3,4,6-Trichloro-2-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4,6-trichloro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLBYVXDCGYXGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO3 | |
| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0026206 | |
| Record name | 3,4,6-Trichloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
3,4,6-trichloro-2-nitrophenol appears as pale yellow crystals or powder. Formerly used as a pesticide. | |
| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
82-62-2 | |
| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,4,6-Trichloro-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,6-Trichloro-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,6-Trichloro-2-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0026206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71P46DZ42P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
198 to 199 °F (NTP, 1992) | |
| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21159 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
3,4,6-Trichloro-2-nitrophenol CAS number and properties
An In-Depth Technical Guide to 3,4,6-Trichloro-2-nitrophenol (CAS: 82-62-2) for Researchers and Drug Development Professionals
Introduction
This compound is a polychlorinated nitrophenolic compound, a class of molecules that has seen broad application, from chemical synthesis intermediates to biocides. Identified by its CAS Registry Number 82-62-2, this compound is a crystalline solid at room temperature.[1][2] Historically, its most notable application was as a pesticide, specifically a lampricide used to control invasive sea lamprey populations in the Great Lakes region.[3]
While not a direct therapeutic agent, an understanding of its chemical properties, synthesis, and analytical determination is valuable for researchers in environmental science, toxicology, and drug discovery. The trichloronitro-aromatic scaffold can be of interest as a starting material or fragment in synthetic chemistry, and its biological activity, though primarily toxic, provides a case study in structure-activity relationships. This guide offers a comprehensive technical overview of this compound, synthesizing available data on its properties, synthesis, analytical protocols, and safety considerations to provide a foundational resource for scientific professionals.
Section 1: Chemical Identity and Physicochemical Properties
The fundamental identity and physical characteristics of a compound are the bedrock of its application in research. These properties dictate its solubility, reactivity, and appropriate handling and analytical techniques.
Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Registry Number | 82-62-2 | [1][3][4] |
| Molecular Formula | C₆H₂Cl₃NO₃ | [1][3][4][5] |
| Molecular Weight | 242.44 g/mol | [1][3][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Nitro-3,4,6-trichlorophenol; 2,4,5-trichloro-6-nitrophenol; Dowlap | [3][6] |
| InChI Key | XWLBYVXDCGYXGY-UHFFFAOYSA-N | [1][5][6] |
Physicochemical Data
The physical properties of this compound are summarized below. Its low water solubility and crystalline nature are typical for small, halogenated organic molecules.
| Property | Value | Source(s) |
| Appearance | Pale yellow crystals or powder | [1][2][3][7] |
| Melting Point | 92-93 °C (198-199 °F) | [1][3] |
| Boiling Point | 270.3 °C at 760 mmHg (Predicted) | [7] |
| Solubility | Insoluble in water (<1 mg/mL at 20°C) | [1][2][7] |
| pKa | 1.92 ± 0.44 (Predicted) | [8] |
| Density | ~1.84 g/cm³ (estimate) | [8] |
| Flash Point | 117.3 °C | [7] |
Section 2: Synthesis and Manufacturing
The primary documented method for synthesizing this compound involves the electrophilic nitration of a trichlorophenol precursor.
Synthesis Pathway: Nitration of 2,4,5-Trichlorophenol
The synthesis is achieved by dissolving 2,4,5-trichlorophenol in glacial acetic acid and subsequently treating it with concentrated nitric acid.[3] The hydroxyl group of the phenol is a strongly activating, ortho-, para-director for electrophilic aromatic substitution. The existing chlorine substituents are deactivating but also direct incoming electrophiles. In this specific precursor, the C2 position (ortho to the hydroxyl group) is sterically accessible and electronically activated, making it the primary site for nitration.
Caption: Synthesis workflow via nitration.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure based on the referenced literature.[3] Caution: This reaction should only be performed by trained personnel in a chemical fume hood with appropriate personal protective equipment (PPE).
-
Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve one equivalent of 2,4,5-trichlorophenol in a sufficient volume of glacial acetic acid to ensure complete dissolution.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with gentle stirring.
-
Nitration: Slowly add one equivalent of concentrated nitric acid dropwise via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 10 °C to prevent side reactions and ensure regioselectivity.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture over crushed ice to precipitate the crude product.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether, to yield pale yellow crystals.[3]
Section 3: Analytical Methodologies
Accurate quantification and characterization of this compound are crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) is the most common and robust technique for analyzing nitrophenolic compounds.
Primary Analytical Technique: HPLC-UV
Reverse-phase HPLC with UV detection is well-suited for this analyte due to the presence of strong chromophores (the nitrated aromatic ring). A C18 column is effective for separating this moderately polar compound from potential impurities. This approach is adapted from standard EPA methods for nitroaromatics.[9]
Caption: General workflow for HPLC analysis.
Protocol: Quantification by HPLC-UV
-
Instrumentation: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Standards Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol or acetonitrile. Create a series of calibration standards (e.g., 0.1, 1, 5, 10, 25 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (with 0.1% formic acid), e.g., 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared samples. The concentration of the analyte is determined by comparing its peak area to the standard curve.
Comparison of Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Liquid-phase separation based on polarity. | Robust, reproducible, direct analysis without derivatization. | Moderate sensitivity. |
| GC-MS | Gas-phase separation based on volatility and mass. | High sensitivity and selectivity (mass confirmation). | May require derivatization to improve volatility; thermal degradation risk. |
Section 4: Safety, Handling, and Toxicology
This compound is a hazardous substance requiring strict safety protocols. Its toxicity profile necessitates careful handling to avoid exposure.
Hazard Identification and Safety Precautions
The compound is classified as toxic and presents both acute and environmental hazards.
| Hazard Class | Description | GHS Statement(s) | Source(s) |
| Acute Oral Toxicity | Toxic if swallowed. | H301 | [10] |
| Aquatic Toxicity | Toxic to aquatic life. | H401 | [10] |
| Reactivity | Reacts as a weak acid; incompatible with strong reducing agents. | - | [1][2] |
| Combustibility | May form explosible dust-air mixture if dispersed. | - | [10] |
Protocol: Safe Handling and Storage
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles. For weighing neat material, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is recommended.[7][10]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area.[10] Wash hands and any exposed skin thoroughly after handling.[10]
-
Storage: Store in a cool, dry, well-ventilated place, preferably in a refrigerator.[2][10] Keep the container tightly closed and store locked up, away from incompatible materials like strong reducing agents.[2]
Protocol: Spill and Waste Management
-
Spill Cleanup: In case of a small spill, first remove all sources of ignition.[2] Dampen the solid material with ethanol to prevent dust generation.[1][2] Carefully transfer the dampened material to a sealed, labeled container for hazardous waste.[2] Clean the spill area with absorbent paper dampened with ethanol, followed by a thorough wash with soap and water.[1][2]
-
Waste Disposal: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.[10]
Toxicological Summary
The acute toxicity of this compound is significant. The reported intravenous LD50 in mice is 56 mg/kg.[7] While specific data on chronic exposure is limited, related nitrophenols are known to cause health effects, including blood disorders like methemoglobinemia.[11]
Section 5: Applications and Biological Relevance
The primary documented use of this compound has been as a biocide. Its relevance to modern drug development is indirect, primarily as a potential chemical scaffold or as a toxicological reference compound.
Historical Application: Lampricide
The compound was historically used to control the population of the invasive sea lamprey in the Great Lakes, which preys on commercially important fish species like trout.[3] This application highlights its potent and selective biological activity, though in a toxicological context.
Relevance in Chemical and Drug Discovery
-
Synthetic Intermediate: Like other nitrophenols, this compound can serve as a precursor in organic synthesis.[12] The nitro group can be reduced to an amine, and the chlorine atoms can be substituted via nucleophilic aromatic substitution, opening pathways to more complex molecules.
-
Fragment-Based Screening: The trichloronitrophenol core could theoretically be considered a fragment for screening in drug discovery programs. However, its inherent toxicity is a major liability that would likely preclude it from most screening libraries. Any "hits" derived from such a fragment would require significant medicinal chemistry efforts to "detoxify" the scaffold while retaining desired activity.
-
Toxicological Research: For environmental scientists and toxicologists, this compound serves as a reference compound for studying the environmental fate, biodegradation, and toxic mechanisms of chlorinated and nitrated aromatic pollutants.[13]
Conclusion
This compound (CAS: 82-62-2) is a well-defined chemical with established physical properties, a straightforward synthesis, and clear analytical methods for its detection. Its history as a potent pesticide underscores its significant biological activity, which is primarily characterized by high toxicity. For researchers, it represents a hazardous material that demands rigorous adherence to safety protocols for handling, storage, and disposal. While its direct application in drug development is limited by its toxic profile, a comprehensive understanding of its chemistry and toxicology provides a valuable foundation for scientists working with halogenated nitroaromatic compounds, whether in environmental remediation, toxicology, or as part of a broader synthetic chemistry program.
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound [drugfuture.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. echemi.com [echemi.com]
- 8. This compound CAS#: 82-62-2 [amp.chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. llojibwe.org [llojibwe.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
3,4,6-Trichloro-2-nitrophenol molecular structure and weight
An In-Depth Technical Guide to 3,4,6-Trichloro-2-nitrophenol
Introduction
This compound is a polychlorinated nitrophenolic compound belonging to a class of chemicals often utilized for their biocidal properties. Historically, it has seen application as a pesticide, specifically as a lampricide to combat the invasive sea lamprey in the Great Lakes region.[1] As a substituted phenol, its chemical behavior is dictated by the interplay of the hydroxyl (-OH), nitro (-NO2), and chlorine (-Cl) functional groups attached to the benzene ring. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing detailed information on its molecular structure, physicochemical properties, synthesis, and critical safety protocols. The information is presented to not only detail the "what" but to explain the "why," offering field-proven insights essential for laboratory applications.
Section 1: Chemical Identity and Molecular Characteristics
Accurate identification is the cornerstone of any chemical research. The compound is unambiguously defined by its IUPAC name and CAS registry number, which link it to a wealth of scientific literature and regulatory information.
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Registry Number | 82-62-2 | [1][2][3][4] |
| Molecular Formula | C₆H₂Cl₃NO₃ | [1][2][3][4][5] |
| Synonyms | 2-Nitro-3,4,6-trichlorophenol; 2,4,5-trichloro-6-nitrophenol | [1][4][6] |
| Trademark | Dowlap | [1][6] |
Molecular Structure
The spatial arrangement of atoms and functional groups in this compound dictates its reactivity, polarity, and biological activity. The structure consists of a phenolic ring substituted with three chlorine atoms, a nitro group, and a hydroxyl group. The ortho-positioning of the nitro group relative to the hydroxyl group is a key structural feature influencing its acidic character and potential for intramolecular hydrogen bonding.
Caption: 2D Molecular Structure of this compound.
Molecular Weight and Composition
The molecular weight is a fundamental property for stoichiometric calculations in synthesis and for analytical techniques such as mass spectrometry. The elemental composition further defines the molecule's identity.
| Property | Value | Source |
| Molecular Weight | 242.44 g/mol | [1][3][4][5] |
| Monoisotopic Mass | 240.910026 Da | [2][7] |
| Percent Composition | C: 29.72%, H: 0.83%, Cl: 43.87%, N: 5.78%, O: 19.80% | [1][5] |
Section 2: Physicochemical Properties
The physical and chemical properties of a compound are critical for determining appropriate handling, storage, and application procedures. For instance, its low water solubility has significant implications for its environmental persistence and the choice of solvents for experimental work.
| Property | Value | Rationale & Significance | Source |
| Physical Appearance | Pale yellow crystals or powder | This is a primary identifier for assessing material purity. | [1][2][6][8] |
| Melting Point | 92-93 °C (198-199 °F) | A sharp melting point range is a key indicator of high purity. It dictates appropriate storage conditions. | [1][2] |
| Boiling Point | 270.3 °C at 760 mmHg | Indicates low volatility under standard conditions, reducing inhalation risk during handling. | [6][9] |
| Solubility | Insoluble in water (< 1 mg/mL) | Crucial for designing solvent systems for reactions or bioassays and understanding its environmental behavior. | [2][6][9][10] |
| Density | ~1.84 - 2.22 g/cm³ | Important for mass-to-volume conversions in the laboratory. | [6][9][11] |
| pKa | 1.92 ± 0.44 (Predicted) | The low pKa indicates it is a relatively strong acid for a phenol, a consequence of the electron-withdrawing effects of the nitro and chloro groups. | [11] |
Section 3: Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of this compound is essential for its application in further chemical transformations or for anticipating potential hazardous reactions.
Synthesis Protocol
The established method for preparing this compound is through the nitration of 2,4,5-trichlorophenol.[1] The choice of glacial acetic acid as a solvent is strategic; it is polar enough to dissolve the starting phenol but is resistant to nitration itself under these conditions. Concentrated nitric acid serves as the potent nitrating agent.
Experimental Protocol: Nitration of 2,4,5-Trichlorophenol
-
Dissolution: Dissolve the starting material, 2,4,5-trichlorophenol, in a suitable volume of glacial acetic acid within a reaction vessel equipped with a stirrer and placed in a cooling bath. The use of glacial acetic acid ensures an anhydrous environment, which can be critical for controlling the nitration reaction.
-
Temperature Control: Cool the solution to a temperature range of 10-15 °C. This step is crucial to manage the exothermic nature of the nitration reaction and to minimize the formation of undesired byproducts.
-
Nitrating Agent Addition: Slowly add concentrated nitric acid dropwise to the stirred solution. A slow, controlled addition is paramount to maintain the temperature and prevent runaway reactions.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to determine when the starting material has been fully consumed.
-
Quenching and Precipitation: Once the reaction is complete, carefully pour the reaction mixture into a larger volume of ice water. This quenches the reaction and causes the less polar product, this compound, to precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. The crude product can then be purified by recrystallization, for example, from petroleum ether, to yield pale yellow crystals.[1]
Caption: Laboratory synthesis workflow for this compound.
Reactivity Profile
The compound's reactivity is characteristic of a highly substituted, acidic phenol. It is crucial to recognize its incompatibility with certain classes of reagents to prevent hazardous situations.
-
Acidic Nature: It reacts as a weak acid. Heat is generated by the acid-base reaction between this phenol and bases.[8][10]
-
Incompatibility with Reducing Agents: It is incompatible with strong reducing substances such as hydrides, nitrides, alkali metals, and sulfides. These reactions can be vigorous and may generate flammable hydrogen gas, with the potential for ignition due to the heat of the reaction.[8][10]
-
Reactive Groups: The molecule is classified under several reactive groups: Nitro, Nitroso, Nitrate, and Nitrite Compounds (Organic); Phenols and Cresols; and Aryl Halides.[2][10] This classification helps in predicting potential reactions and incompatibilities.
Section 4: Safety and Handling Protocols
Given its chemical nature and toxicological profile, strict adherence to safety protocols is mandatory when handling this compound.
GHS Hazard Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS). The following table summarizes its key hazard statements.
| Hazard Code | Statement | Class | Source |
| H302 + H312 + H332 | Harmful if swallowed, in contact with skin or if inhaled | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | [12][13] |
| H410 | Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment (Acute & Chronic), Category 1 | [12] |
Spill Management Protocol
A self-validating system for managing spills is essential for laboratory safety. The following protocol is based on established guidelines.[9][10]
Protocol: Small Spill Cleanup
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the contaminated area.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge, chemical-resistant gloves, and safety goggles.[9]
-
Dampen the Spill: Gently dampen the solid spill material with ethanol. This minimizes the generation of airborne dust.
-
Transfer Material: Carefully transfer the dampened material to a suitable, sealable container for chemical waste.
-
Clean Spill Area: Use absorbent paper dampened with ethanol to wipe the spill area and pick up any remaining material.
-
Decontaminate and Dispose: Seal the contaminated absorbent paper and any contaminated disposable PPE in a vapor-tight plastic bag for eventual disposal.
-
Final Wash: Wash all contaminated surfaces with ethanol, followed by a thorough washing with a soap and water solution.
-
Area Verification: Do not re-enter the area without protective equipment until a qualified safety officer has verified that the area has been properly cleaned and is safe.
Caption: Decision workflow for handling a small chemical spill.
Conclusion
This compound is a compound with a well-defined molecular structure and a distinct set of physicochemical properties that have dictated its historical applications and mandate its current handling procedures. Its molecular weight of 242.44 g/mol , characteristic pale yellow crystalline appearance, and low water solubility are key identifiers for researchers. The synthesis via nitration of a trichlorophenol precursor and its reactivity as a strong organic acid are fundamental chemical characteristics. For professionals in research and development, a thorough understanding of these properties, combined with strict adherence to the detailed safety and handling protocols outlined in this guide, is essential for safe and effective scientific investigation.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]
- 5. merckindex.rsc.org [merckindex.rsc.org]
- 6. echemi.com [echemi.com]
- 7. PubChemLite - this compound (C6H2Cl3NO3) [pubchemlite.lcsb.uni.lu]
- 8. This compound | 82-62-2 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. This compound CAS#: 82-62-2 [amp.chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 3,4,6-Trichloro-2-nitrophenol: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,6-Trichloro-2-nitrophenol is a polychlorinated nitrophenolic compound. Its structure, characterized by a benzene ring substituted with three chlorine atoms, a nitro group, and a hydroxyl group, suggests a range of chemical reactivity and potential biological activity. This guide provides a comprehensive overview of its known physical and chemical properties, a detailed synthesis protocol, and methodologies for its characterization, designed to be a valuable resource for professionals in research and development. Formerly used as a pesticide, its complex structure continues to be of interest for investigating the properties and activities of halogenated and nitrated aromatic compounds.[1][2]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and analysis. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Cl₃NO₃ | [2] |
| Molecular Weight | 242.44 g/mol | [2] |
| Appearance | Pale yellow crystals or powder | [1][2] |
| Melting Point | 92.5 °C (198.5 °F) | [2] |
| Boiling Point (Predicted) | 272.9 ± 35.0 °C | |
| Water Solubility | < 1 mg/mL at 20 °C (68 °F) | [2] |
| pKa (Predicted) | 1.92 ± 0.44 | |
| LogP (Predicted) | 3.78 |
Solubility Profile:
While quantitative solubility data in various organic solvents is not extensively documented, this compound is expected to exhibit good solubility in polar organic solvents. This is due to the presence of the polar hydroxyl and nitro functional groups. Based on the general solubility of nitrophenols and chlorinated phenols, it is anticipated to be soluble in solvents such as:
-
Methanol
-
Ethanol
-
Acetone
-
Dimethyl Sulfoxide (DMSO)
Its solubility in non-polar solvents is expected to be lower. For precise quantitative analysis, experimental determination of solubility is recommended.
Chemical Properties and Reactivity
This compound exhibits reactivity characteristic of its constituent functional groups.
-
Acidity: As a phenol, it behaves as a weak acid. The electron-withdrawing nature of the three chlorine atoms and the nitro group significantly increases the acidity of the phenolic hydroxyl group compared to phenol itself.
-
Incompatibilities: It is incompatible with strong reducing agents, such as hydrides and alkali metals.[1][2] Reactions with these substances can be vigorous and may generate flammable hydrogen gas.[1][2] It is also incompatible with strong bases, acid chlorides, and acid anhydrides.
Synthesis of this compound
A common method for the synthesis of this compound is through the nitration of 2,4,5-trichlorophenol. The following is a representative experimental protocol.
Reaction Scheme:
A representative synthesis workflow.
Experimental Protocol: Nitration of 2,4,5-Trichlorophenol
This protocol is a general method and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
2,4,5-Trichlorophenol
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Glacial Acetic Acid
-
Ice
-
Deionized Water
-
Sodium Bicarbonate Solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Organic Solvent (e.g., Dichloromethane or Diethyl Ether)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4,5-trichlorophenol in a minimal amount of glacial acetic acid.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This should be done in an ice bath with extreme caution due to the exothermic nature of the reaction.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,4,5-trichlorophenol, ensuring the temperature of the reaction mixture does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring.
-
Precipitation and Filtration: The solid product, this compound, will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Neutralization: Suspend the crude product in water and neutralize any remaining acid by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Extraction: Filter the neutralized product and then dissolve it in a suitable organic solvent like dichloromethane. Wash the organic layer with water, then with a saturated brine solution.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Spectral Characterization
Predicted ¹H NMR Spectrum (CDCI₃, 400 MHz):
The ¹H NMR spectrum is expected to show a single singlet for the aromatic proton. The chemical shift of this proton will be influenced by the surrounding electron-withdrawing groups.
Predicted ¹³C NMR Spectrum (CDCI₃, 100 MHz):
The ¹³C NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached substituents (Cl, NO₂, OH).
Predicted IR Spectrum:
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹
-
Aromatic C-H stretch: Peaks around 3000-3100 cm⁻¹
-
N-O stretch (asymmetric): A strong band around 1520-1560 cm⁻¹
-
N-O stretch (symmetric): A strong band around 1340-1380 cm⁻¹
-
C-Cl stretch: Bands in the region of 600-800 cm⁻¹
Potential Biological Activity
While specific studies on the biological activity of this compound are limited, the general classes of compounds to which it belongs, namely polychlorinated phenols and nitrophenols, are known to exhibit a range of biological effects.
-
Antimicrobial Activity: Many phenolic and nitrophenolic compounds have demonstrated antimicrobial properties. The mechanism of action often involves the disruption of microbial cell membranes and interference with cellular processes. The high degree of chlorination and the presence of the nitro group in this compound may confer significant antimicrobial activity.
-
Cytotoxicity: Polychlorinated aromatic compounds can exhibit cytotoxicity. The potential for this compound to induce cellular toxicity would be a critical area of investigation for any potential therapeutic application.
Further research is required to elucidate the specific biological activity profile of this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of a spill, the solid material should be dampened with a suitable solvent like ethanol and transferred to a sealed container for proper disposal.[1]
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of this compound. While there are gaps in the publicly available experimental data, particularly for its spectral characteristics and specific biological activities, this document offers a valuable starting point for researchers. The provided synthesis protocol and characterization guidance are intended to facilitate further investigation into this interesting and complex molecule. As with any chemical compound, all handling and experimental work should be conducted with strict adherence to safety protocols.
References
An In-depth Technical Guide to the Solubility of 3,4,6-Trichloro-2-nitrophenol in Water and Organic Solvents
Introduction
3,4,6-Trichloro-2-nitrophenol is a polychlorinated aromatic compound of significant interest in various fields of chemical research due to its complex substitution pattern, which imparts distinct physicochemical properties. A thorough understanding of its solubility in aqueous and organic media is paramount for its application in chemical synthesis, environmental fate studies, and toxicological assessments. This guide provides a comprehensive overview of the known solubility characteristics of this compound, discusses the theoretical principles governing its solubility, and presents a detailed experimental protocol for its precise determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₆H₂Cl₃NO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 242.44 g/mol | --INVALID-LINK--[1] |
| Appearance | Pale yellow crystals or powder | --INVALID-LINK--[2] |
| Melting Point | 92.5°C | --INVALID-LINK--[3] |
| pKa (Predicted) | 1.92 ± 0.44 | --INVALID-LINK--[3] |
Solubility Profile of this compound
Aqueous Solubility
The solubility of this compound in water is reported to be low. The National Toxicology Program (NTP) database indicates a solubility of less than 1 mg/mL at 66 °F (approximately 19 °C) .[1] Multiple sources describe it as "insoluble in water".[1][2] This limited aqueous solubility is a consequence of the molecule's predominantly nonpolar aromatic ring and the presence of three chlorine atoms, which contribute to its hydrophobicity.
Effect of pH:
As a phenol, this compound is a weak acid.[2][4] Its aqueous solubility is expected to be significantly influenced by pH.[5][6][7] At pH values below its pKa, the compound will exist primarily in its neutral, less soluble phenolic form. As the pH of the solution increases above the pKa, the phenolic proton will dissociate, forming the more soluble phenolate anion. This is a critical consideration for any process involving this compound in an aqueous environment. The predicted pKa of approximately 1.92 suggests that it is a relatively strong acid for a phenol, and its solubility will begin to increase at a very low pH.[3]
Solubility in Organic Solvents
While specific quantitative data for the solubility of this compound in various organic solvents is scarce in publicly available literature, general principles of solubility and data for structurally similar compounds like nitrophenols provide valuable insights. The principle of "like dissolves like" is a key determinant of solubility.
Polar Organic Solvents:
Nitrophenols are generally soluble in polar organic solvents.[8][9] It is anticipated that this compound will exhibit good solubility in polar aprotic solvents such as acetone , acetonitrile , and dimethyl sulfoxide (DMSO) , as well as polar protic solvents like ethanol and methanol .[9] These solvents can engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with the nitro and hydroxyl groups of the molecule.
Nonpolar Organic Solvents:
The presence of the chlorinated benzene ring suggests some affinity for nonpolar solvents. Therefore, moderate solubility can be expected in solvents such as diethyl ether and chloroform .[10] Solubility in highly nonpolar solvents like hexane is likely to be limited.
A summary of the expected qualitative solubility is presented below:
| Solvent | Solvent Type | Expected Solubility | Rationale |
| Water | Polar Protic | Low | The hydrophobic character of the chlorinated aromatic ring dominates. |
| Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding with the hydroxyl and nitro groups. |
| Methanol | Polar Protic | Soluble | Similar to ethanol, it can act as a hydrogen bond donor and acceptor. |
| Acetone | Polar Aprotic | Soluble | The polar carbonyl group can interact with the polar functionalities of the solute.[9] |
| Acetonitrile | Polar Aprotic | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[11] |
| Diethyl Ether | Nonpolar | Moderately Soluble | The nonpolar character of the solvent can interact with the chlorinated aromatic ring.[9] |
| Chloroform | Nonpolar | Moderately Soluble | Similar to diethyl ether, some degree of solubility is expected.[10] |
| Hexane | Nonpolar | Low | The significant polarity of the nitro and hydroxyl groups limits solubility in highly nonpolar solvents.[9] |
Experimental Determination of Solubility
Given the lack of precise quantitative data, experimental determination of the solubility of this compound is crucial for many research and development applications. The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.
Workflow for Experimental Solubility Determination
Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.
Detailed Step-by-Step Protocol
1. Preparation of Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. A visual excess of solid should be present to ensure that the solution reaches saturation.
-
Accurately add a known volume or mass of the desired solvent (e.g., water, ethanol, acetone) to each vial.
-
Seal the vials tightly to prevent solvent evaporation, especially for volatile organic solvents.
2. Equilibration:
-
Place the vials in a thermostatic shaker or on a stir plate set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached. For poorly soluble compounds, this can take from 24 to 72 hours.
3. Phase Separation:
-
Once equilibrium is achieved, separate the undissolved solid from the saturated solution. This can be done by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. It is crucial to ensure that the filter does not absorb the solute.
-
4. Quantification of the Solute:
The concentration of this compound in the clear, saturated filtrate can be determined using a suitable analytical method.
-
UV-Visible Spectrophotometry:
-
Determination of Maximum Wavelength (λmax): Prepare a standard solution of this compound in the solvent of interest and scan it across a range of UV-Visible wavelengths to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Take a known volume of the filtered saturated solution and dilute it with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Develop a suitable HPLC method with a standard column (e.g., C18) and an appropriate mobile phase.
-
Prepare a calibration curve by injecting standard solutions of known concentrations and plotting the peak area versus concentration.
-
Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) and determine its concentration from the calibration curve.
-
5. Calculation of Solubility:
Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) from the determined concentration of the saturated solution, taking into account any dilution factors.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility in liquid solvents increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.
-
pH of the Aqueous Medium: As previously discussed, the solubility of this acidic compound in water is highly dependent on the pH of the solution.
-
Presence of Other Solutes: The presence of salts or other organic molecules in the solvent can either increase or decrease the solubility of this compound through various mechanisms such as the common ion effect, salting-in, or salting-out.
Conclusion
While precise, publicly available quantitative solubility data for this compound is limited, a comprehensive understanding of its physicochemical properties and the general principles of solubility allows for a reasoned estimation of its behavior in various solvents. The compound is characterized by low aqueous solubility that is expected to increase significantly with pH, and good solubility in polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination.
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound CAS#: 82-62-2 [amp.chemicalbook.com]
- 4. This compound | 82-62-2 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH on the aqueous solubility of selected chlorinated phenols (Journal Article) | OSTI.GOV [osti.gov]
- 7. Crucial pH Influence in Water Treatment: A Profound Insight | Durpro [durpro.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Mass spectrometry fragmentation pattern of 3,4,6-Trichloro-2-nitrophenol
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3,4,6-Trichloro-2-nitrophenol
Authored by: A Senior Application Scientist
Introduction
For professionals engaged in environmental analysis, drug development, and chemical synthesis, the unambiguous identification of halogenated nitroaromatic compounds is of paramount importance. This compound is one such compound, formerly used as a pesticide, whose detection and characterization are critical.[1][2] Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS) and employing electron ionization (EI), stands as the definitive analytical technique for this purpose. The fragmentation pattern generated by EI provides a unique molecular fingerprint, enabling confident structural elucidation.
This technical guide provides an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation pathways of this compound. We will dissect the complex fragmentation cascade, explaining the causal mechanisms behind the formation of characteristic ions. This document is designed to serve as a practical reference for researchers and scientists, enhancing their ability to interpret mass spectra and validate the presence of this compound in various matrices.
Molecular Properties and the Molecular Ion
Understanding the foundational properties of the analyte is the first step in interpreting its mass spectrum.
Upon electron ionization, a high-energy electron strikes the molecule, ejecting one of its own electrons to form a positively charged radical ion known as the molecular ion (M⁺•).[7] For this compound, the monoisotopic mass of the molecular ion is approximately 241 g/mol (using ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
A key feature of chlorinated compounds is the isotopic signature imparted by chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1. With three chlorine atoms present, the molecular ion region will exhibit a characteristic cluster of peaks:
-
M⁺•: The peak corresponding to the molecule with three ³⁵Cl atoms.
-
[M+2]⁺•: A significant peak for molecules with two ³⁵Cl and one ³⁷Cl.
-
[M+4]⁺•: A prominent peak for molecules with one ³⁵Cl and two ³⁷Cl.
-
[M+6]⁺•: A smaller peak for molecules containing three ³⁷Cl atoms.
The relative intensities of this cluster are highly predictable and serve as a powerful diagnostic tool for confirming the presence of three chlorine atoms in the ion.
Core Fragmentation Pathways
The fragmentation of this compound is driven by the presence of multiple functional groups: the nitro group, the hydroxyl group, and the chlorine atoms on an aromatic ring. The process is a cascade of competing and sequential reactions initiated from the energetically unstable molecular ion.[8]
The "Ortho Effect": Initial Loss of Hydroxyl Radical
The proximity of the hydroxyl (-OH) and nitro (-NO₂) groups in the ortho position facilitates a characteristic rearrangement. This "ortho effect" involves the transfer of the phenolic hydrogen to the nitro group, followed by the elimination of a hydroxyl radical (•OH). This is a common pathway for ortho-nitrophenols.[9]
-
Reaction: M⁺• → [M - OH]⁺
-
Neutral Loss: •OH (17 u)
-
Resulting Ion: A stabilized, cyclic ion at m/z 224 (for ³⁵Cl₃).
Cleavage of the Nitro Group
The C-N bond is relatively weak and serves as a primary cleavage site. This can occur in two principal ways:
-
Loss of Nitrogen Dioxide (NO₂): A straightforward cleavage resulting in the loss of a neutral NO₂ molecule. This is a dominant fragmentation pathway for many aromatic nitro compounds.[10]
-
Reaction: M⁺• → [M - NO₂]⁺
-
Neutral Loss: •NO₂ (46 u)
-
Resulting Ion: A trichlorophenoxy cation at m/z 195 (for ³⁵Cl₃). This ion is resonance-stabilized.
-
-
Loss of Nitric Oxide (NO): This pathway involves a rearrangement where an oxygen atom is transferred to the ring, followed by the elimination of nitric oxide.
-
Reaction: M⁺• → [M - NO]⁺•
-
Neutral Loss: •NO (30 u)
-
Resulting Ion: An ion at m/z 211 (for ³⁵Cl₃).
-
Sequential Loss of Carbon Monoxide (CO)
Phenolic structures and their derived ions frequently undergo the elimination of a neutral carbon monoxide molecule, leading to the formation of a five-membered ring cation.[11] This is a highly favorable process that often follows initial fragmentations.
-
Following NO₂ Loss: The [M - NO₂]⁺ ion (m/z 195) can lose CO.
-
Reaction: [M - NO₂]⁺ → [M - NO₂ - CO]⁺
-
Neutral Loss: CO (28 u)
-
Resulting Ion: A trichlorocyclopentadienyl cation at m/z 167 (for ³⁵Cl₃).
-
-
Following NO Loss: The [M - NO]⁺• ion (m/z 211) can also expel CO.
-
Reaction: [M - NO]⁺• → [M - NO - CO]⁺•
-
Neutral Loss: CO (28 u)
-
Resulting Ion: An ion at m/z 183 (for ³⁵Cl₃).
-
Elimination of Chlorine
Cleavage of the strong C-Cl bond can occur from the molecular ion or, more commonly, from fragment ions after the loss of more labile groups.
-
From the Molecular Ion:
-
Reaction: M⁺• → [M - Cl]⁺
-
Neutral Loss: •Cl (35 u)
-
Resulting Ion: An ion at m/z 206 (for ³⁵Cl₂).
-
-
From Fragment Ions: The loss of •Cl or a neutral HCl molecule is a common secondary fragmentation step from nearly all primary fragment ions, leading to a complex series of lower-mass ions.[12] For instance, the ion at m/z 167 may lose a chlorine atom to produce an ion at m/z 132.
Summary of Key Fragment Ions
The following table summarizes the most probable and diagnostically significant ions in the EI mass spectrum of this compound. The m/z values correspond to the ion containing only the ³⁵Cl isotope. Each of these peaks will be the first in an isotopic cluster.
| m/z (³⁵Cl₃ basis) | Proposed Ion Structure/Formula | Neutral Loss | Fragmentation Pathway |
| 241 | [C₆H₂Cl₃NO₃]⁺• | - | Molecular Ion (M⁺•) |
| 224 | [C₆H₁Cl₃NO₂]⁺ | •OH | Ortho effect rearrangement |
| 211 | [C₆H₂Cl₃O₂]⁺• | •NO | Loss of nitric oxide |
| 195 | [C₆H₂Cl₃O]⁺ | •NO₂ | Loss of nitrogen dioxide |
| 183 | [C₅H₂Cl₃O]⁺• | •NO, CO | Loss of NO followed by CO |
| 167 | [C₅H₂Cl₃]⁺ | •NO₂, CO | Loss of NO₂ followed by CO |
| 132 | [C₅H₂Cl₂]⁺ | •NO₂, CO, •Cl | Sequential loss from m/z 167 |
Visualizing the Fragmentation Cascade
The logical flow of the fragmentation process can be visualized to better understand the relationships between the precursor and product ions.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis
This protocol outlines a standard, self-validating method for acquiring the mass spectrum of this compound.
1. Sample Preparation: a. Accurately weigh ~1 mg of the this compound standard. b. Dissolve in 1 mL of a high-purity solvent such as ethyl acetate or hexane to create a 1 mg/mL stock solution. c. Perform a serial dilution to a working concentration of approximately 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions: a. Gas Chromatograph: Agilent GC system (or equivalent) coupled to a mass selective detector. b. Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is ideal for separating non-polar to semi-polar compounds. c. Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min. d. Inlet: i. Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations). ii. Temperature: 250 °C. iii. Injection Volume: 1 µL. e. Oven Temperature Program: i. Initial Temperature: 100 °C, hold for 1 minute. ii. Ramp: Increase temperature at 15 °C/min to 280 °C. iii. Final Hold: Hold at 280 °C for 5 minutes. Rationale: This program ensures good peak shape and separation from potential solvent or matrix interferences. f. Mass Spectrometer: i. Ion Source: Electron Ionization (EI). ii. Ionization Energy: 70 eV. This is the standard energy used to generate reproducible fragmentation patterns that are comparable to library spectra. iii. Source Temperature: 230 °C. iv. Quadrupole Temperature: 150 °C. v. Mass Range: Scan from m/z 40 to 350. This range comfortably covers the molecular ion and all expected major fragments.
3. Data Analysis: a. Identify the chromatographic peak corresponding to this compound based on its retention time. b. Extract the mass spectrum from the apex of the peak. c. Analyze the spectrum for the presence of the characteristic molecular ion cluster (m/z 241, 243, 245, 247) and the key fragment ions outlined in the table above. d. Compare the acquired spectrum against a reference library (e.g., NIST) for final confirmation.
Conclusion
The mass spectrometry fragmentation of this compound is a predictable yet complex process governed by the interplay of its functional groups. The most diagnostically relevant pathways include the ortho-effect-driven loss of a hydroxyl radical, cleavage of the nitro group (as •NO or •NO₂), and subsequent decarbonylation of the resulting phenolic ions. By understanding these core fragmentation mechanisms and recognizing the characteristic isotopic patterns imparted by the three chlorine atoms, researchers can confidently identify this compound and distinguish it from related structures. The experimental workflow provided herein offers a robust and reliable method for generating high-quality, reproducible mass spectra for this purpose.
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound [drugfuture.com]
- 4. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. merckindex.rsc.org [merckindex.rsc.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
The Environmental Fate and Transport of 3,4,6-Trichloro-2-nitrophenol
An In-depth Technical Guide for Researchers and Scientists
Prepared by: Gemini, Senior Application Scientist
Foreword: A Molecule of Concern
3,4,6-Trichloro-2-nitrophenol (TC2NP) is a synthetic chlorinated nitrophenolic compound that has seen historical use as a pesticide, notably as a lampricide in the Great Lakes region to control the invasive sea lamprey.[1][2] While its use has diminished, the inherent stability conferred by its chemical structure—a benzene ring substituted with three chlorine atoms, a nitro group, and a hydroxyl group—raises significant questions about its persistence, mobility, and ultimate fate in the environment.[3][4] This guide provides a comprehensive technical overview of the environmental dynamics of TC2NP, synthesizing available data with established principles of environmental chemistry and toxicology. Designed for researchers and environmental scientists, this document delves into the physicochemical properties, degradation pathways, and transport mechanisms that dictate the environmental behavior of this compound. Where direct data for TC2NP is limited, we will draw upon scientifically sound inferences from structurally analogous compounds, such as other chlorinated phenols and nitrophenols, to construct a robust and predictive model of its environmental journey.
Section 1: Physicochemical Profile of this compound
The environmental behavior of any chemical is fundamentally governed by its physical and chemical properties. These parameters determine its partitioning between air, water, soil, and biota. The key properties of TC2NP are summarized below.
Core Chemical Identity
This compound is characterized by its polychlorinated and nitrated phenolic structure.[1] It appears as pale yellow crystals or powder.[1][5]
Quantitative Physicochemical Data
The following table consolidates the key physicochemical properties of TC2NP. These values are critical inputs for environmental fate models.
| Property | Value | Source | Significance for Environmental Fate |
| Molecular Formula | C₆H₂Cl₃NO₃ | [1][6] | Defines the basic elemental composition and molar mass. |
| Molecular Weight | 242.44 g/mol | [2][6] | Influences diffusion rates and gravitational settling. |
| Melting Point | 92-93 °C (198-199 °F) | [2][7] | Indicates it is a solid at ambient environmental temperatures. |
| Water Solubility | Insoluble (< 1 mg/mL at 20°C) | [1][5] | Low solubility suggests a tendency to partition from water to sediment or soil organic matter. |
| pKa | 1.92 (Predicted) | [7] | The low pKa indicates it is a relatively strong acid for a phenol, existing predominantly as an anion in typical environmental pH ranges (6-9). This increases its water solubility and mobility compared to the neutral form but also its potential for ionic interactions with soil minerals. |
| Vapor Pressure | Low (data unavailable) | [8] | As with most nitrophenols, a low vapor pressure is expected, suggesting that volatilization from water or soil surfaces is not a significant transport pathway.[8] |
| Henry's Law Constant | Low (data unavailable) | [9] | A low value is expected, consistent with low vapor pressure and moderate-to-high water solubility of the anionic form, indicating it will preferentially partition to water rather than air.[9] |
Section 2: Environmental Degradation Pathways
The persistence of TC2NP in the environment is determined by its susceptibility to degradation through biotic and abiotic processes. The presence of both electron-withdrawing nitro and chloro groups on the aromatic ring makes the compound generally resistant to degradation.[3]
Abiotic Degradation
Abiotic processes, primarily photolysis and hydrolysis, can contribute to the transformation of TC2NP in the environment.
-
Photolysis: In sunlit surface waters and on soil surfaces, direct photolysis can be a significant degradation pathway for nitrophenolic compounds.[10] The absorption of UV radiation can excite the molecule, leading to the cleavage of the C-Cl or C-N bonds or transformation of the nitro group. The atmospheric half-life for related nitrophenols is estimated to be between 3 and 18 days, suggesting photolysis is a relevant process.[10]
-
Hydrolysis: While hydrolysis can be a degradation pathway for some pesticides, it is generally considered a negligible process for nitrophenols under typical environmental pH conditions.[9] The carbon-chlorine bonds on the aromatic ring are stable and not easily hydrolyzed.
Biotic Degradation
Microbial degradation is the primary mechanism for the breakdown of many organic pollutants. However, the xenobiotic nature of TC2NP presents a challenge to microbial enzymatic systems.[4] Bioremediation remains a promising but complex strategy for chloronitrophenol contamination.[11]
Based on studies of similar compounds like 2-chloro-4-nitrophenol (2C4NP), a potential degradation pathway for TC2NP can be proposed.[11][12] Bacteria, such as Cupriavidus sp., have been shown to degrade 2C4NP by initiating an oxidative attack.[11][12]
Hypothetical Microbial Degradation Pathway for TC2NP:
-
Initial Attack: A monooxygenase enzyme could catalyze the initial conversion of TC2NP, potentially leading to the removal of a chlorine atom and the formation of a dihydroxylated intermediate.
-
Ring Cleavage: The resulting catechol- or hydroquinone-like intermediate would be susceptible to ring cleavage by dioxygenase enzymes, breaking open the aromatic ring.
-
Metabolism: The resulting aliphatic acids would then be funneled into central metabolic pathways, such as the Krebs cycle, leading to complete mineralization to CO₂, H₂O, and chloride and nitrate ions.
The diagram below illustrates this hypothetical pathway.
Caption: Hypothetical aerobic microbial degradation pathway for this compound.
Section 3: Environmental Transport and Mobility
The movement of TC2NP through the environment is dictated by its partitioning behavior, particularly between water and solid phases like soil and sediment.
Soil and Sediment Sorption
Sorption is a key process that controls the mobility and bioavailability of TC2NP. Due to its low water solubility (in its neutral form) and organic structure, it is expected to adsorb to soil and sediment organic carbon.[13] The strength of this sorption is described by the soil organic carbon-water partitioning coefficient (Koc).
-
Mechanism: Adsorption is likely dominated by hydrophobic interactions between the chlorinated aromatic ring and soil organic matter. At environmental pH values where TC2NP is anionic, electrostatic interactions with charged soil minerals may also occur.
-
Impact of pH: Soil pH is a critical factor. At low pH, TC2NP is in its neutral, more hydrophobic form and will adsorb more strongly to organic matter.[13] At higher pH, the anionic form is more water-soluble and thus more mobile.[13] Studies on the related 2,4,6-trichlorophenol show that adsorption is highest at low pH.[13]
Mobility in Water
The mobility of TC2NP in aquatic systems is significant.
-
Surface Water: In surface waters, it will be subject to transport by currents. Its fate will be determined by the interplay between photolysis in the sunlit zone (photic zone) and partitioning to suspended sediments and bottom sediment.
-
Groundwater: Given its potential mobility in soil, particularly under neutral to alkaline conditions, there is a risk of leaching into groundwater. Once in groundwater, its persistence can be high due to the absence of light and often low microbial activity.[14]
The following diagram illustrates the key fate and transport processes in the environment.
Caption: Key environmental fate and transport processes for this compound.
Section 4: Bioaccumulation
Bioaccumulation is the process by which a chemical concentrates in an organism to levels higher than in the surrounding environment. For nitrophenols generally, the potential for bioaccumulation is considered low.[15] This is because they are relatively water-soluble (especially in their anionic form) and can be rapidly metabolized and excreted by organisms.[15] While specific data for TC2NP is lacking, its properties are consistent with a low bioaccumulation potential.[9]
Section 5: Analytical Methodologies for Environmental Monitoring
Accurate and sensitive analytical methods are essential for monitoring the presence and concentration of TC2NP in environmental matrices. The choice of method depends on the sample matrix, required detection limits, and available instrumentation.
Commonly employed techniques for the analysis of nitrophenols and chlorinated phenols include:[16][17]
-
High-Performance Liquid Chromatography (HPLC): HPLC, typically with ultraviolet (UV) detection, is a robust and widely used method for separating and quantifying nitrophenols in water samples.[17] Reversed-phase chromatography is the standard approach.
-
Gas Chromatography (GC): GC is highly effective, especially when coupled with sensitive detectors.
-
Electron Capture Detector (ECD): An ECD is highly sensitive to halogenated compounds like TC2NP, making it an excellent choice for trace-level detection.[18]
-
Mass Spectrometry (MS): GC-MS provides definitive identification based on the mass spectrum of the compound, in addition to quantification. This is the gold standard for confirmation.[18]
-
Standard Protocol: Analysis of TC2NP in Water by GC-MS
This protocol outlines a standard, validated approach for the determination of TC2NP in water samples.
1. Objective: To quantify the concentration of this compound in a water sample.
2. Sample Preparation (Liquid-Liquid Extraction):
- Step 2.1: Take a 1-liter water sample in a separatory funnel.
- Step 2.2: Acidify the sample to pH < 2 with concentrated sulfuric acid. This converts the phenolate anion to the neutral phenol form, which is more extractable into an organic solvent.
- Step 2.3: Add an internal standard (e.g., a deuterated analog) to the sample to correct for extraction efficiency and instrumental variability.
- Step 2.4: Add 60 mL of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).
- Step 2.5: Shake the funnel vigorously for 2 minutes, periodically venting pressure.
- Step 2.6: Allow the layers to separate. Drain the organic layer into a flask.
- Step 2.7: Repeat the extraction two more times with fresh aliquots of solvent, combining the organic extracts.
- Step 2.8: Dry the combined extract by passing it through a column of anhydrous sodium sulfate.
- Step 2.9: Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.
3. Derivatization (Optional but Recommended):
- Step 3.1: To improve chromatographic properties (i.e., reduce peak tailing) and volatility, the phenolic hydroxyl group can be derivatized. A common agent is diazomethane or a silylating agent like BSTFA. Causality: Derivatization converts the polar -OH group to a less polar ether or silyl ether, resulting in sharper, more symmetric peaks on a non-polar GC column.
4. GC-MS Analysis:
- Step 4.1: Inject 1-2 µL of the final extract into the GC-MS system.
- Step 4.2: Use a capillary column suitable for semi-volatile compounds (e.g., a DB-5ms).
- Step 4.3: Program the oven temperature to achieve separation from other potential contaminants. A typical program might start at 60°C and ramp up to 280°C.
- Step 4.4: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity. Monitor at least three characteristic ions for TC2NP (or its derivative) and the internal standard. Causality: SIM mode increases sensitivity by focusing the detector on only the mass fragments of interest, filtering out background noise.
5. Quantification:
- Step 5.1: Generate a calibration curve using standards of known concentrations.
- Step 5.2: Calculate the concentration of TC2NP in the original sample based on the ratio of the analyte peak area to the internal standard peak area, referenced against the calibration curve.
The workflow for this analytical protocol is visualized below.
Caption: Standard experimental workflow for the analysis of TC2NP in water by GC-MS.
Section 6: Conclusion and Future Research Directions
The environmental fate and transport of this compound are complex, driven by its physicochemical properties and susceptibility to environmental processes. While it is expected to have low volatility and bioaccumulation potential, its persistence in soil and potential for leaching into groundwater are of concern. Its degradation is likely slow, primarily mediated by microbial activity and photolysis in surface waters.
Significant data gaps remain for this specific compound. Future research should prioritize:
-
Quantitative Fate Studies: Determining empirical values for degradation half-lives in soil and water, as well as its Koc value.
-
Biodegradation Research: Isolating and characterizing microorganisms capable of degrading TC2NP and elucidating the specific enzymatic pathways involved.
-
Ecotoxicology: Assessing the toxicity of TC2NP to a range of aquatic and terrestrial organisms to fully characterize its environmental risk.
By addressing these research needs, the scientific community can develop a more complete and accurate understanding of the environmental risks posed by this compound and inform effective risk management strategies.
References
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- 2. This compound [drugfuture.com]
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- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
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- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Changes in surface characteristics and adsorption properties of 2,4,6-trichlorophenol following Fenton-like aging of biochar - PMC [pmc.ncbi.nlm.nih.gov]
- 14. llojibwe.org [llojibwe.org]
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- 18. atsdr.cdc.gov [atsdr.cdc.gov]
An In-depth Technical Guide to the Toxicological Profile and Health Effects of 3,4,6-Trichloro-2-nitrophenol
This guide provides a comprehensive technical overview of 3,4,6-Trichloro-2-nitrophenol, designed for researchers, scientists, and professionals in drug development. It delves into its chemical identity, toxicological properties, environmental impact, and analytical methodologies, synthesizing available data to offer field-proven insights.
Chemical Identity and Physical Properties
This compound is a chlorinated and nitrated phenolic compound. Historically, it has been used as a pesticide, notably to combat the sea lamprey in the Great Lakes region. It appears as pale yellow crystals or powder.[1]
Key chemical and physical properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Registry Number | 82-62-2 | |
| Molecular Formula | C₆H₂Cl₃NO₃ | [1] |
| Molecular Weight | 242.44 g/mol | [2] |
| Appearance | Pale yellow crystals or powder | [1] |
| Melting Point | 92-93 °C (198-199 °F) | [1] |
| Solubility in Water | Insoluble (< 1 mg/mL at 20°C) | [1] |
| Synonyms | 2-Nitro-3,4,6-trichlorophenol, 2,4,5-Trichloro-6-nitrophenol | |
| Trade Names | Dowlap |
Synthesis and Chemical Reactivity
Synthesis: A common laboratory preparation method involves dissolving 2,4,5-trichlorophenol in glacial acetic acid and then treating it with concentrated nitric acid.
Chemical Reactivity: this compound behaves as a weak acid. It is incompatible with strong reducing agents such as hydrides, nitrides, alkali metals, and sulfides.[3] Reactions with these substances can be vigorous and may generate flammable hydrogen gas, with the potential for ignition due to the heat of the reaction.[3] Heat is also produced during acid-base reactions with bases.[3] Due to its reactivity, it is classified under several reactive groups, including "Nitro, Nitroso, Nitrate, and Nitrite Compounds, Organic," "Phenols and Cresols," and "Aryl Halides".[1]
Toxicological Profile
A significant portion of the detailed toxicological data available pertains to nitrophenols as a class, particularly 4-nitrophenol. Specific data for the 3,4,6-trichloro isomer is limited. Therefore, the following sections extrapolate from structurally similar compounds, a fact that should be considered in experimental design and risk assessment.
Toxicokinetics (Absorption, Distribution, Metabolism, Excretion)
Health Effects and Target Organs
Based on animal studies of related nitrophenols, the primary target organs for toxicity are the hematological system (blood), eyes, and respiratory system.[6][7]
-
Acute Toxicity: An intravenous lethal dose (LD50) in mice has been reported as 56 mg/kg, indicating significant acute toxicity.[8]
-
Hematological Effects: Exposure to nitrophenols, particularly 4-nitrophenol, has been associated with methemoglobinemia in animal studies.[9] This condition impairs the oxygen-carrying capacity of the blood, potentially leading to cyanosis, confusion, and unconsciousness.[9]
-
Ocular Effects: Direct contact with nitrophenol dust can cause eye irritation, corneal opacity, and cataracts in animals.[7][10] While this is often a result of direct contact, a systemic effect cannot be entirely ruled out.[6]
-
Respiratory Effects: The compound may irritate the respiratory tract.[9] Inhalation studies on 2-nitrophenol suggest the upper respiratory tract, specifically the nasal cavity, is a sensitive target.[6]
-
Dermal Effects: Prolonged skin contact may lead to irritation and allergic responses.[5][9]
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
-
Genotoxicity: Data for nitrophenols in general suggest they are not typically mutagenic in bacterial assays (e.g., Salmonella typhimurium).[7][10] However, findings regarding clastogenicity (the ability to cause chromosome damage) and direct DNA interaction are mixed.[7]
-
Carcinogenicity: There is currently no evidence to classify this compound as a human carcinogen.[5] Long-term dermal studies in mice using 4-nitrophenol found no evidence of carcinogenic activity.[10] Major regulatory bodies have not classified nitrophenols for their carcinogenicity.[5]
-
Reproductive and Developmental Toxicity: Available animal studies on various nitrophenols do not indicate that the reproductive system is a primary target for toxicity.[4] Studies on 2,4,6-trichlorophenol (a related compound) showed that reproductive processes were not a primary target, though maternal toxicity at high doses could indirectly affect offspring birth weights.[11] No birth defects were observed in the offspring of animals that ingested high doses of 4-nitrophenol.[5] However, some nitroaromatic compounds have been linked to testicular toxicity, often associated with glutathione depletion and oxidative stress.[12]
Mechanism of Toxicity: Uncoupling of Oxidative Phosphorylation
The primary mechanism of toxicity for many nitrophenolic compounds is the uncoupling of oxidative phosphorylation in mitochondria.[13][14] As lipophilic weak acids, they can diffuse across the inner mitochondrial membrane.
Causality of the Mechanism:
-
Proton Transport: In the acidic intermembrane space, the nitrophenol molecule becomes protonated.
-
Membrane Diffusion: This protonated, neutral form readily diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.
-
Proton Release: Inside the matrix, it releases its proton, dissipating the crucial proton gradient.
-
Cycle Repetition: The deprotonated anion then diffuses back to the intermembrane space to repeat the cycle.
This process effectively creates a "short-circuit" for protons, bypassing the ATP synthase enzyme. Consequently, the energy generated from the electron transport chain is not used to produce ATP but is instead dissipated as heat.[14] This leads to a decrease in the cellular ATP pool, which can impair energy-dependent processes like cell proliferation and ultimately lead to cellular dysfunction and toxicity.[13]
Caption: Mechanism of mitochondrial uncoupling by nitrophenols (NP).
Environmental Fate and Ecotoxicology
Nitrophenols can enter the environment during their manufacture and use.[5] While there are no known natural sources, they can be formed in the atmosphere from photochemical reactions of aromatic compounds and are found in vehicle exhaust.[15]
-
Persistence: In the environment, their fate is governed by photolysis and biodegradation.[15] The atmospheric half-life of nitrophenols is estimated to be between 3 and 18 days.[15] In surface water, degradation is relatively rapid, but it is much slower in deep soil and groundwater.[5]
-
Ecotoxicity: The historical use of this compound as a lampricide (a pesticide targeting lampreys) highlights its toxicity to aquatic life. As a class, nitrophenols can be harmful to microorganisms. For instance, para-nitrophenol has been shown to inhibit the activity of nitrifying and denitrifying bacteria in activated sludge, impacting wastewater treatment processes.[14]
Analytical Methodology
The detection and quantification of this compound in biological and environmental matrices typically rely on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.[16]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Typical Detector | UV-Vis or Photodiode Array (PDA) | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |
| Sample Derivatization | Not typically required. | May be required to improve volatility and thermal stability. |
| Advantages | Direct analysis, suitable for less volatile compounds. | High sensitivity and selectivity, especially with ECD or MS detectors. |
| Considerations | Lower sensitivity compared to GC-ECD/MS for halogenated compounds. | Potential for thermal degradation of the analyte. |
Experimental Protocol: GC-ECD Analysis of Chlorinated Phenols in Water
This protocol is adapted from established EPA methods for analyzing phenols in environmental samples and provides a robust workflow for quantifying this compound.
1. Sample Preparation (Liquid-Liquid Extraction) a. To a 1-liter separatory funnel, add 1 liter of the water sample. b. Adjust the sample pH to ≤ 2 with concentrated sulfuric acid. c. Add 60 mL of methylene chloride to the funnel and shake vigorously for 2 minutes. d. Allow the organic layer to separate from the water phase. e. Drain the methylene chloride extract into a flask. f. Repeat the extraction two more times using fresh 60 mL aliquots of methylene chloride. Combine all extracts. g. Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate. h. Concentrate the extract to a final volume of 1.0 mL using a Kuderna-Danish (K-D) apparatus.
2. (Optional) Derivatization a. For improved chromatography, the extract can be derivatized. A common method is acetylation. b. Add 100 µL of pyridine and 200 µL of acetic anhydride to the 1.0 mL concentrate. c. Cap the vial and heat at 60-70°C for 15 minutes. d. Allow to cool and add 5 mL of 5% aqueous sodium bicarbonate. Shake for 1 minute. e. The resulting non-polar derivative will be in the organic layer, ready for injection.
3. GC-ECD Instrumentation and Conditions
-
Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Temperatures:
-
Injector: 250°C
-
Detector: 320°C
-
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 8°C/min to 280°C.
-
Hold: 5 minutes.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow of ~1.2 mL/min.
-
Injection: 1-2 µL, splitless mode.
4. Calibration and Quantification a. Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). b. Create a series of calibration standards by serial dilution of the stock solution. c. Process and analyze the calibration standards using the same procedure as the samples. d. Construct a calibration curve by plotting the peak area against the concentration. e. Quantify the analyte in the samples by comparing their peak areas to the calibration curve.
Caption: General workflow for the analysis of this compound in water.
Safety, Handling, and Exposure Control
Given its toxic potential, strict safety protocols must be followed when handling this compound.
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible substances. A refrigerator is recommended for storage.[3]
-
Handling: Handle in a chemical fume hood. Avoid creating dust. Remove all sources of ignition.[3]
-
Personal Protective Equipment (PPE):
-
Respiratory Protection: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Skin and Body Protection: Lab coat and closed-toe shoes.
-
-
Spill Response: For small spills, remove ignition sources, dampen the solid material with ethanol, and transfer it to a suitable container for disposal.[3] Wash the contaminated area with ethanol followed by soap and water.[3]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give 1 or 2 glasses of water to dilute the chemical and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
Conclusion and Future Directions
This compound is a compound with significant acute toxicity, primarily acting as a mitochondrial uncoupler. Its health effects are presumed to be similar to other nitrophenols, targeting the blood, eyes, and respiratory system. However, a critical data gap exists for this specific isomer. Future research should focus on:
-
Detailed Toxicokinetics: Elucidating the specific absorption, distribution, metabolism, and excretion pathways.
-
Chronic Toxicity Studies: Assessing the long-term health effects of low-level exposure.
-
Isomer-Specific Toxicity: Directly comparing its toxicological profile to other chlorinated nitrophenols to understand structure-activity relationships.
-
Environmental Monitoring: Developing and validating sensitive analytical methods for routine monitoring in environmental matrices.
A deeper understanding of these areas is essential for accurate risk assessment and the development of effective safety and environmental management strategies.
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. llojibwe.org [llojibwe.org]
- 6. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. The mechanism of uncoupling of oxidative phosphorylation by 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Evaluation of the reproductive toxicology of 2,4,6-trichlorophenol in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing developmental and reproductive toxicity knowledge: A new AOP stemming from glutathione depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AOP Report: Uncoupling of Oxidative Phosphorylation Leading to Growth Inhibition via Decreased Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
An In-Depth Technical Guide to the Mechanism of Action of 3,4,6-Trichloro-2-nitrophenol as a Pesticide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,6-Trichloro-2-nitrophenol is a chemical compound formerly utilized as a pesticide.[1][2] Its efficacy as a pesticidal agent stems from its potent ability to disrupt the fundamental process of cellular energy production. This technical guide elucidates the core mechanism of action of this compound, focusing on its role as an uncoupler of oxidative phosphorylation. We will delve into the physicochemical properties that govern its activity, the specific molecular interactions that lead to toxicity in target organisms, and the experimental methodologies required to investigate these effects. This document is intended to serve as a comprehensive resource for researchers in toxicology, environmental science, and pesticide development.
Introduction: The Energetic Basis of Life and a Pesticide's Intervention
All living organisms depend on a constant supply of energy in the form of adenosine triphosphate (ATP) to power essential cellular processes. The primary pathway for ATP synthesis in aerobic organisms is oxidative phosphorylation (OXPHOS), a highly efficient process that occurs within the mitochondria. This process involves a series of electron transfers through the electron transport chain (ETC), which in turn generates a proton gradient across the inner mitochondrial membrane. The potential energy stored in this gradient, known as the proton-motive force, is then utilized by ATP synthase to produce ATP.
Chemical agents that can disrupt this tightly coupled process are known as uncouplers. This compound belongs to a class of compounds known as nitrophenols, which are classic examples of such uncouplers. By interfering with the generation of ATP, these compounds effectively starve the cell of its energy currency, leading to a cascade of metabolic disruptions and ultimately, cell death. This potent mechanism of action is the basis for the pesticidal activity of this compound.
Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation
The primary mode of action of this compound is the uncoupling of oxidative phosphorylation . This is achieved through its function as a protonophore , a lipid-soluble molecule that can transport protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.
The process can be broken down into the following key steps:
-
Protonation in the Intermembrane Space: The intermembrane space of the mitochondrion has a higher concentration of protons (lower pH) due to the action of the electron transport chain. In this acidic environment, the phenolic hydroxyl group of this compound becomes protonated.
-
Diffusion Across the Inner Mitochondrial Membrane: The protonated form of the molecule is lipophilic, allowing it to readily diffuse across the lipid bilayer of the inner mitochondrial membrane.
-
Deprotonation in the Mitochondrial Matrix: The mitochondrial matrix has a lower proton concentration (higher pH). Upon entering the matrix, the this compound molecule releases its proton.
-
Return of the Anionic Form: The resulting phenolate anion, being less lipophilic, is then able to return to the intermembrane space to repeat the cycle.
This cyclical transport of protons dissipates the crucial proton gradient. The energy that would have been used by ATP synthase to generate ATP is instead released as heat. Consequently, while the electron transport chain continues to consume oxygen (and may even accelerate in an attempt to re-establish the gradient), ATP synthesis is significantly inhibited. This leads to a rapid depletion of cellular ATP, metabolic collapse, and ultimately the death of the pest organism.
Caption: Uncoupling of oxidative phosphorylation by this compound.
Structure-Activity Relationship: The Role of Chloro and Nitro Substituents
The pesticidal potency of this compound is intrinsically linked to its chemical structure. The presence and position of the chloro and nitro groups on the phenol ring are critical for its activity as an uncoupler. Two key physicochemical properties are at play:
-
Lipophilicity: The ability of the molecule to dissolve in and traverse the lipid-rich inner mitochondrial membrane is crucial. The three chlorine atoms significantly increase the lipophilicity of the phenol ring, enhancing its ability to diffuse across the membrane.
-
Acidity (pKa): The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic hydroxyl group (lowers the pKa). This is important for the molecule to be able to efficiently pick up a proton in the more acidic intermembrane space and release it in the more alkaline matrix.
A study on the structure-activity relationships of chloro- and nitrophenols has shown that for nitrophenols, uncoupling activity is associated with a specific pKa window.[3] The combination of increased lipophilicity from the chlorine atoms and the enhanced acidity from the nitro group makes this compound a potent uncoupler.
Experimental Protocols for Assessing Uncoupling Activity
To experimentally verify and quantify the uncoupling activity of this compound, a series of in vitro assays can be performed on isolated mitochondria or whole cells.
Measurement of Mitochondrial Respiration
This assay directly measures the rate of oxygen consumption by mitochondria, which is an indicator of the activity of the electron transport chain. Uncouplers are expected to increase the rate of oxygen consumption in the absence of ATP synthesis. High-resolution respirometry is a common technique for these measurements.
Protocol: High-Resolution Respirometry of Isolated Mitochondria
-
Isolation of Mitochondria: Isolate mitochondria from a suitable source (e.g., insect flight muscle, rat liver) using differential centrifugation.
-
Respirometer Setup: Calibrate a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with respiration medium.
-
Baseline Respiration: Add a known amount of isolated mitochondria to the chamber and record the basal respiration rate (State 2).
-
State 3 Respiration: Add a substrate for the electron transport chain (e.g., pyruvate and malate for Complex I, or succinate for Complex II) followed by a saturating amount of ADP to induce State 3 respiration (coupled respiration).
-
State 4 Respiration: After the ADP is phosphorylated to ATP, the respiration rate will decrease to State 4 (resting state).
-
Addition of this compound: Introduce a range of concentrations of this compound to the chamber and observe the effect on the respiration rate. A potent uncoupler will cause a significant increase in the respiration rate, approaching or exceeding the State 3 rate.
-
Inhibition of Electron Transport Chain: Finally, add an inhibitor of the electron transport chain (e.g., rotenone for Complex I or antimycin A for Complex III) to confirm that the observed oxygen consumption is mitochondrial.
Measurement of Mitochondrial Membrane Potential
This assay assesses the integrity of the proton gradient across the inner mitochondrial membrane. Uncouplers will cause a dose-dependent decrease in the mitochondrial membrane potential.
Protocol: Fluorometric Measurement of Mitochondrial Membrane Potential in Intact Cells
-
Cell Culture: Plate cells of interest (e.g., insect cell line Sf9) in a multi-well plate and allow them to adhere.
-
Loading with Fluorescent Dye: Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1, TMRM, or TMRE).
-
Treatment with this compound: Expose the cells to a range of concentrations of this compound for a defined period.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer. For JC-1, a decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential. For TMRM/TMRE, a decrease in fluorescence intensity indicates depolarization.
-
Positive Control: Include a known uncoupler, such as FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone), as a positive control.
Caption: Experimental workflows for assessing uncoupling activity.
Toxicokinetics and Metabolism
The overall toxicity of this compound in a target pest is also influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. While specific toxicokinetic data for this compound in insects or other pests is scarce, general principles for nitrophenolic compounds can be considered.[7]
The lipophilicity of this compound likely facilitates its absorption through the insect cuticle. Once inside the organism, it would be distributed to various tissues, with the mitochondria being the primary site of action.
Metabolism of nitrophenols in vertebrates often involves conjugation with glucuronic acid or sulfates to increase water solubility and facilitate excretion.[8] Insects also possess detoxification pathways, including cytochrome P450 monooxygenases, glutathione S-transferases, and UDP-glucuronosyltransferases, which could potentially metabolize and detoxify this compound. The efficiency of these detoxification mechanisms in a particular pest species would influence its susceptibility to the pesticide.
Conclusion
The pesticidal activity of this compound is unequivocally linked to its function as an uncoupler of oxidative phosphorylation. Its chemical structure, characterized by trichlorination and a nitro group, endows it with the ideal physicochemical properties of a protonophore: high lipophilicity and appropriate acidity. By shuttling protons across the inner mitochondrial membrane, it dissipates the proton-motive force, leading to a cessation of ATP synthesis and a cascade of events culminating in cellular death. The experimental protocols detailed herein provide a robust framework for the investigation and quantification of this mechanism. A deeper understanding of the structure-activity relationships and metabolic fate of such compounds is crucial for the rational design of novel, more selective, and environmentally safer pesticides.
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Activity Relationship Studies of Mitochondrial Uncouplers and PilB Inhibitors [vtechworks.lib.vt.edu]
- 6. Quantitative relationship between protonophoric and uncoupling activities of analogs of SF6847 (2,6-di-t-butyl-4-(2',2'-dicyanovinyl)phenol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
A Historical Technical Guide to 3,4,6-Trichloro-2-nitrophenol in Agriculture: From Application to Discontinuation
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: Unearthing a Forgotten Pesticide
In the annals of agricultural chemistry, numerous compounds have emerged, seen widespread use, and subsequently been relegated to history due to evolving scientific understanding and regulatory landscapes. 3,4,6-Trichloro-2-nitrophenol is one such molecule. This in-depth technical guide provides a comprehensive retrospective on the historical applications of this chlorinated nitrophenol in agriculture. By examining its chemical properties, synthesis, mode of action, and the environmental and toxicological factors that led to its discontinuation, we can glean valuable insights into the trajectory of pesticide development and the enduring challenge of balancing efficacy with safety. While no longer in use, the story of this compound serves as a critical case study for modern crop protection and drug development professionals.
Chemical and Physical Properties
This compound is a chlorinated nitrophenolic compound that exists as pale yellow crystals or powder.[1][2][3] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₂Cl₃NO₃ | [4][5] |
| Molecular Weight | 242.44 g/mol | [4][5] |
| CAS Number | 82-62-2 | [4] |
| Appearance | Pale yellow crystals or powder | [1][2][3] |
| Melting Point | 92.5 °C | |
| Water Solubility | Insoluble | [3] |
| Synonyms | 2-Nitro-3,4,6-trichlorophenol, 6-Nitro-2,4,5-trichlorophenol | [1] |
| Trademark | Dowlap | [6] |
Synthesis and Formulation
The synthesis of this compound for agricultural use historically involved the nitration of 2,4,5-trichlorophenol. This process typically utilized a mixture of nitric acid and a dehydrating agent, such as sulfuric acid, to introduce the nitro group onto the phenol ring.
Caption: Synthesis of this compound.
While specific details on historical commercial formulations are scarce in readily available literature, it is plausible that this compound was formulated as a wettable powder or an emulsifiable concentrate, common for phenolic pesticides of that era, to facilitate its application in the field.
Historical Agricultural Applications
This compound was formerly used as a pesticide, although detailed records of its specific targets in an agricultural context are not widely documented in modern databases.[1][2][3] Its broad-spectrum biocidal activity, characteristic of many chlorinated phenols, suggests potential use as a:
-
Fungicide: Chlorinated phenols have a history of use as wood preservatives and for controlling fungal diseases on crops.
-
Herbicide: The phytotoxicity of phenolic compounds could have been exploited for weed control.
-
Insecticide: While less common for this chemical class, some related compounds have insecticidal properties.
One of the more specifically documented uses of this compound, under the trademark Dowlap, was to combat the sea lamprey, an eel-like fish that attacks trout, particularly in the Great Lakes region.[6] This highlights its potent biocidal properties, which were likely transferable to agricultural pest control.
Due to the lack of detailed historical application records, a generalized experimental protocol for evaluating a similar historical pesticide is provided below for illustrative purposes.
Illustrative Experimental Protocol: Evaluation of a Foliar Fungicide
This protocol is a hypothetical representation of how the efficacy of a compound like this compound might have been tested.
-
Preparation of Test Substance: A stock solution of this compound would be prepared in a suitable solvent, and then diluted with water to create a series of concentrations for testing. A surfactant would likely be added to ensure even coverage on leaf surfaces.
-
Plant Cultivation: A susceptible crop species would be grown under controlled greenhouse conditions to a specific growth stage.
-
Inoculation: Plants would be inoculated with a suspension of fungal spores of a known pathogenic fungus.
-
Application of Test Substance: The different concentrations of the this compound formulation would be sprayed onto the inoculated plants until runoff. A control group would be sprayed with a solution containing only water and the surfactant.
-
Incubation: The treated plants would be maintained in a high-humidity environment to promote disease development.
-
Disease Assessment: After a set incubation period, the severity of the fungal disease would be assessed on a quantitative scale (e.g., percentage of leaf area affected).
-
Data Analysis: The data would be statistically analyzed to determine the effective concentration for disease control (e.g., EC₅₀).
Mode of Action
The precise mode of action for this compound is not extensively detailed in available literature. However, based on its chemical structure as a nitrophenol, its primary mechanism of toxicity is likely the uncoupling of oxidative phosphorylation .[7]
Caption: Uncoupling of oxidative phosphorylation by nitrophenols.
In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. This gradient drives ATP synthase to produce ATP, the primary energy currency of the cell. Nitrophenols are lipophilic weak acids that can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient. This uncouples electron transport from ATP synthesis, leading to a rapid depletion of cellular energy and ultimately, cell death. This broad-spectrum mode of action would account for its effectiveness against a wide range of organisms.
Environmental Fate and Toxicology
The environmental persistence and toxicity of chlorinated organic compounds are significant concerns that have led to the restriction and banning of many such pesticides.
Environmental Fate: Chlorinated nitroaromatic compounds are generally persistent in the environment.[8] While some microbial degradation can occur, the process is often slow.[8] The environmental fate of nitrophenols is a concern due to their potential impact on ecosystems.[9] In groundwater, for instance, 2-Nitrophenol has a half-life of approximately 13.86 days, indicating moderate persistence.[9]
Toxicity: Nitrophenols, as a class, are known to be toxic. Animal studies on related compounds have shown potential for blood disorders.[6] The generation of chlorinated byproducts from the environmental transformation of phenols can result in compounds that are generally more toxic than their parent compounds.[10] There is a general lack of comprehensive toxicological data specifically for this compound in the public domain.
Discontinuation and Regulatory Status
The U.S. Environmental Protection Agency (EPA) maintains lists of registered and canceled pesticides, and while this compound is recognized as a chemical substance, it does not appear on current lists of registered agricultural pesticides.[4][11]
Conclusion: Lessons from a Legacy Chemical
This compound represents a chapter in the history of agricultural pest management that underscores the evolution of scientific knowledge and regulatory standards. Its broad-spectrum activity, likely stemming from a fundamental mode of action, made it an effective biocide. However, the very characteristics that contributed to its efficacy—its chemical stability and broad toxicity—ultimately led to its obsolescence as the long-term environmental and health impacts of such compounds became better understood.
For today's researchers in drug development and crop protection, the story of this compound and other chlorinated phenols serves as a powerful reminder of the importance of:
-
Target Specificity: Moving away from broad-spectrum toxicants towards more selective modes of action.
-
Environmental Degradability: Designing molecules that are effective yet readily break down into benign components in the environment.
-
Comprehensive Toxicological Profiling: Conducting thorough safety assessments early in the development process.
By studying the legacy of compounds like this compound, we can continue to advance the science of creating safer and more sustainable solutions for agriculture and beyond.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Specific Chemical/Active Ingredient Information [npic.orst.edu]
- 3. corteva.com [corteva.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. llojibwe.org [llojibwe.org]
- 7. epa.gov [epa.gov]
- 8. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. mdpi.com [mdpi.com]
- 11. epa.gov [epa.gov]
A Technical Guide to Quantum Chemical Calculations for 3,4,6-Trichloro-2-nitrophenol: From First Principles to Actionable Insights
Executive Summary
This guide provides a comprehensive, in-depth protocol for conducting and interpreting quantum chemical calculations on 3,4,6-trichloro-2-nitrophenol. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices. We leverage Density Functional Theory (DFT) to elucidate the structural, electronic, spectroscopic, and reactivity properties of this molecule. The core of this guide is a validated, step-by-step workflow, from initial structure optimization to the calculation of advanced reactivity descriptors. Key analyses, including Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP), are detailed to translate raw computational data into chemically intuitive and actionable insights relevant to toxicology and pharmacology. All protocols and interpretations are grounded in authoritative scientific principles to ensure accuracy and reproducibility.
Introduction: The Significance of this compound
This compound (CAS 82-62-2) is a polychlorinated nitrophenolic compound with a history of use as a pesticide, notably to combat sea lampreys in the Great Lakes region.[1] Its structure, featuring a phenol ring substituted with three electron-withdrawing chlorine atoms and a nitro group, makes it a molecule of significant interest in environmental science and toxicology.[2] The reactivity and biological activity of such compounds are governed by their intricate electronic and structural properties. Understanding these properties at a quantum-mechanical level is crucial for predicting metabolic pathways, mechanisms of toxicity, and potential intermolecular interactions with biological targets.
Quantum chemical calculations offer a powerful, cost-effective, and safe alternative to purely experimental approaches, allowing for the prediction of molecular properties before a compound is synthesized or handled.[3] This guide focuses on employing Density Functional Theory (DFT), a robust and versatile computational method, to build a detailed molecular portrait of this compound.[4][5]
Theoretical Framework: Why Density Functional Theory?
The central challenge in quantum chemistry is solving the Schrödinger equation for a multi-electron system. Traditional methods, while accurate, are computationally expensive. Density Functional Theory (DFT) offers a pragmatic and powerful alternative by reformulating the problem.[4][6]
The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are uniquely determined by its electron density, ρ(r), a function of only three spatial coordinates.[6][7] This is a monumental simplification compared to the complex many-electron wavefunction. The practical application of DFT is realized through the Kohn-Sham equations, which model the complex interacting system as a fictitious system of non-interacting electrons moving in an effective potential.[4][7] This effective potential includes an exchange-correlation term that accounts for the many-body quantum effects. The accuracy of a DFT calculation is therefore critically dependent on the chosen approximation for this exchange-correlation functional.[7]
For molecules like this compound, which contain a mix of atoms and functional groups, hybrid functionals that mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation have proven to be highly effective.[8] This approach provides a superior balance of computational efficiency and predictive accuracy, making it the method of choice for this guide.
A Validated Computational Protocol
This section details a step-by-step methodology for performing a comprehensive quantum chemical analysis. The workflow is designed to be self-validating at critical junctures.
Software and Hardware
All calculations outlined can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[9][10][11] This guide will use syntax common to the widely-used Gaussian software package.[3][9][10] A modern multi-core workstation is sufficient for these calculations.
Step-by-Step Computational Workflow
The overall computational workflow is a sequential process where the output of one step serves as the input for the next, ensuring a coherent and logical progression from a basic structure to a full property profile.
Caption: A flowchart illustrating the sequential steps for a comprehensive DFT analysis.
Step 1: Construct the Initial Molecular Geometry Begin by building the 3D structure of this compound using a molecular editor such as GaussView. Ensure correct atom connectivity and a reasonable initial geometry.
Step 2: Geometry Optimization The goal of this step is to find the lowest energy conformation of the molecule on the potential energy surface.
-
Rationale for Method Selection:
-
Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen for its well-documented success in providing accurate geometries and electronic properties for a wide range of organic molecules.[8][12]
-
Basis Set (6-311++G(d,p)): This Pople-style basis set offers a robust compromise between accuracy and computational cost.[13]
-
6-311G: A triple-zeta basis set, providing flexibility for valence electrons.
-
++: Adds diffuse functions to both heavy atoms and hydrogen. This is critical for accurately describing the electron density far from the nucleus, which is important for anions, lone pairs, and non-covalent interactions.[14]
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These are essential for describing the non-spherical nature of electron density in chemical bonds.[14]
-
-
-
Protocol:
-
Create an input file for the chosen software.
-
Specify the calculation type as Geometry Optimization (Opt).
-
Define the level of theory: #p B3LYP/6-311++G(d,p). The p keyword requests additional print output.
-
Include the molecular coordinates from Step 1.
-
Execute the calculation.
-
Step 3: Vibrational Frequency Analysis (Self-Validation) This is a crucial validation step. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a saddle point (e.g., a transition state) and requires re-optimization.[15]
-
Protocol:
-
Use the optimized geometry from the previous step.
-
Set the calculation type to Frequency analysis (Freq).
-
Use the same level of theory: #p B3LYP/6-311++G(d,p) Freq.
-
Execute the calculation and inspect the output for any imaginary frequencies.
-
Step 4: Incorporating Solvent Effects Biological and environmental processes occur in solution. Modeling the effect of a solvent, such as water, is essential for realistic predictions. The Polarizable Continuum Model (PCM) is an efficient implicit solvation method that treats the solvent as a continuous dielectric medium.[16][17][18]
-
Protocol:
-
Use the validated, optimized gas-phase geometry.
-
Add the SCRF=(PCM, Solvent=Water) keyword to the calculation route section. This keyword tells the software to perform a Self-Consistent Reaction Field calculation using the PCM model with water as the solvent.
-
Perform a final single-point energy calculation or re-optimization in the solvent to obtain solvated properties. For this guide, we will perform subsequent analyses on the solvated wavefunction. Example route section: #p B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Water).
-
Analysis and Interpretation of Results
With the core calculations complete, we can now extract a wealth of chemical information.
Optimized Molecular Geometry
The primary output is the set of Cartesian coordinates for the minimum energy structure. From this, key structural parameters can be measured. These calculated values can be compared with experimental crystallographic data, if available, to benchmark the accuracy of the chosen computational level.
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Atom Pair/Triplet | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | O-H | 0.97 |
| Bond Length | C-N | 1.45 |
| Bond Length | C-Cl (ortho) | 1.73 |
| Bond Angle | C-O-H | 108.5 |
| Dihedral Angle | O-C-C-N | ~0.0 (Planar) |
(Note: Values are representative and would be generated by the actual calculation.)
Frontier Molecular Orbitals (FMOs) and Electronic Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity.[19]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily excitable and reactive.[20]
From the energies of the HOMO and LUMO, we can approximate the Ionization Potential (IP) and Electron Affinity (EA) via Koopmans' theorem:
-
IP ≈ -EHOMO
-
EA ≈ -ELUMO
Table 2: Calculated Electronic Properties
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -7.5 |
| LUMO Energy | -3.2 |
| HOMO-LUMO Gap | 4.3 |
| Ionization Potential (IP) | 7.5 |
| Electron Affinity (EA) | 3.2 |
(Note: Values are representative.)
Spectroscopic Signatures
The frequency calculation from Step 3 also provides the theoretical infrared (IR) and Raman spectra.[8][21] These can be visualized and compared to experimental spectra to aid in vibrational mode assignment. Key peaks, such as the O-H stretch, N-O stretches, and C-Cl stretches, provide a molecular fingerprint.[12]
Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, aligning with the familiar Lewis structure concept.[22][23][24] This analysis is requested in Gaussian using the Pop=NBO keyword.
-
Natural Atomic Charges: Provides a more chemically meaningful charge distribution than other methods like Mulliken. These charges help identify electrostatic interactions.[25]
-
Second-Order Perturbation Theory Analysis: This is the most powerful feature of NBO. It quantifies the stabilization energy (E(2)) from "delocalization" interactions, such as hyperconjugation.[22][26] For example, it can measure the interaction between a chlorine lone pair (donor NBO) and an adjacent C-C antibonding orbital (acceptor NBO), providing insight into the electronic effects of the substituents.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It is an invaluable tool for predicting reactivity.[27]
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, susceptible to electrophilic attack. These are expected around the oxygen atoms of the nitro and hydroxyl groups.
-
Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the acidic hydrogen of the hydroxyl group.
The MEP provides a visual hypothesis for how the molecule will interact with other molecules, such as receptors or enzymes.
Conceptual DFT: Quantifying Reactivity
Conceptual DFT provides a framework to define and calculate rigorous chemical concepts from the derivatives of energy with respect to the number of electrons.[19][28][29] These global and local descriptors quantify the molecule's reactivity.
Caption: Relationship between fundamental electronic properties and key reactivity descriptors in Conceptual DFT.
Table 3: Global Reactivity Descriptors
| Descriptor | Formula | Interpretation | Predicted Value |
|---|---|---|---|
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution | 2.15 eV |
| Electronegativity (χ) | (I + A) / 2 | Tendency to attract electrons | 5.35 eV |
| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power | 6.66 eV |
(Note: Values are calculated from Table 2.)
-
Fukui Functions: These are local reactivity descriptors that indicate which atoms in the molecule are most susceptible to nucleophilic (f+), electrophilic (f-), or radical (f0) attack.[30][31] For example, calculating the condensed Fukui function for each atom can pinpoint the most likely sites for metabolic transformation.
Application in Drug Development and Toxicology
The true value of these calculations lies in their application. For this compound, the insights can be applied as follows:
-
Toxicology: The high electrophilicity index (ω) suggests the molecule is a strong electrophile, capable of reacting with biological nucleophiles like DNA and proteins, a common mechanism of toxicity. The MEP and Fukui functions can predict the specific sites on the molecule most likely to engage in these covalent interactions.
-
Drug Development: While this molecule is a pesticide, the same principles apply to drug design. Understanding the MEP is crucial for predicting protein-ligand binding, where electrostatic complementarity is key. The HOMO-LUMO gap can be correlated with the molecule's metabolic stability. NBO analysis can reveal intramolecular hydrogen bonds that affect conformation and binding affinity.[32]
Conclusion
This guide has outlined a robust and scientifically grounded workflow for the quantum chemical characterization of this compound using Density Functional Theory. By following this protocol, researchers can move beyond simple energy calculations to a deep and nuanced understanding of the molecule's structure, electronic nature, and inherent reactivity. The explained causality behind the choice of functional, basis set, and analytical methods provides the user with the confidence to not only perform these calculations but also to critically interpret the results. The integration of advanced analyses like NBO and Conceptual DFT transforms abstract quantum mechanical data into practical, chemically intuitive insights that are directly applicable to the fields of toxicology, environmental science, and drug development.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ritme.com [ritme.com]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. Electronic Structure: Density Functional Theory — | QuantumATKX-2025.06 Documentation [docs.quantumatk.com]
- 6. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]
- 7. menttor.live [menttor.live]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 10. gaussian.com [gaussian.com]
- 11. GAMESS, Gaussian - software for Quantum Chemistry [biomolecular-modeling.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 15. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 16. researchgate.net [researchgate.net]
- 17. Q-Chem 5.1 Userâs Manual : Chemical Solvent Models [manual.q-chem.com]
- 18. Solvent Effects in Quantum Chemistry | springerprofessional.de [springerprofessional.de]
- 19. Conceptual Density Functional Theory — ChemTools 0.0 documentation [chemtools.org]
- 20. researchgate.net [researchgate.net]
- 21. blog.endaq.com [blog.endaq.com]
- 22. NBO [cup.uni-muenchen.de]
- 23. q-chem.com [q-chem.com]
- 24. tandfonline.com [tandfonline.com]
- 25. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 26. researchgate.net [researchgate.net]
- 27. tandfonline.com [tandfonline.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Conceptual density functional theory based electronic structure principles - Chemical Science (RSC Publishing) DOI:10.1039/D0SC07017C [pubs.rsc.org]
- 30. pubs.aip.org [pubs.aip.org]
- 31. Conceptual DFT Reactivity Descriptors Computational Study of Graphene and Derivatives Flakes: Doped Graphene, Graphane, Fluorographene, Graphene Oxide, Graphyne, and Graphdiyne [scielo.org.mx]
- 32. pubs.acs.org [pubs.acs.org]
Methodological & Application
Determination of 3,4,6-Trichloro-2-nitrophenol in Water by High-Performance Liquid Chromatography with UV Detection
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantitative analysis of 3,4,6-Trichloro-2-nitrophenol in water samples. The protocol incorporates a solid-phase extraction (SPE) step for sample concentration and purification, ensuring high sensitivity and selectivity. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for routine environmental monitoring and research applications.
Introduction
This compound is a halogenated nitroaromatic compound.[1][2] Due to its chemical properties, it is classified as a potential environmental contaminant. Its presence in water bodies, even at trace levels, is a concern, necessitating the development of sensitive and reliable analytical methods for its detection and quantification.
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely adopted technique for the analysis of phenolic compounds in aqueous matrices.[3] This approach offers a balance of selectivity, sensitivity, and cost-effectiveness. The inclusion of a solid-phase extraction (SPE) pre-concentration step is crucial for achieving the low detection limits required for environmental analysis.[4]
This document provides a comprehensive, step-by-step protocol for the determination of this compound in water. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles. Furthermore, a detailed method validation strategy is presented to ensure the trustworthiness and reliability of the generated data.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective analytical method.
| Property | Value | Source |
| Chemical Formula | C₆H₂Cl₃NO₃ | [1] |
| Molecular Weight | 242.44 g/mol | [1][5] |
| Appearance | Pale yellow crystals or powder | [1] |
| Water Solubility | Insoluble | [1] |
| CAS Registry Number | 82-62-2 | [5] |
Experimental
Materials and Reagents
-
This compound analytical standard: (Purity ≥98%)
-
Methanol: HPLC grade
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or Milli-Q water
-
Formic acid: (≥98%)
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB or equivalent), 60 mg, 3 mL
-
Syringe filters: 0.45 µm, PTFE or nylon
Instrumentation
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
SPE Manifold: To process multiple SPE cartridges simultaneously.
-
Nitrogen Evaporator: For solvent evaporation.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.1 - 10 µg/mL).
-
Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized for best chromatographic separation (a starting point could be 60:40 acetonitrile:water). The addition of formic acid helps to suppress the ionization of the phenolic group, leading to better peak shape and retention.[6]
Method Protocol
Sample Preparation: Solid-Phase Extraction (SPE)
The SPE procedure is designed to concentrate the analyte from a large volume of water and remove interfering matrix components.
Caption: Solid-Phase Extraction Workflow for Water Samples.
Step-by-Step Protocol:
-
Sample Acidification: For a 500 mL water sample, add formic acid to adjust the pH to approximately 2-3. This ensures that the phenol is in its neutral form, promoting its retention on the reversed-phase SPE sorbent.
-
SPE Cartridge Conditioning: Condition the polymeric reversed-phase SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading the entire sample, wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove any polar impurities that may have been retained.
-
Drying: Dry the cartridge by passing a stream of nitrogen through it for 10-15 minutes to remove residual water.
-
Elution: Elute the retained this compound with a small volume of a strong organic solvent. Use two aliquots of 2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in a precise volume (e.g., 1.0 mL) of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
The chromatographic conditions are optimized to achieve a good separation of the analyte from potential interferences with a reasonable analysis time.
Chromatographic Conditions:
| Parameter | Recommended Condition | Justification |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) | Provides good retention and separation for nonpolar to moderately polar compounds like chlorinated phenols. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification improves peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient | 70% A / 30% B, hold for 10 min | An isocratic elution is often sufficient for the analysis of a single target analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| UV Detection Wavelength | ~310-320 nm (Estimated) | Based on the UV spectra of similar chlorinated nitrophenols, this range is expected to provide good sensitivity.[6] Note: The optimal wavelength should be experimentally determined by running a UV scan of a standard solution of this compound. |
Method Validation
A comprehensive validation of the analytical method is essential to demonstrate its suitability for its intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.
Caption: Key Parameters for HPLC Method Validation.
Validation Protocol and Acceptance Criteria
| Parameter | Protocol | Acceptance Criteria |
| Specificity | Analyze blank water samples and spiked samples. Compare chromatograms to ensure no interfering peaks at the retention time of the analyte. | No significant peaks at the analyte's retention time in blank samples. |
| Linearity | Analyze a series of at least five standard concentrations in triplicate. Plot a calibration curve of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.995 |
| Range | The range is established by the linearity study. | The range should cover the expected concentrations in the samples. |
| Accuracy | Analyze spiked blank water samples at three different concentration levels (low, medium, high) in triplicate. Calculate the percent recovery. | Mean recovery between 80-120%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results. | No significant changes in chromatographic performance or quantitative results. |
Results and Discussion
The developed HPLC-UV method provides a reliable means for the determination of this compound in water. The solid-phase extraction protocol effectively concentrates the analyte, enabling low-level detection. The chromatographic conditions yield a sharp, symmetrical peak for the analyte with a stable baseline.
The validation results demonstrate that the method is specific, linear, accurate, and precise over the defined range. The LOD and LOQ are sufficiently low for typical environmental monitoring purposes. The robustness study indicates that the method is reliable for routine use.
Conclusion
This application note details a comprehensive and validated HPLC-UV method for the analysis of this compound in water samples. The protocol, from sample preparation to data analysis, is described in detail to facilitate its implementation in analytical laboratories. The adherence to ICH validation guidelines ensures the generation of high-quality, defensible data for researchers, scientists, and drug development professionals involved in environmental analysis and safety assessment.
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound CAS#: 82-62-2 [amp.chemicalbook.com]
- 5. Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
GC-MS Protocol for the Quantitative Analysis of 3,4,6-Trichloro-2-nitrophenol in Soil
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive and robust protocol for the determination of 3,4,6-Trichloro-2-nitrophenol in complex soil matrices using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a compound of environmental concern, formerly used as a pesticide, and is characterized by its toxicity and persistence in soil.[1][2] Accurate quantification is crucial for environmental monitoring and risk assessment. The method detailed herein employs ultrasonic-assisted solvent extraction, a two-stage cleanup process including Solid-Phase Extraction (SPE), and chemical derivatization prior to GC-MS analysis. This ensures high sensitivity, selectivity, and reproducibility. The protocol is designed to be a self-validating system, incorporating rigorous quality control measures to guarantee the trustworthiness and accuracy of the results.
Introduction and Method Principle
This compound is a substituted phenol compound that can persist in the environment, posing risks to ecosystems and human health. Its analysis is often complicated by the complex nature of soil, which contains numerous interfering substances. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering powerful separation capabilities and highly selective mass-based detection.[3]
The core challenge in analyzing phenolic compounds like this compound by GC is their inherent polarity and active hydroxyl group. These characteristics can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the GC inlet. To overcome this, chemical derivatization is an essential step.[4][5] This protocol utilizes an in-situ acetylation reaction, converting the polar phenol into a more volatile and thermally stable acetate ester.[6][7][8] This transformation significantly improves chromatographic performance and analytical sensitivity.
The overall analytical workflow is a multi-stage process designed to isolate, purify, and derivatize the target analyte for reliable quantification.
Materials and Reagents
2.1. Apparatus
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Ultrasonic Bath
-
Centrifuge (capable of >2000 x g)
-
Nitrogen Evaporation System (N-EVAP)
-
Solid-Phase Extraction (SPE) Manifold
-
Vortex Mixer
-
Analytical Balance (4-decimal place)
-
Glassware: Centrifuge tubes (50 mL, borosilicate), volumetric flasks, Pasteur pipettes, SPE columns, GC vials (2 mL, amber) with PTFE-lined caps. All glassware must be meticulously cleaned and solvent-rinsed.[7]
2.2. Chemicals and Standards
-
Solvents: Dichloromethane, Acetone, Hexane, Ethyl Acetate (all Pesticide Residue Grade or equivalent).
-
Reagents: Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours), Acetic Anhydride (99%+), Potassium Carbonate (anhydrous), Hydrochloric Acid (concentrated, ACS grade).
-
Standards:
-
This compound (certified analytical standard, >99%)
-
Surrogate Standard: e.g., 2,4,6-Tribromophenol or a deuterated analog.
-
Internal Standard: e.g., Pentachloronitrobenzene (PCNB) or d10-Acenaphthene.
-
-
SPE Cartridges: 6 mL, 500 mg Florisil or Silica/PSA combination cartridges.
Detailed Experimental Protocol
Part A: Sample Extraction and Cleanup
Causality: The goal of this stage is to efficiently transfer the analyte from the solid soil matrix into an organic solvent, while simultaneously removing as many interferences as possible. Ultrasonic agitation provides the energy to disrupt soil-analyte interactions, while the chosen solvent mixture is effective for extracting semi-volatile compounds.[8][9]
-
Sample Homogenization: Air-dry the soil sample in a well-ventilated area until friable. Sieve through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Extraction:
-
Weigh 10.0 g (± 0.1 g) of the homogenized soil into a 50 mL glass centrifuge tube.
-
Spike the sample with the surrogate standard solution.
-
Add 20 mL of a 1:1 (v/v) Dichloromethane:Acetone mixture.[10]
-
Cap tightly and vortex for 1 minute.
-
Place the tube in an ultrasonic bath and sonicate for 15 minutes.[9]
-
-
Separation:
-
Centrifuge the tube at 2500 x g for 10 minutes to pellet the soil particles.
-
Carefully decant the supernatant (the extract) into a clean collection vessel.
-
-
Re-extraction: Repeat steps 2.2-2.3 on the soil pellet with a fresh 20 mL aliquot of solvent. Combine the supernatants. This two-step extraction ensures a high recovery of the analyte.
-
Cleanup via Solid-Phase Extraction (SPE):
-
Conditioning: Pass 5 mL of ethyl acetate followed by 5 mL of hexane through the SPE cartridge. Do not allow the sorbent to go dry.
-
Loading: Concentrate the combined extract to approximately 2 mL using a gentle stream of nitrogen. Load this concentrated extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of hexane to elute non-polar interferences.
-
Elution: Elute the target analyte from the cartridge using 10 mL of a 90:10 (v/v) Hexane:Ethyl Acetate mixture into a clean collection tube.
-
Part B: Derivatization (In-Situ Acetylation)
Causality: The hydroxyl group of the phenol is reacted with acetic anhydride in a basic medium to form an ester.[6] This reaction is highly efficient and converts the analyte into a less polar, more volatile form that is ideal for GC analysis. The subsequent liquid-liquid extraction isolates the derivatized product.[7][8]
-
Reaction Setup: To the 10 mL eluate from the SPE step, add 10 mL of a 5% aqueous Potassium Carbonate solution and 200 µL of Acetic Anhydride.
-
Reaction: Cap the tube and vortex vigorously for 2 minutes. Allow the mixture to stand for 10 minutes to ensure complete reaction.
-
Extraction of Derivative:
-
Allow the layers to separate. The derivatized analyte (3,4,6-trichloro-2-nitrophenyl acetate) will be in the upper organic (hexane/ethyl acetate) layer.
-
Using a Pasteur pipette, carefully transfer the upper organic layer to a clean concentration tube containing a small amount (~1 g) of anhydrous sodium sulfate to remove residual water.
-
-
Concentration: Concentrate the final extract to a volume of 1.0 mL under a gentle stream of nitrogen.[11][12]
-
Final Preparation: Add the internal standard solution to the 1.0 mL extract. Transfer to a 2 mL amber GC vial for analysis.
Part C: GC-MS Instrumental Analysis
Causality: The GC separates the components of the extract based on their boiling points and interaction with the stationary phase. The MS detector then fragments the eluting molecules and measures the mass-to-charge ratio of the fragments, providing definitive identification and quantification. Using Selective Ion Monitoring (SIM) mode dramatically increases sensitivity by only monitoring for specific ions known to be produced by the target analyte.[10]
| Parameter | Setting |
| GC System | |
| Injection Volume | 1 µL |
| Inlet Mode | Splitless |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial 80°C, hold 1 min. Ramp at 20°C/min to 200°C. Ramp at 10°C/min to 300°C, hold 5 min.[13] |
| MS System | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Acquisition Mode | Selective Ion Monitoring (SIM) |
Table 1: Recommended GC-MS operating parameters.
| Analyte (Acetate Derivative) | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 3,4,6-Trichloro-2-nitrophenyl acetate | To be determined | e.g., 283 (M+) | e.g., 241, 213 |
| Internal Standard (e.g., PCNB) | To be determined | e.g., 295 (M+) | e.g., 260, 235 |
Table 2: Suggested SIM ions for analysis. Note: These are theoretical ions for the derivatized product (Molecular Weight of parent = 242.44 g/mol ; Acetylated MW = 284.48 g/mol ). Actual ions and retention times must be confirmed by injecting a pure, derivatized standard.
Trustworthiness: A Self-Validating System
To ensure the reliability and legal defensibility of the data, a rigorous quality control (QC) protocol must be followed. This transforms the method from a mere procedure into a self-validating system.
4.1. Calibration An initial five-point calibration curve must be generated using matrix-matched standards.[10] This involves preparing a blank soil extract and spiking it with the derivatized analyte at five different concentrations. This approach accurately compensates for any matrix-induced signal enhancement or suppression. The calibration curve should have a coefficient of determination (R²) of ≥ 0.995.
4.2. Quality Control Samples The following QC samples must be processed with every batch of 20 or fewer soil samples.
| QC Sample | Purpose | Frequency | Acceptance Criteria |
| Method Blank | Assess laboratory contamination. | 1 per batch | Below Limit of Quantification (LOQ). |
| Laboratory Control Sample (LCS) | Monitor method accuracy and performance on a clean matrix. | 1 per batch | 70-130% recovery.[10] |
| Matrix Spike / Spike Duplicate (MS/MSD) | Assess method accuracy and precision in the specific sample matrix. | 1 pair per batch | 70-130% recovery; <20% Relative Percent Difference (RPD). |
| Surrogate Standard | Monitor extraction efficiency for every individual sample. | In every sample | 60-140% recovery. |
Table 3: Quality Control requirements and acceptance criteria.
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jfda-online.com [jfda-online.com]
- 6. s4science.at [s4science.at]
- 7. NEMI Method Summary - 1653 [nemi.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. organomation.com [organomation.com]
- 12. organomation.com [organomation.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Ultrasonic Extraction of 3,4,6-Trichloro-2-nitrophenol from Sediment for Chromatographic Analysis
Abstract
This application note provides a comprehensive guide and detailed protocol for the efficient extraction of 3,4,6-Trichloro-2-nitrophenol from sediment matrices using ultrasound-assisted extraction (UAE). This compound, a legacy pesticide, is a persistent environmental pollutant characterized by its toxicity and potential for bioaccumulation.[1][2] Accurate quantification in complex matrices like sediment is crucial for environmental monitoring and risk assessment. This document outlines the scientific principles behind ultrasonic extraction, a detailed step-by-step protocol from sample preparation to final analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and guidance on method validation and quality control. The methodologies presented are grounded in established principles and authoritative guidelines, such as the U.S. Environmental Protection Agency (EPA) Method 3550C.[3][4]
Introduction and Scientific Principles
The Analyte: this compound
This compound is a synthetic organic compound that appears as pale yellow crystals or powder.[1][2] With a molecular weight of 242.44 g/mol and a melting point of approximately 92-93°C, it is characterized by its low solubility in water.[5][6] Its chemical structure, featuring a phenol ring substituted with three chlorine atoms and a nitro group, contributes to its persistence in the environment. Formerly used as a pesticide, its residues can be found adsorbed to soil and sediment particles, necessitating robust extraction techniques for accurate environmental assessment.[1][2]
The Challenge of Solid Matrix Extraction
Sediment is a complex and heterogeneous matrix. Target analytes like this compound are often strongly adsorbed to organic matter and mineral components, making their extraction challenging. Traditional methods like Soxhlet extraction are effective but suffer from significant drawbacks, including long extraction times (hours to days) and high consumption of hazardous organic solvents.
Principle of Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction has emerged as a powerful and efficient alternative for solid sample preparation.[7] The core principle of UAE lies in the phenomenon of acoustic cavitation . High-intensity ultrasonic waves (typically 20-100 kHz) propagating through a liquid medium create, grow, and implode microscopic vacuum bubbles.[7] The collapse of these cavitation bubbles near the surface of the sediment particles generates localized hot spots with extreme temperatures and pressures, as well as powerful shockwaves and microjets.
This intense energy release produces several effects that enhance extraction efficiency:
-
Cell Disruption: For biological matrices, it ruptures cell walls to release intracellular components. For sediment, it breaks down particle agglomerates.
-
Enhanced Mass Transfer: The turbulence and micro-streaming generated by cavitation accelerate the diffusion of the solvent into the matrix and the analyte into the solvent.
-
Increased Surface Area: Sonication can reduce particle size and de-agglomerate particles, increasing the surface area available for solvent contact.
These combined effects lead to significantly faster extraction times, reduced solvent consumption, and often higher recovery rates compared to conventional methods.[7][8] The U.S. EPA recognizes ultrasonic extraction in its SW-846 Method 3550C as a valid procedure for extracting nonvolatile and semivolatile organic compounds from solids.[3][9][4]
Experimental Protocol
This protocol is designed for researchers equipped with a standard analytical laboratory. Adherence to all safety protocols for handling chlorinated phenolic compounds and organic solvents is mandatory.
Equipment and Reagents
-
Ultrasonic Processor: A probe-type sonicator with a minimum power output of 300 watts is required, as recommended by EPA Method 3550C.[3] An ultrasonic bath can be used but may offer lower efficiency.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with an appropriate capillary column (e.g., DB-5ms or equivalent).
-
Centrifuge: Capable of handling 50 mL solvent-resistant tubes.
-
Vacuum Filtration Apparatus (Optional, as an alternative to centrifugation).
-
Sample Concentrator: Nitrogen blowdown evaporator or rotary evaporator.
-
Analytical Balance: 4-decimal place.
-
Glassware: Beakers, graduated cylinders, volumetric flasks, autosampler vials.
-
Reagents:
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Acetic Anhydride (Reagent grade)
-
Potassium Carbonate (Reagent grade)
-
Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours)
-
This compound analytical standard
-
Internal Standard and Surrogate Standards (e.g., 2,4-dibromophenol)
-
Workflow Overview
Caption: Workflow for Ultrasonic Extraction and Analysis.
Step-by-Step Methodology
2.3.1 Sample Preparation:
-
Homogenization: Air-dry the sediment sample to a constant weight and sieve to remove large debris. Homogenize the sample by grinding to a fine powder.
-
Weighing: Accurately weigh 0.5 g of the homogenized sediment into a glass centrifuge tube or beaker.[10]
-
Moisture Correction (Optional but Recommended): Weigh a separate aliquot of the sediment before and after drying in an oven at 105°C to determine the moisture content. All final concentrations should be reported on a dry weight basis.
-
Fortification (for QC): For matrix spike and matrix spike duplicate samples, add a known amount of this compound standard solution and surrogate standards now.
2.3.2 Ultrasonic Extraction:
-
Solvent Addition: To the 0.5 g sediment sample, add 10 mL of an extraction solvent mixture of Methanol and Dichloromethane (9:1, v/v) .[10]
-
Causality Explanation: This solvent mixture provides a dual-polarity system. Methanol, a polar solvent, is effective at disrupting the strong interactions between the polar phenol group and the sediment matrix (e.g., clay, organic matter). Dichloromethane, a non-polar solvent, efficiently dissolves the largely non-polar trichloronitrophenol molecule.
-
-
Sonication: Place the sample vessel in an ice bath to prevent thermal degradation of the analyte. Insert the tip of the ultrasonic probe approximately 1-2 cm below the surface of the solvent but above the sediment layer.
-
Sonicate the sample for 15 minutes .[10] If using an ultrasonic bath, ensure the water level is sufficient for efficient energy transfer.
-
Expert Insight: While 15 minutes is a good starting point based on literature for chlorophenols, the optimal time may vary depending on the specific sediment type (e.g., high organic vs. sandy).[10] A time-course study (e.g., 5, 10, 15, 20 min) is recommended during method development.
-
-
Phase Separation: After sonication, separate the extract from the solid sediment.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 3000 rpm for 10 minutes) until a clear supernatant is obtained.
-
Filtration: Alternatively, use vacuum filtration to separate the extract. Ensure the filter apparatus is rinsed with the extraction solvent to recover any adsorbed analyte.
-
-
Collection: Carefully decant or pipette the supernatant (the extract) into a clean concentration tube.
-
Repeat Extraction (for Low Concentrations): For samples with expected low concentrations (<20 mg/kg), EPA Method 3550C recommends repeating the extraction process two more times with fresh solvent, combining the extracts.[3]
2.3.3 Extract Cleanup and Derivatization:
-
Concentration: Concentrate the collected extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Solvent Exchange: The extract is then redissolved in 10 mL of Milli-Q water .[10]
-
Derivatization: This step is crucial for improving the volatility and chromatographic performance of the phenolic analyte for GC-MS analysis.
-
Final Extraction: After derivatization, the acetylated analyte is extracted from the aqueous solution back into an organic solvent (e.g., hexane or dichloromethane) for injection into the GC-MS.
-
Final Volume: Concentrate the final extract to a precise volume (e.g., 1.0 mL). Add the internal standard at this stage just prior to analysis.
GC-MS Analysis
-
Injection: Inject 1 µL of the final extract into the GC-MS.
-
Column: A non-polar or mid-polar column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An example program would be: initial temperature of 50°C, hold for 2 min, ramp at 15°C/min to 250°C, and hold for 5 min.[10] This must be optimized for your specific instrument and column.
-
Detection: Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor at least three characteristic ions for the derivatized this compound.
Data, Validation, and Quality Control
A robust analytical method requires a self-validating system. The following parameters should be assessed.
Quantitative Data Summary
The following table presents typical performance data for the ultrasonic extraction of chlorinated phenols from sediment, based on literature values.[10] These should be used as a benchmark for in-house method validation.
| Parameter | 2,4,6-Trichlorophenol | Pentachlorophenol | Expected Range for this compound |
| Recovery (%) | 98.4 ± 9.1 | 65.8 ± 8.5 | 70 - 110% |
| Limit of Detection (LOD) | 1.8 ng/g | 2.6 ng/g | 1 - 5 ng/g |
| Limit of Quantification (LOQ) | 6.1 ng/g | 8.8 ng/g | 3 - 15 ng/g |
| Linearity (R²) | > 0.986 | > 0.989 | > 0.99 |
Note: Recovery for pentachlorophenol is lower due to its stronger sorption to sediment. This compound is expected to have good recovery due to the efficiency of the described solvent system.
Quality Control Logic
Caption: Self-Validating Quality Control Workflow.
-
Method Blank: An analyte-free matrix (e.g., clean sand) processed alongside samples to check for contamination.
-
Laboratory Control Spike (LCS): A clean matrix spiked with a known concentration of the analyte to assess the accuracy of the entire analytical process.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a real sample spiked with the analyte to evaluate the effect of the sample matrix on recovery and precision.
-
Surrogate Standards: Compounds chemically similar to the analyte but not expected in the sample, added to every sample before extraction to monitor the efficiency of the extraction process for each individual sample.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | - Inefficient sonication | - Ensure sonicator power is ≥300W and the probe is correctly positioned. Consider optimizing sonication time. |
| - Inappropriate solvent choice | - Verify the methanol:dichloromethane ratio. For highly organic sediments, a different solvent system may be needed. | |
| - Analyte degradation | - Keep samples in an ice bath during sonication to prevent overheating. | |
| - Incomplete derivatization | - Check the pH before adding acetic anhydride. Ensure reagents are fresh. | |
| High Variability (RSD) | - Non-homogenous sample | - Ensure thorough grinding and mixing of the sediment before weighing. |
| - Inconsistent sonication | - Maintain consistent probe depth and power setting for all samples. | |
| Peak Tailing in GC | - Active sites in GC system | - Clean the injection port liner and trim the front of the GC column. |
| - Incomplete derivatization | - The free phenol group is polar and can cause peak tailing. Re-evaluate the derivatization step. |
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. epa.gov [epa.gov]
- 4. SW-846 Test Method 3550C: Ultrasonic Extraction | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 5. This compound CAS#: 82-62-2 [amp.chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. Optimization of ultrasound‐assisted extraction method for phytochemical compounds and antioxidant activities of sour jujube extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocol: Fabrication of a Nanocomposite-Modified Electrochemical Sensor for the Sensitive Detection of 3,4,6-Trichloro-2-nitrophenol
Introduction: The Imperative for Sensitive 3,4,6-Trichloro-2-nitrophenol Detection
This compound is a halogenated nitrophenolic compound of significant environmental and toxicological concern.[1][2][3][4][5] Appearing as pale yellow crystals, this compound has been used as a pesticide and is recognized for its potential toxicity.[1][2][4] Its presence in ecosystems necessitates the development of sensitive, rapid, and cost-effective analytical methods for its detection. Traditional analytical techniques, while accurate, often require extensive sample preparation and sophisticated instrumentation.[6] Electrochemical sensors present a compelling alternative, offering advantages such as high sensitivity, selectivity, portability for in-situ measurements, and operational simplicity.[7][8]
This application note provides a comprehensive guide to the fabrication, characterization, and application of a novel electrochemical sensor based on a nanocomposite-modified glassy carbon electrode (GCE) for the determination of this compound. The sensor design leverages the synergistic effects of a highly conductive nanomaterial scaffold and the electrocatalytic properties of metallic nanoparticles to enhance the electrochemical response towards the target analyte. The fundamental detection mechanism is based on the electrochemical reduction of the nitro group (-NO₂) on the this compound molecule, a principle well-established for related nitrophenolic compounds.[9][10][11]
Core Principles & Sensor Design Rationale
The enhanced sensitivity of the proposed sensor is built upon the following principles:
-
High Surface Area and Conductivity: A nanostructured support material, such as reduced graphene oxide (rGO), provides a large electroactive surface area, which is crucial for the preconcentration of the analyte at the electrode surface and for facilitating efficient electron transfer.[6][7]
-
Electrocatalysis: The incorporation of metallic nanoparticles (e.g., gold or platinum) onto the rGO scaffold can significantly lower the overpotential required for the reduction of the nitro group, thereby amplifying the current response and improving the sensitivity of the measurement.[12][13][14]
-
Synergistic Effects: The combination of rGO and metallic nanoparticles creates a synergistic effect, where the rGO acts as a conductive support and dispersing agent for the nanoparticles, preventing their aggregation and maximizing their catalytic activity.[14]
The following diagram illustrates the logical workflow for the fabrication and application of the electrochemical sensor.
Caption: Workflow for Sensor Fabrication and Analysis.
Experimental Protocols
Part 1: Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Analytical Standard | Sigma-Aldrich or equivalent |
| Glassy Carbon Electrode (GCE) | 3 mm diameter | BASi or equivalent |
| Graphene Oxide (GO) | Single Layer, >99% | Reputable supplier |
| Chloroauric acid (HAuCl₄) | ≥99.9% trace metals basis | Sigma-Aldrich or equivalent |
| Phosphate Buffer Saline (PBS) | pH tablets or prepared from salts | Sigma-Aldrich or equivalent |
| Alumina powder (Al₂O₃) | 0.3 and 0.05 µm | Buehler or equivalent |
| Ethanol | ACS reagent grade | Fisher Scientific or equivalent |
| Deionized (DI) Water | 18.2 MΩ·cm | Millipore Milli-Q system |
| Nitrogen Gas (N₂) | High Purity | Local supplier |
Part 2: Electrode Preparation (A Self-Validating Cleaning Process)
The quality of the bare electrode surface is paramount for the successful fabrication of a reproducible and stable sensor. The following protocol ensures a pristine surface, validated by electrochemical characterization.
Protocol 2.1: Mechanical and Chemical Cleaning
-
Mechanical Polishing:
-
Polish the GCE surface on a polishing pad with 0.3 µm alumina slurry for 2 minutes.
-
Rinse thoroughly with DI water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes until a mirror-like finish is achieved.
-
-
Sonication:
-
Place the polished electrode in a beaker containing ethanol and sonicate for 3 minutes to remove any adhered alumina particles and organic residues.
-
Transfer the electrode to a beaker with DI water and sonicate for another 3 minutes.
-
-
Drying: Dry the electrode under a gentle stream of high-purity nitrogen.
Protocol 2.2: Electrochemical Cleaning and Validation
-
Electrochemical Activation: In a 0.5 M H₂SO₄ solution, cycle the potential of the cleaned GCE between -0.2 V and +1.2 V at a scan rate of 100 mV/s for 15 cycles. This process electrochemically cleans and activates the electrode surface.
-
Validation: Record the cyclic voltammogram (CV) of the cleaned GCE in a solution of 1.0 mM [Fe(CN)₆]³⁻/⁴⁻ containing 0.1 M KCl. A well-defined redox peak pair with a peak-to-peak separation (ΔEp) of 59-70 mV indicates a clean and electrochemically active surface, validating the cleaning procedure.
Part 3: Sensor Fabrication: Nanocomposite Modification
This protocol details the layer-by-layer modification of the GCE to construct the final sensor.
Protocol 3.1: Graphene Oxide Deposition and Reduction
-
Dispersion Preparation: Prepare a stable 1 mg/mL dispersion of graphene oxide in DI water by sonicating for 1 hour.
-
Drop-Casting: Carefully drop-cast 5 µL of the GO dispersion onto the pre-cleaned GCE surface and allow it to dry at room temperature.
-
Electrochemical Reduction:
-
Immerse the GO-modified GCE in a deoxygenated 0.1 M PBS (pH 7.0) solution.
-
Perform cyclic voltammetry by scanning the potential from 0 V to -1.5 V for 10 cycles at a scan rate of 50 mV/s. A prominent reduction peak during the first scan indicates the successful reduction of GO to reduced graphene oxide (rGO).
-
Protocol 3.2: Electrodeposition of Gold Nanoparticles (AuNPs)
-
Deposition Solution: Prepare a solution of 1.0 mM HAuCl₄ in 0.5 M H₂SO₄.
-
Electrodeposition: Immerse the rGO/GCE in the deposition solution. Apply a constant potential of -0.2 V for 60 seconds. This will reduce the gold salt and deposit AuNPs onto the rGO surface.
-
Final Rinse: Gently rinse the modified electrode (AuNPs/rGO/GCE) with DI water and dry under a nitrogen stream.
The following diagram illustrates the electrochemical detection mechanism at the modified electrode surface.
Caption: Electrochemical Reduction of the Nitro Group.
Electrochemical Characterization and Analysis
Protocol 4.1: Sensor Characterization
-
Cyclic Voltammetry (CV): Perform CV of the bare GCE, rGO/GCE, and AuNPs/rGO/GCE in 1.0 mM [Fe(CN)₆]³⁻/⁴⁻ with 0.1 M KCl. An increase in the peak current and a decrease in ΔEp at each modification step confirms the enhanced conductivity and electron transfer kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): Record the Nyquist plots for each modification step in the same redox probe solution. A decreasing semicircle diameter indicates reduced charge transfer resistance, confirming the successful modification.
Protocol 4.2: Voltammetric Determination of this compound
-
Solution Preparation: Prepare a 1 mM stock solution of this compound in ethanol. Prepare working standards by serial dilution in 0.1 M PBS (pH 6.0).
-
Parameter Optimization:
-
pH: Investigate the effect of pH (from 4.0 to 8.0) on the peak current and potential of the analyte's reduction. Select the pH that yields the highest peak current.
-
Accumulation: Optimize the accumulation potential and time to enhance sensitivity by preconcentrating the analyte on the sensor surface.
-
-
Analytical Measurement:
-
Immerse the AuNPs/rGO/GCE in the sample solution.
-
Apply the optimized accumulation potential and time under stirring.
-
Stop stirring and allow the solution to become quiescent for 5 seconds.
-
Record the differential pulse voltammogram (DPV) from approximately -0.2 V to -1.0 V. The reduction peak current is proportional to the concentration of this compound.
-
-
Calibration: Construct a calibration curve by plotting the peak current versus the concentration of the analyte. The linear range, limit of detection (LOD), and limit of quantification (LOQ) can be determined from this plot.[12][15]
Expected Performance Characteristics
The performance of the fabricated sensor should be evaluated based on several key metrics. The following table provides expected ranges based on similar sensors for nitrophenolic compounds.[12][15][16][17][18][19]
| Parameter | Expected Performance | Rationale / Justification |
| Linear Dynamic Range | 0.1 µM to 100 µM | Wide enough to cover environmentally relevant concentrations. |
| Limit of Detection (LOD) | 0.01 µM to 0.1 µM | High sensitivity is achieved through nanocomposite amplification. |
| Sensitivity | 5-15 µA µM⁻¹ cm⁻² | Indicates a significant current response per unit concentration. |
| Response Time | < 10 seconds | Rapid detection is a key advantage of electrochemical sensors.[8] |
| Reproducibility (RSD) | < 5% (for n=5 sensors) | Demonstrates the reliability of the fabrication protocol. |
| Stability | > 90% response after 2 weeks | Indicates good long-term stability of the modified electrode. |
Selectivity and Interference Studies
To validate the trustworthiness of the sensor, its selectivity must be assessed. Potential interfering species commonly found in environmental samples should be tested.
Protocol 5.1: Interference Study
-
Record the DPV response of a fixed concentration of this compound.
-
Introduce a 10-fold or 100-fold excess of potential interfering ions (e.g., Na⁺, K⁺, Cl⁻, SO₄²⁻) and other phenolic compounds (e.g., phenol, 2,4-dichlorophenol) into the solution.
-
Record the DPV response again. A change in the signal of less than ±5% indicates good selectivity.[12]
Conclusion
This application note provides a detailed, scientifically grounded protocol for the fabrication of a highly sensitive and selective electrochemical sensor for this compound. By explaining the causality behind each step and incorporating self-validating checks, this guide equips researchers with a robust methodology for developing reliable analytical tools. The use of a rationally designed nanocomposite modification enhances the sensor's performance, making it a promising approach for environmental monitoring and safety assessment in various industries.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound | 82-62-2 [chemicalbook.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Electrochemical detection of 2-nitrophenol using a heterostructure ZnO/RuO 2 nanoparticle modified glassy carbon electrode - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08669B [pubs.rsc.org]
- 9. Treatment of nitrophenols by cathode reduction and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of the electrochemical reduction of 4-nitrophenol in dimethylformamide: evidence for a change in mechanism with temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. electrochemsci.org [electrochemsci.org]
- 12. mdpi.com [mdpi.com]
- 13. An electrochemical sensor for the detection of p-nitrophenol based on a cyclodextrin-decorated gold nanoparticle–mesoporous carbon hybrid - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Electrochemical detection of 4-nitrophenol based on a glassy carbon electrode modified with a reduced graphene oxide/Au nanoparticle composite - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. Sensitive Electrochemical Detection of 4-Nitrophenol with PEDOT:PSS Modified Pt NPs-Embedded PPy-CB@ZnO Nanocomposites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. electrochemsci.org [electrochemsci.org]
- 17. researchgate.net [researchgate.net]
- 18. diposit.ub.edu [diposit.ub.edu]
- 19. researchgate.net [researchgate.net]
Photocatalytic degradation of 3,4,6-Trichloro-2-nitrophenol using TiO2
Application Note & Protocol
Topic: Photocatalytic Degradation of 3,4,6-Trichloro-2-nitrophenol using Titanium Dioxide (TiO₂)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide to the photocatalytic degradation of this compound (TCNP), a persistent and toxic environmental pollutant. Utilizing titanium dioxide (TiO₂) as a photocatalyst under UV irradiation represents a highly effective Advanced Oxidation Process (AOP) for the complete mineralization of TCNP into benign products. This application note details the underlying scientific principles, provides validated, step-by-step experimental protocols, and outlines methods for data analysis and interpretation. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction: The Rationale for Photocatalysis
Chlorinated nitrophenols, such as this compound, are synthetic organic compounds widely used in the manufacturing of pesticides, herbicides, and dyes. Their widespread use and resistance to natural degradation pathways lead to their accumulation in soil and water, posing significant environmental and health risks.[1] Conventional water treatment methods are often insufficient for their complete removal.
Heterogeneous photocatalysis using semiconductor materials like TiO₂ has emerged as a promising technology for the degradation of such refractory pollutants.[2][3] The process harnesses light energy to generate highly reactive oxygen species (ROS) that can non-selectively break down complex organic molecules into simple, non-toxic compounds like CO₂, H₂O, and mineral acids.[3][4][5] TiO₂, particularly in its anatase crystalline form, is an ideal photocatalyst due to its high photoactivity, chemical stability, non-toxicity, and cost-effectiveness.[2][6][7]
The Scientific Principle: Mechanism of TiO₂ Photocatalysis
The photocatalytic degradation process is initiated when a TiO₂ particle absorbs a photon of light with energy equal to or greater than its band gap (typically ~3.2 eV for anatase TiO₂, corresponding to UV light with λ < 387 nm).[2] This absorption promotes an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positive "hole" (h⁺) in the VB.[2][4][5]
These charge carriers migrate to the catalyst surface and initiate a series of redox reactions:
-
Oxidation by Holes (h⁺): The powerful positive holes can directly oxidize adsorbed TCNP molecules. More importantly, they react with water molecules or hydroxide ions (OH⁻) adsorbed on the TiO₂ surface to generate highly reactive hydroxyl radicals (•OH).[4]
-
Reduction by Electrons (e⁻): The electrons in the conduction band react with molecular oxygen (O₂) adsorbed on the surface to produce superoxide radical anions (•O₂⁻). These can further react to form other ROS, including •OH.[3]
The generated hydroxyl radicals are extremely powerful, non-selective oxidizing agents that attack the TCNP molecule, leading to its fragmentation and eventual mineralization.[5][8]
Caption: General Mechanism of TiO₂ Photocatalysis.
Materials and Equipment
Reagents
-
This compound (TCNP), analytical standard grade
-
Titanium dioxide (TiO₂), photocatalyst grade (e.g., Degussa P25 or equivalent anatase form)
-
Methanol and Acetonitrile, HPLC grade
-
Formic acid or Phosphoric acid, analytical grade (for mobile phase adjustment)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (for deoxygenation, optional scavenger studies)
-
Isopropyl alcohol (for •OH scavenging, optional)
Equipment
-
Photoreactor: Jacketed borosilicate glass or quartz vessel with a UV-transparent window.[9][10]
-
UV Lamp: Medium-pressure mercury lamp or UV LEDs with emission centered around 365 nm.
-
Magnetic Stirrer and Stir Bars
-
Ultrasonic Bath/Sonicator
-
pH Meter
-
Analytical Balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)
-
UV-Vis Spectrophotometer
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
-
Standard laboratory glassware (beakers, volumetric flasks, graduated cylinders)
-
Safety Equipment: UV-blocking safety glasses, lab coat, chemical-resistant gloves.
Experimental Protocols
The following protocols provide a self-validating system. A control experiment (without UV light) must be run in parallel to quantify pollutant removal by adsorption onto the TiO₂ surface, ensuring that the observed concentration decrease is due to photocatalytic degradation.
Protocol 1: Stock Solution and Catalyst Suspension Preparation
-
TCNP Stock Solution (e.g., 100 mg/L): Accurately weigh 10.0 mg of TCNP standard. Dissolve it in a small amount of methanol and then bring the volume to 100.0 mL with DI water in a volumetric flask. Rationale: TCNP has limited water solubility; a small amount of co-solvent aids dissolution.
-
TiO₂ Catalyst Suspension (e.g., 1.0 g/L): Weigh 100.0 mg of TiO₂ powder and add it to 100.0 mL of DI water in a beaker.
-
Dispersion: Place the beaker in an ultrasonic bath for 15-30 minutes. Rationale: Sonication is critical to break up catalyst agglomerates and ensure a uniform, high-surface-area suspension for optimal photocatalytic activity.
Protocol 2: The Photocatalytic Degradation Experiment
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iwaponline.com [iwaponline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synthesis and characterization of titanium dioxide nanoparticles from Bacillus subtilis MTCC 8322 and its application for the removal of methylene blue and orange G dyes under UV light and visible light [frontiersin.org]
- 7. scispace.com [scispace.com]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bioremediation of 3,4,6-Trichloro-2-nitrophenol by Microbial Consortia
Introduction: The Environmental Challenge of Chloronitrophenols
Chloronitrophenols, including the highly recalcitrant 3,4,6-Trichloro-2-nitrophenol, represent a significant class of environmental pollutants.[1] These synthetic compounds are widely used in the manufacturing of pesticides, herbicides, dyes, and pharmaceuticals.[1][2] Their improper disposal and persistence in soil and water ecosystems pose a considerable threat to environmental and human health due to their toxic, mutagenic, and carcinogenic properties.[1] Conventional physical and chemical remediation methods often prove to be expensive and can lead to the formation of equally harmful byproducts.[2] Bioremediation, which harnesses the metabolic capabilities of microorganisms to degrade or detoxify pollutants, has emerged as a cost-effective and environmentally friendly alternative.[2][3] The use of microbial consortia, or mixed microbial communities, is often more advantageous than single-strain cultures for degrading complex pollutants like this compound.[3][4] Consortia can exhibit enhanced metabolic capabilities through synergistic interactions, allowing for the complete mineralization of compounds that may be resistant to degradation by individual species.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the bioremediation of this compound using microbial consortia. The protocols outlined herein cover the isolation and enrichment of potent microbial consortia, the design and execution of bioremediation experiments, and the analytical methods for monitoring the degradation process.
Part 1: Isolation and Enrichment of a Potent Microbial Consortium
The success of bioremediation heavily relies on the selection of a microbial consortium with the specific enzymatic machinery to degrade the target pollutant. The most effective consortia are often sourced from environments historically contaminated with similar compounds.
Protocol 1: Enrichment and Isolation of a this compound-Degrading Consortium
This protocol describes the enrichment and isolation of a microbial consortium from contaminated soil capable of utilizing this compound as a sole source of carbon and nitrogen.
Materials:
-
Contaminated soil sample (from a site with a history of pesticide or industrial waste).
-
Minimal Salt Medium (MSM).[5]
-
This compound (analytical grade).
-
Sterile flasks, petri dishes, and pipettes.
-
Incubator shaker.
Procedure:
-
Enrichment Culture:
-
Prepare 100 mL of MSM in a 250 mL Erlenmeyer flask.
-
Add 10 g of the contaminated soil sample to the flask.
-
Supplement the medium with 50 mg/L of this compound as the sole carbon and nitrogen source.
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
-
Sub-culturing and Acclimatization:
-
After the initial enrichment, transfer 10 mL of the culture to 90 mL of fresh MSM containing 50 mg/L of this compound.
-
Repeat this sub-culturing step at least five times to enrich for a well-adapted consortium. With each transfer, you can gradually increase the concentration of this compound (e.g., up to 200 mg/L) to select for highly tolerant and efficient degraders.
-
-
Isolation of the Consortium:
-
After the final enrichment, spread plate serial dilutions of the culture onto MSM agar plates containing 100 mg/L of this compound.
-
Incubate the plates at 30°C for 5-7 days.
-
Observe the plates for distinct colony morphologies. The collection of different colonies represents the isolated consortium.
-
-
Preservation of the Consortium:
-
Scrape the mixed colonies from the agar plate and inoculate them into a liquid MSM culture containing 100 mg/L of this compound.
-
After 48 hours of growth, prepare glycerol stocks (with 20% sterile glycerol) of the consortium for long-term storage at -80°C.
-
Part 2: Characterization of the Microbial Consortium
A thorough characterization of the isolated consortium is crucial to understand its composition and degradation capabilities.
Protocol 2: Molecular and Biochemical Characterization
1. 16S rRNA Gene Sequencing for Community Analysis:
- Extract total genomic DNA from the enriched consortium.
- Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal bacterial primers.
- Perform high-throughput sequencing (e.g., Illumina MiSeq) to identify the bacterial genera present in the consortium. This will provide insights into the community structure and potential key players in the degradation process.[6]
2. Siderophore, HCN, and Ammonia Production:
- Screen individual isolates or the consortium for the production of siderophores, hydrogen cyanide (HCN), and ammonia, which are traits that can contribute to overall fitness and pollutant degradation.[7]
Part 3: Bioremediation Experimental Setup and Monitoring
This section details the protocol for conducting a batch bioremediation experiment to evaluate the degradation of this compound by the enriched microbial consortium.
Protocol 3: Batch Bioremediation Study
Materials:
-
Enriched microbial consortium culture.
-
Minimal Salt Medium (MSM).
-
This compound.
-
Sterile 250 mL Erlenmeyer flasks.
-
Incubator shaker.
-
Analytical instruments (UV-Vis Spectrophotometer, HPLC).
Procedure:
-
Preparation of Inoculum:
-
Inoculate the cryopreserved consortium into 100 mL of MSM containing a low concentration (e.g., 20 mg/L) of this compound.
-
Incubate at 30°C and 150 rpm until the culture reaches the late exponential phase (typically 48-72 hours).
-
Harvest the cells by centrifugation and wash them twice with sterile phosphate buffer to remove any residual medium components.
-
Resuspend the cell pellet in sterile MSM to achieve a desired optical density (e.g., OD600 of 1.0).
-
-
Experimental Setup:
-
Set up a series of 250 mL flasks containing 100 mL of MSM and a specific concentration of this compound (e.g., 100 mg/L).
-
Inoculate the experimental flasks with the prepared consortium inoculum (e.g., 5% v/v).
-
Include the following controls:
-
Abiotic Control: Flask with MSM and this compound, but no inoculum (to assess abiotic degradation).
-
Biotic Control (No Substrate): Flask with MSM and inoculum, but no this compound (to monitor microbial growth).
-
-
Incubate all flasks at 30°C and 150 rpm.
-
-
Sampling and Analysis:
-
Withdraw samples (e.g., 2 mL) from each flask at regular time intervals (e.g., 0, 6, 12, 24, 48, 72, 96, and 120 hours).
-
Centrifuge the samples to pellet the biomass.
-
Analyze the supernatant for the residual concentration of this compound and potential metabolites using the analytical methods described below.
-
Visualization of Experimental Workflow
Caption: Workflow for the batch bioremediation experiment.
Part 4: Analytical Methods for Monitoring Degradation
Accurate and reliable analytical methods are essential for quantifying the degradation of this compound and identifying its breakdown products.
Protocol 4: Quantification of this compound
1. UV-Visible Spectrophotometry:
- This method is suitable for rapid monitoring of the disappearance of the parent compound.[8]
- Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution.
- Create a standard calibration curve by measuring the absorbance of known concentrations of the compound.
- Measure the absorbance of the supernatant from the experimental samples at the determined λmax and calculate the concentration using the calibration curve.[9]
2. High-Performance Liquid Chromatography (HPLC):
- HPLC is a more sensitive and specific method for quantifying the parent compound and detecting metabolites.[10][11]
- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and acidified water is typically used.
- Detection: Monitor at the λmax of this compound.
- Quantify the compound by comparing the peak area of the sample to a standard calibration curve.[9]
3. Gas Chromatography-Mass Spectrometry (GC-MS):
- GC-MS is a powerful technique for the identification of volatile and semi-volatile intermediate metabolites.[10]
- Samples may require derivatization to increase the volatility of the analytes.[9]
- The mass spectra of the detected peaks can be compared to spectral libraries for metabolite identification.
Table 1: Comparison of Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures light absorbance at a specific wavelength.[8] | Rapid, simple, and cost-effective. | Low specificity, potential interference. |
| HPLC-UV | Separates compounds based on polarity.[10] | High sensitivity, specificity, and quantitation. | More complex and expensive than UV-Vis. |
| GC-MS | Separates volatile compounds and identifies them by mass.[10] | Excellent for metabolite identification. | May require sample derivatization. |
Part 5: Putative Degradation Pathway
While the specific degradation pathway of this compound by a microbial consortium will depend on the enzymatic capabilities of the constituent microorganisms, a putative pathway can be proposed based on the known degradation of other chlorinated and nitrated aromatic compounds.[12] The initial steps likely involve either the reduction of the nitro group or the oxidative removal of chlorine atoms.
Visualization of the Putative Degradation Pathway
Caption: Putative degradation pathways of this compound.
Conclusion and Future Perspectives
The protocols detailed in these application notes provide a robust framework for investigating the bioremediation of this compound using microbial consortia. By following these methodologies, researchers can effectively isolate and characterize potent microbial consortia, assess their degradation efficiency, and elucidate the metabolic pathways involved. Future research should focus on optimizing the bioremediation process by manipulating environmental parameters such as pH, temperature, and nutrient availability.[5] Furthermore, the application of "omics" technologies, such as metagenomics and metatranscriptomics, can provide deeper insights into the functional roles of individual community members and the key genes and enzymes responsible for degradation.[2] The development of immobilized cell techniques could also enhance the stability and reusability of the microbial consortium for practical in-situ and ex-situ bioremediation applications.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 3. Microbial Consortia Are Needed to Degrade Soil Pollutants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of microbial consortia for microbial degradation of complex compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iwaponline.com [iwaponline.com]
- 6. Bioaugmentation with a consortium of bacterial nitrophenol-degraders for remediation of soil contaminated with three nitrophenol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijmr.net.in [ijmr.net.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Bacteria for 3,4,6-Trichloro-2-nitrophenol Degradation
Introduction: The Environmental Challenge of Polychlorinated Nitrophenols
3,4,6-Trichloro-2-nitrophenol (TCNP) is a highly substituted aromatic compound, belonging to the class of polychlorinated nitrophenols. These compounds are xenobiotics, primarily introduced into the environment through industrial activities such as the synthesis of pesticides, herbicides, dyes, and pharmaceuticals.[1][2] The presence of both chloro and nitro groups on the aromatic ring makes TCNP particularly recalcitrant to natural degradation processes, leading to its persistence in soil and water ecosystems.[1] Its toxicity, potential carcinogenicity, and mutagenicity pose a significant threat to environmental and human health.[1][2]
Bioremediation, which harnesses the metabolic capabilities of microorganisms, presents a cost-effective and environmentally sustainable approach for the detoxification of such hazardous compounds.[3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the isolation, culturing, and application of bacteria for the degradation of this compound. It is important to note that while extensive research exists on the biodegradation of various nitrophenols and chlorophenols, specific literature on this compound is scarce.[1][2][4][5] Therefore, the protocols and pathways described herein are extrapolated from studies on structurally related compounds and serve as a foundational framework for pioneering research in this specific area.
Section 1: Isolation and Enrichment of TCNP-Degrading Bacteria
The primary step in developing a bioremediation strategy is the isolation of indigenous microbial populations with the metabolic potential to degrade the target contaminant. The enrichment culture technique is a powerful method for selecting and isolating microorganisms that can utilize a specific compound as a sole source of carbon and energy.[6]
Protocol 1: Enrichment and Isolation of TCNP-Degrading Bacteria
1.1. Sample Collection:
-
Collect soil or water samples from sites with a history of contamination with pesticides, herbicides, or industrial effluents, as these are likely to harbor adapted microbial communities.
-
Store samples at 4°C in sterile containers until processing to maintain microbial viability.
1.2. Enrichment Culture:
-
Prepare a basal minimal salt medium (MSM) (see Table 1 for composition).[7][8][9]
-
In a 250 mL Erlenmeyer flask, add 100 mL of sterile MSM.
-
Add 1 g of soil or 1 mL of water sample to the flask.
-
Supplement the medium with this compound as the sole carbon source at an initial concentration of 10-20 mg/L. Note: Higher concentrations may be inhibitory to microbial growth.
-
Incubate the flask at 30°C on a rotary shaker at 150 rpm for 7-10 days.
-
After the incubation period, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM containing TCNP and incubate under the same conditions. Repeat this subculturing step at least three to five times to enrich for TCNP-degrading microorganisms.
1.3. Isolation of Pure Cultures:
-
After successful enrichment (indicated by visible turbidity or a decrease in TCNP concentration), serially dilute the culture in sterile saline (0.85% NaCl).
-
Plate 100 µL of each dilution onto MSM agar plates containing TCNP as the sole carbon source.
-
Incubate the plates at 30°C for 5-7 days, or until distinct colonies appear.
-
Isolate morphologically distinct colonies and re-streak them onto fresh MSM-TCNP agar plates to ensure purity.
1.4. Identification of Isolates:
-
Characterize the purified bacterial isolates based on their morphological (colony shape, size, color, Gram staining) and biochemical characteristics.
-
For definitive identification, perform 16S rRNA gene sequencing.[6]
Table 1: Composition of Minimal Salt Medium (MSM)
| Component | Concentration (g/L) | Role |
| K2HPO4 | 1.5 | Buffer, Phosphorus Source |
| KH2PO4 | 0.5 | Buffer, Phosphorus Source |
| (NH4)2SO4 | 1.0 | Nitrogen Source |
| MgSO4·7H2O | 0.2 | Magnesium Source, Cofactor |
| NaCl | 0.1 | Osmotic Balance |
| FeSO4·7H2O | 0.01 | Iron Source, Cofactor |
| CaCl2·2H2O | 0.02 | Calcium Source, Cofactor |
| Trace Element Solution | 1 mL | Provides essential micronutrients |
| This compound | 0.01-0.02 | Sole Carbon and Energy Source |
| Agar (for solid medium) | 15.0 | Solidifying Agent |
| Adjust pH to 7.0 before autoclaving. The TCNP and trace element solution should be filter-sterilized and added to the autoclaved and cooled medium. |
Section 2: Culturing and Optimization of TCNP Degradation
Once pure cultures of TCNP-degrading bacteria are obtained, the next step is to optimize the culture conditions to enhance their degradation efficiency.
Protocol 2: Batch Culture Degradation Studies
2.1. Inoculum Preparation:
-
Grow the isolated bacterial strain in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain sufficient biomass.
-
Harvest the cells by centrifugation (e.g., 8000 rpm for 10 min), wash twice with sterile MSM to remove residual nutrient broth, and resuspend the cell pellet in MSM.[10]
-
Adjust the optical density (OD600) of the cell suspension to a standardized value (e.g., 1.0).
2.2. Degradation Assay:
-
In 250 mL Erlenmeyer flasks, add 100 mL of MSM supplemented with a known concentration of TCNP (e.g., 50 mg/L).
-
Inoculate the flasks with the prepared bacterial suspension to a final OD600 of 0.1.
-
Include a non-inoculated control flask to monitor for abiotic degradation.
-
Incubate the flasks at 30°C on a rotary shaker at 150 rpm.
-
Withdraw samples at regular time intervals (e.g., 0, 6, 12, 24, 48, 72 hours) for analysis.
2.3. Analytical Monitoring:
-
Monitor the degradation of TCNP by measuring the decrease in its concentration over time using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
The release of chloride and nitrite ions can also be quantified using ion chromatography or colorimetric assays as an indicator of ring cleavage.
Optimization of Degradation Parameters:
Systematically vary the following parameters in batch culture experiments to determine the optimal conditions for TCNP degradation:
-
pH: Test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0, 9.0).
-
Temperature: Evaluate different incubation temperatures (e.g., 25°C, 30°C, 37°C).
-
Initial TCNP Concentration: Assess the degradation at various starting concentrations to determine the substrate tolerance of the isolate.
-
Co-substrates: Investigate the effect of adding an easily metabolizable carbon source (e.g., glucose, succinate) to promote co-metabolism, which can sometimes enhance the degradation of recalcitrant compounds.[11]
Section 3: Proposed Degradation Pathway and Key Enzymes
The biodegradation of polychlorinated and nitrated aromatic compounds often involves a series of enzymatic reactions that sequentially remove the substituents and cleave the aromatic ring. Based on known pathways for similar compounds, a hypothetical degradation pathway for this compound is proposed below.[5][12]
Proposed Pathway: The degradation is likely initiated by either a reductive or oxidative removal of the nitro group, or a dehalogenation step.
-
Reductive Pathway: The nitro group is reduced to a hydroxylamino group and then to an amino group. This is a common initial step in the degradation of many nitroaromatic compounds.[5]
-
Oxidative Pathway: A monooxygenase or dioxygenase could catalyze the removal of the nitro group as nitrite, or a hydroxyl group could be introduced onto the ring.
-
Dehalogenation: Reductive dehalogenases can remove chlorine atoms from the aromatic ring. This can occur either before or after the modification of the nitro group.
Following the initial transformations, the resulting intermediates are likely channeled into central metabolic pathways after ring cleavage, which is typically catalyzed by dioxygenases.[5]
Key Enzyme Classes Potentially Involved:
-
Nitroreductases: Catalyze the reduction of the nitro group.
-
Monooxygenases and Dioxygenases: Involved in the hydroxylation of the aromatic ring and removal of the nitro group.[13]
-
Reductive Dehalogenases: Responsible for the removal of chlorine substituents.
-
Catechol Dioxygenases: Catalyze the cleavage of the aromatic ring.
Figure 1: General workflow for the isolation and study of TCNP-degrading bacteria.
Figure 2: A hypothetical metabolic pathway for the bacterial degradation of this compound.
Section 4: Concluding Remarks and Future Directions
The protocols outlined in this application note provide a robust starting point for the investigation of this compound biodegradation. The successful isolation and characterization of bacterial strains capable of degrading this persistent pollutant are crucial first steps towards developing effective bioremediation technologies.
Future research should focus on:
-
Definitive identification of metabolic intermediates: Utilizing techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to elucidate the precise degradation pathway.
-
Genetic and enzymatic characterization: Identifying and characterizing the genes and enzymes responsible for TCNP degradation. This knowledge can be applied to engineer more efficient biocatalysts.
-
Consortium development: Investigating the use of microbial consortia, as complex pollutants are often more effectively degraded by the synergistic action of multiple microbial species.
-
Field trials: Evaluating the performance of isolated strains or consortia in microcosm and eventually in-situ studies to assess their real-world applicability for the bioremediation of TCNP-contaminated sites.
By systematically applying the methodologies described and pursuing these future research avenues, the scientific community can advance our understanding and capabilities in mitigating the environmental impact of polychlorinated nitrophenols.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 3. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial degradation of nitrophenols and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. himedialabs.com [himedialabs.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Biodegradation of p-nitrophenol by a member of the genus Brachybacterium, isolated from the river Ganges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Robust Derivatization Protocols for the GC-MS Analysis of 3,4,6-Trichloro-2-nitrophenol
Abstract
This technical guide provides detailed application notes and protocols for the derivatization of 3,4,6-trichloro-2-nitrophenol, a compound of significant environmental and toxicological interest. Direct analysis of this polar, low-volatility compound by gas chromatography (GC) is challenging, often resulting in poor peak shape and low sensitivity. This document outlines two robust derivatization methods—silylation and acetylation—to enhance its volatility and thermal stability, enabling sensitive and reproducible analysis by GC-Mass Spectrometry (GC-MS). The rationale behind procedural choices, step-by-step protocols, and critical experimental parameters are discussed to ensure methodological integrity and successful implementation in a research or drug development setting.
Introduction: The Analytical Challenge of Chlorinated Nitrophenols
This compound is a member of the chloronitrophenol class of compounds, which are recognized for their potential toxicity and persistence in the environment. Accurate quantification of these compounds is crucial for environmental monitoring and toxicological studies. However, their inherent chemical properties—high polarity due to the hydroxyl and nitro groups, and consequently low vapor pressure—make them unsuitable for direct GC analysis.[1] These characteristics lead to undesirable interactions with the GC system, such as adsorption to active sites in the injector and column, resulting in tailing peaks, poor resolution, and diminished sensitivity.[1][2]
To overcome these analytical hurdles, a derivatization step is essential.[3] Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC separation.[4][5] This process involves replacing the active hydrogen of the phenolic hydroxyl group with a less polar functional group, thereby reducing intermolecular hydrogen bonding and improving the compound's chromatographic behavior.[3] This application note details two effective derivatization strategies: silylation and acetylation.
Principle of Derivatization for this compound
The primary goal of derivatizing this compound is to mask the polar hydroxyl group. The electron-withdrawing effects of the nitro and chloro substituents decrease the nucleophilicity of the phenolic oxygen, which can make derivatization more challenging compared to simpler phenols.[1] Therefore, the chosen derivatization reagents and conditions must be sufficiently reactive to ensure a complete and reproducible reaction.
-
Silylation: This is a widely used derivatization technique where the active hydrogen of the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[3] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose.[4][6] The resulting TMS ether is significantly more volatile and less polar than the parent phenol.[3]
-
Acetylation: This method involves the conversion of the phenol to its acetate ester using an acetylating agent like acetic anhydride. This is a robust and well-established technique, notably employed in regulatory methods such as U.S. EPA Method 1653 for chlorinated phenolics.[7] The resulting acetylated derivative exhibits enhanced volatility suitable for GC analysis.
The choice between silylation and acetylation may depend on the sample matrix, potential interferences, and the specific analytical instrumentation available. Both methods, when optimized, provide excellent results for the GC-MS analysis of this compound.
Experimental Protocols
Method 1: Silylation with BSTFA
Silylation is a robust and common derivatization method for analytes with active hydrogens. BSTFA is a popular reagent due to its high reactivity and the volatile nature of its byproducts. For challenging phenols, a catalyst such as trimethylchlorosilane (TMCS) can be added to increase the reactivity of the silylating agent.[3]
Protocol: Silylation of this compound
-
Sample Preparation:
-
Ensure the sample extract containing this compound is completely dry. Water will preferentially react with the silylating reagent, reducing the derivatization efficiency. If necessary, evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in a suitable aprotic solvent (e.g., 100 µL of pyridine or acetonitrile).
-
-
Derivatization Reaction:
-
To the reconstituted sample in a 2 mL autosampler vial, add 100 µL of BSTFA (with 1% TMCS as a catalyst).
-
Securely cap the vial.
-
Vortex the mixture for 30 seconds to ensure homogeneity.
-
Heat the reaction mixture at 70°C for 60 minutes in a heating block or oven. The elevated temperature is necessary to drive the reaction to completion for the sterically hindered and electronically deactivated phenol.[6]
-
-
Analysis:
-
After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.
-
Method 2: Acetylation with Acetic Anhydride
Acetylation is a highly effective alternative to silylation, particularly for aqueous samples where in situ derivatization can be performed. This protocol is adapted from the principles outlined in U.S. EPA Method 1653.[7]
Protocol: Acetylation of this compound
-
Sample Preparation (Aqueous):
-
To a 10 mL aqueous sample, add a potassium carbonate buffer to raise the pH to between 9 and 11.5. This creates the phenoxide ion, which is a more potent nucleophile for the acetylation reaction.[7]
-
-
Derivatization Reaction:
-
Add 1 mL of acetic anhydride to the pH-adjusted sample.
-
Shake or stir the mixture vigorously for 5-10 minutes.
-
-
Extraction:
-
Following the reaction, perform a liquid-liquid extraction by adding a suitable non-polar solvent such as hexane (e.g., 2 mL).
-
Shake vigorously for 2 minutes to extract the acetylated derivative into the organic phase.
-
Allow the layers to separate.
-
-
Concentration and Analysis:
-
Carefully transfer the organic (upper) layer to a clean vial.
-
If necessary, concentrate the extract to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen.
-
Inject 1 µL of the extract into the GC-MS system.
-
Data Presentation and Workflow
Table 1: Key Experimental Parameters for Derivatization
| Parameter | Silylation (Method 1) | Acetylation (Method 2) | Rationale |
| Derivatizing Agent | BSTFA + 1% TMCS | Acetic Anhydride | BSTFA is a powerful silylating agent; TMCS acts as a catalyst for hindered phenols.[3] Acetic anhydride is effective for converting phenols to stable acetate esters.[7] |
| Solvent/Matrix | Aprotic solvent (Pyridine, Acetonitrile) | Aqueous with buffer | Silylation requires anhydrous conditions. Acetylation can be performed in situ in a basic aqueous solution. |
| Reaction Temperature | 70°C | Room Temperature | Elevated temperature is required to overcome the lower reactivity of the substituted phenol for silylation.[6] Acetylation proceeds readily at ambient temperature. |
| Reaction Time | 60 minutes | 5-10 minutes | Ensures complete derivatization for the silylation reaction. Acetylation is a rapid reaction under basic conditions. |
| pH Adjustment | Not Applicable | pH 9-11.5 | Deprotonation of the phenol to the more nucleophilic phenoxide ion is crucial for efficient acetylation.[7] |
Diagram 1: General Workflow for Derivatization and GC-MS Analysis
Caption: Derivatization and analysis workflow.
Diagram 2: Chemical Reactions
Caption: Silylation and Acetylation reactions.
Conclusion and Best Practices
Both silylation and acetylation are highly effective methods for the derivatization of this compound prior to GC-MS analysis. The choice of method will depend on the specific laboratory workflow and sample matrix.
Key considerations for successful derivatization:
-
Anhydrous Conditions for Silylation: The presence of water will significantly impede silylation efficiency. Ensure all glassware is dry and that the sample extract is free of moisture.
-
pH control for Acetylation: Proper pH adjustment is critical for the deprotonation of the phenol, which is essential for the acetylation reaction to proceed efficiently.
-
Reagent Purity: Use high-purity derivatization reagents to avoid the introduction of interfering artifacts into the chromatogram.
-
Method Validation: It is crucial to validate the chosen derivatization method by analyzing standards and spiked samples to ensure complete reaction, reproducibility, and accurate quantification.
By converting this compound into its more volatile and thermally stable TMS-ether or acetate ester, researchers can achieve the low detection limits and high-quality chromatographic data necessary for rigorous scientific investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. nbinno.com [nbinno.com]
- 5. jfda-online.com [jfda-online.com]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. nemi.gov [nemi.gov]
Application Note: Standard Operating Procedure for the Quantification of 3,4,6-Trichloro-2-nitrophenol using High-Performance Liquid Chromatography
Introduction: The Analyte
3,4,6-Trichloro-2-nitrophenol (TC2NP) is a chlorinated and nitrated phenolic compound with the chemical formula C₆H₂Cl₃NO₃ and a molecular weight of 242.44 g/mol .[1][2] Identified by its CAS Number 82-62-2, it typically appears as pale yellow crystals or powder.[3][4][5] Historically, TC2NP saw use as a pesticide.[3][4][5] Due to its chemical stability and potential toxicity, its presence in environmental matrices such as soil and water is a significant concern, necessitating a robust and reliable analytical method for its accurate quantification. This application note provides a detailed protocol for the determination of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Principle of Analysis: Chromatographic Separation and Detection
The quantification of this compound is achieved through High-Performance Liquid Chromatography (HPLC), a powerful technique for separating components within a mixture. This method employs a reverse-phase approach, which is ideal for separating moderately polar to nonpolar compounds like TC2NP.
Causality of Separation: The core of the separation lies in the differential partitioning of the analyte between a nonpolar stationary phase (a C18 bonded silica column) and a more polar mobile phase (a mixture of acetonitrile and water). TC2NP, being a relatively nonpolar molecule, will have a stronger affinity for the stationary phase compared to the mobile phase. By carefully controlling the composition of the mobile phase, we can precisely modulate the retention time of TC2NP, allowing it to be separated from other matrix components.
Principle of Detection: Following separation, the analyte passes through a UV-Vis detector. The nitro (NO₂) and phenol (OH) functional groups on the aromatic ring act as chromophores, causing the molecule to absorb light strongly in the ultraviolet spectrum.[6] The detector measures this absorbance, which, according to the Beer-Lambert law, is directly proportional to the concentration of the analyte in the sample. This provides a sensitive and selective means of quantification.
Materials, Reagents, and Instrumentation
Reagents and Standards
-
This compound: Analytical standard, ≥98% purity.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Phosphoric Acid (H₃PO₄): ACS reagent grade or higher.
-
Sodium Hydroxide (NaOH): ACS reagent grade (for soil extraction).
-
Hydrochloric Acid (HCl): ACS reagent grade (for pH adjustment).
Materials and Equipment
-
Analytical balance (4-decimal place).
-
Class A volumetric flasks and pipettes.
-
Sonicator bath.
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters: 0.45 µm PTFE or PVDF.
-
Autosampler vials with caps and septa.
-
Solid-Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL.
-
SPE vacuum manifold.
Instrumentation
-
HPLC System: An instrument equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV-Vis detector.
-
Data Acquisition System: Chromatography software for instrument control, data acquisition, and processing.
Detailed Experimental Protocols
Preparation of Standard Solutions
Accuracy in standard preparation is paramount for reliable quantification.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of the this compound analytical standard into a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with methanol.
-
Sonicate for 5 minutes to ensure complete dissolution. This stock should be stored at 4°C and is typically stable for up to 6 months.
-
-
Working Standard Solutions (Calibration Curve):
-
Prepare a series of calibration standards by performing serial dilutions of the primary stock solution using the mobile phase as the diluent.
-
A suggested concentration range is: 0.1, 0.5, 2.0, 5.0, 10.0, and 20.0 µg/mL.
-
Sample Preparation: A Matrix-Dependent Approach
The goal of sample preparation is to extract TC2NP from the matrix and remove interfering components. The choice of method is critical and depends on the sample type.[8]
This protocol is adapted from established methods for phenolic compounds in aqueous matrices.[7][8]
-
Sample Pre-treatment: Acidify 100 mL of the water sample to pH ~3 using 1M HCl. If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water (pH ~3) through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 100 mL pre-treated sample through the conditioned cartridge at a slow, steady flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.
-
Elution: Elute the trapped TC2NP from the cartridge using 5 mL of methanol into a collection tube.
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1.0 mL of the mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
This protocol is based on the principle that phenols are acidic and can be efficiently extracted into a basic solution.[9][10]
-
Extraction: Weigh 10.0 g of the soil sample into a 50 mL centrifuge tube. Add 20 mL of 0.1 M NaOH.
-
Shaking: Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.
-
Separation: Centrifuge the suspension at 4000 rpm for 10 minutes. Decant the supernatant into a clean beaker.
-
Acidification & Cleanup: Acidify the supernatant to pH ~2 with concentrated HCl. This protonates the phenolate ion, making it less water-soluble.
-
Liquid-Liquid Extraction (LLE): Transfer the acidified extract to a separatory funnel and extract twice with 20 mL portions of methylene chloride.
-
Concentration: Combine the organic layers and evaporate to dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Final Preparation: Reconstitute the residue in 2.0 mL of mobile phase. Filter through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis and Quantification
The following table outlines the validated starting conditions for the analysis.
| Parameter | Condition | Rationale |
| Instrumentation | HPLC with UV/PDA Detector | Standard, robust setup for this class of compounds. |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | Industry standard for retaining and separating phenolic compounds.[6] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) with 0.1% Phosphoric Acid | Provides good resolution and peak shape. Acid suppresses ionization of the phenol group, ensuring consistent retention.[7][11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[6] |
| Column Temperature | 35 °C | Ensures reproducible retention times by minimizing viscosity fluctuations.[6] |
| Detection Wavelength | 350 nm | Nitrophenols exhibit strong absorbance near this wavelength, providing high sensitivity.[6] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity and peak broadening.[6] |
| Run Time | 10 minutes | Sufficient to elute the analyte and any late-eluting interferences. |
-
System Equilibration: Purge the HPLC system and allow the mobile phase to circulate until a stable baseline is achieved (typically 30 minutes).
-
Calibration Curve: Inject the prepared calibration standards from lowest to highest concentration.
-
Data Processing: Construct a calibration curve by plotting the peak area of TC2NP against its concentration. Perform a linear regression analysis. The curve must have a coefficient of determination (R²) of ≥ 0.995 for the assay to be considered valid.
-
Sample Analysis: Inject the prepared samples.
-
Concentration Calculation: Use the peak area of TC2NP in the sample chromatogram and the linear regression equation from the calibration curve to calculate the concentration in the vial. Account for all dilution and concentration factors from the sample preparation step to report the final concentration in the original sample matrix.
Method Validation and Quality Control
To ensure the trustworthiness of the results, the method must be validated. The following table provides expected performance characteristics based on established methods for similar phenolic compounds.[6][12]
| Validation Parameter | Expected Performance | Purpose |
| Linearity (R²) | ≥ 0.995 | Confirms the proportional relationship between detector response and concentration. |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL | The lowest concentration that can be accurately quantified. |
| Precision (%RSD) | < 5% | Measures the repeatability and reproducibility of the method. |
| Accuracy (% Recovery) | 90 - 110% | Assesses the agreement between the measured value and the true value, typically determined using spiked samples. |
Quality Control (QC) Measures:
-
Method Blank: A blank sample matrix carried through the entire preparation and analysis process to check for contamination.
-
Spiked Sample: A sample fortified with a known amount of TC2NP to assess matrix effects and calculate percent recovery.
-
Duplicate Sample: A second aliquot of a sample processed independently to check for method precision.
Safety Precautions
-
Analyte Hazard: this compound is toxic and should be handled with care.[5] All weighing and preparation of the pure standard should be conducted in a certified chemical fume hood.
-
Solvent Hazard: Acetonitrile, methanol, and methylene chloride are flammable and toxic. Avoid inhalation and skin contact.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Waste Disposal: Dispose of all chemical waste in accordance with local environmental regulations.
References
- 1. This compound [drugfuture.com]
- 2. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]
- 3. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. echemi.com [echemi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.usgs.gov [pubs.usgs.gov]
- 11. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Chiral Building Block: A Guide to the Application of 3,4,6-Trichloro-2-nitrophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties and Safety Considerations
Before its application in synthesis, it is crucial to understand the properties and handling requirements of 3,4,6-Trichloro-2-nitrophenol.
| Property | Value | Reference |
| Molecular Formula | C₆H₂Cl₃NO₃ | --INVALID-LINK-- |
| Molecular Weight | 242.44 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow crystals or powder | [1] |
| Melting Point | 92-93 °C | |
| Solubility | Insoluble in water | [1] |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong reducing agents[1].
Synthesis of this compound
The primary route to this compound involves the nitration of 2,4,5-trichlorophenol. The electron-donating hydroxyl group directs the incoming nitro group to the ortho and para positions. Due to steric hindrance from the adjacent chlorine atom and the hydroxyl group, the primary product is the desired 2-nitro isomer.
Diagram of Synthesis Workflow
Caption: Synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
2,4,5-Trichlorophenol
-
Concentrated Nitric Acid
-
Glacial Acetic Acid
-
Ice
-
Petroleum ether or Ethanol for recrystallization
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2,4,5-trichlorophenol in glacial acetic acid.
-
Slowly add concentrated nitric acid to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic, and careful temperature control is crucial to minimize side product formation.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours to ensure complete conversion.
-
Pour the reaction mixture onto crushed ice with stirring. The crude this compound will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
Recrystallize the crude product from petroleum ether or ethanol to obtain pale yellow crystals of pure this compound.
-
Dry the crystals under vacuum.
Rationale: The use of glacial acetic acid as a solvent provides a homogeneous reaction medium. The slow addition of nitric acid at low temperature controls the exothermic nitration reaction and improves the selectivity for the desired product. Pouring the reaction mixture onto ice facilitates the precipitation of the water-insoluble product. Recrystallization is a standard purification technique to remove any isomeric byproducts or unreacted starting material.
Applications in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its three key functional groups: the phenolic hydroxyl group, the nitro group, and the chloro substituents on the aromatic ring.
Reactions of the Hydroxyl Group: Ether Synthesis
The phenolic hydroxyl group can be readily deprotonated with a suitable base to form a phenoxide, which is a potent nucleophile. This phenoxide can then participate in Williamson ether synthesis with various alkyl halides to yield the corresponding ethers. These ether derivatives can be valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.
Diagram of Williamson Ether Synthesis
Caption: General scheme for Williamson ether synthesis.
Protocol 2: Synthesis of 3,4,6-Trichloro-2-nitroanisole via Williamson Ether Synthesis
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Iodomethane (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise. The formation of hydrogen gas will be observed.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.
-
Cool the reaction mixture back to 0 °C and add iodomethane (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3,4,6-trichloro-2-nitroanisole.
Rationale: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the phenol to form the reactive phenoxide. DMF is a suitable polar aprotic solvent for this Sₙ2 reaction. The use of an inert atmosphere prevents the reaction of sodium hydride with moisture. The aqueous workup is necessary to remove unreacted reagents and DMF. Column chromatography provides a reliable method for purifying the final product.
Reduction of the Nitro Group: Synthesis of 2-Amino-3,4,6-trichlorophenol
The nitro group of this compound can be selectively reduced to an amino group, yielding 2-amino-3,4,6-trichlorophenol. This aminophenol is a valuable precursor for the synthesis of various heterocyclic compounds, such as phenoxazines, which are known for their diverse biological activities and applications in materials science.
Diagram of Nitro Group Reduction
Caption: Reduction of the nitro group.
Protocol 3: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a hydrogenation flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol% of the substrate).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3,4,6-trichlorophenol.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. Palladium on carbon is a commonly used and effective catalyst for this transformation. The use of a hydrogen atmosphere provides the necessary reducing agent. Filtering through Celite® is a standard procedure to safely and completely remove the pyrophoric palladium catalyst.
Potential for Nucleophilic Aromatic Substitution
The presence of a strongly electron-withdrawing nitro group ortho to a chlorine atom, and other chlorine atoms on the ring, makes this compound a potential substrate for nucleophilic aromatic substitution (SₙAr) reactions. While specific literature for this exact substrate is sparse, the principles of SₙAr suggest that one or more of the chlorine atoms could be displaced by strong nucleophiles under appropriate conditions. This opens up avenues for the synthesis of highly functionalized aromatic compounds.
Application in the Synthesis of Bioactive Heterocycles: Phenoxazines
The reduction product, 2-amino-3,4,6-trichlorophenol, is a key building block for the synthesis of phenoxazine derivatives. Phenoxazines are a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The synthesis typically involves the condensation of an o-aminophenol with a suitable coupling partner.
Diagram of Phenoxazine Synthesis
Caption: General route to phenoxazine derivatives.
The specific conditions for the synthesis of phenoxazines from 2-amino-3,4,6-trichlorophenol would depend on the chosen coupling partner and the desired final structure. This area represents a promising field for further research and development in medicinal chemistry.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its readily available starting material and the presence of multiple reactive functional groups allow for a range of chemical transformations. The protocols provided in this guide for its synthesis, etherification, and reduction offer a solid foundation for researchers to explore its potential in the development of novel bioactive molecules and functional materials. The strategic manipulation of its hydroxyl, nitro, and chloro groups opens up a wide array of synthetic possibilities, making it a compound of significant interest for the scientific community.
References
Application Notes & Protocols for the Use of 3,4,6-Trichloro-2-nitrophenol as a Reference Standard
Introduction: 3,4,6-Trichloro-2-nitrophenol is a chlorinated nitrophenolic compound notable for its utility in analytical chemistry. While formerly used as a pesticide, its primary role in modern science is as a high-purity reference standard.[1][2][3][4] Its distinct chemical structure and physical properties make it an invaluable tool for researchers and quality control analysts, particularly in the environmental and chemical sectors. This document provides a comprehensive guide to its properties, safe handling, and detailed protocols for its application as a reference standard in chromatographic analysis. The methodologies described herein are designed to ensure analytical accuracy, precision, and the generation of trustworthy, reproducible data.
Section 1: Physicochemical Properties and Safe Handling
A thorough understanding of the chemical and physical properties of a reference standard is fundamental to its correct use and the safety of the analyst. This compound is a pale yellow crystalline solid.[1][2][4][5] Its key properties are summarized below.
1.1: Summary of Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 82-62-2 | [1][5][6] |
| Molecular Formula | C₆H₂Cl₃NO₃ | [1][4][5][6] |
| Molecular Weight | 242.44 g/mol | [1][5][6] |
| Melting Point | 92-93 °C | [5] |
| Appearance | Pale yellow crystals or powder | [1][2][3][4] |
| Solubility | Insoluble in water; Soluble in ethanol | [1][3][4] |
| Synonyms | 2-Nitro-3,4,6-trichlorophenol, 2,4,5-Trichloro-6-nitrophenol | [5] |
1.2: Storage, Handling, and Disposal
Expert Insight: The stability and purity of a reference standard are paramount. Improper handling not only poses a safety risk but can also compromise the integrity of the standard, leading to inaccurate analytical results.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator to ensure its stability.[1][3] It is crucial to protect it from direct sunlight.
-
Handling: Always handle this compound in a well-ventilated area or under a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust, as fine particles may form an explosible mixture with air.[7]
-
Spill Management: In case of a spill, first, remove all ignition sources. Dampen the solid material with ethanol to prevent dust formation and transfer it to a suitable container for disposal.[1][3][4] The contaminated area should then be washed with ethanol, followed by soap and water.[1][3]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.[7]
Section 2: Application Notes for Analytical Excellence
The utility of this compound as a reference standard stems from its unique properties that make it suitable for validating and quantifying analytical methods for related compounds.
2.1: Use in Chromatographic Analysis (GC & HPLC)
This compound is an ideal standard for methods aimed at detecting phenols, nitrophenols, and other chlorinated aromatic compounds.[8][9]
-
Gas Chromatography (GC): Due to the polar phenolic hydroxyl group, direct analysis by GC can result in poor peak shape and adsorption to the column.[10] Therefore, derivatization is often required to convert the analyte into a less polar, more volatile form, which significantly improves chromatographic performance.[10] this compound serves as an excellent benchmark for optimizing these derivatization reactions and for quantifying other phenols that undergo the same chemical modification.
-
High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, this compound can be used to develop and validate separation methods for a range of nitrophenols.[11][12] Its retention time and response factor are used to build calibration curves for accurate quantification and to ensure the chromatographic system is performing optimally.
2.2: Role as a Surrogate or Internal Standard
Trustworthiness through Self-Validation: The use of surrogates or internal standards is a cornerstone of a self-validating analytical system. These compounds are added to samples at a known concentration before any processing steps.
-
Why it Works: this compound is an excellent choice for a surrogate standard because it is not typically found in environmental samples. Its chemical properties are similar enough to the target analytes (e.g., other chlorinated phenols) to mimic their behavior during extraction, cleanup, and analysis. However, it is chromatographically distinct, meaning it will elute at a different time and not interfere with the quantification of the target compounds.
-
Validation Check: The recovery of the surrogate standard at the end of the analysis provides a direct measure of the efficiency of the entire analytical method for that specific sample matrix. Low recovery might indicate sample loss during extraction, while high recovery could suggest matrix interference or concentration errors.
Section 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the effective use of this compound as a reference standard.
3.1: Protocol for Preparation of Stock and Working Standards
Causality: Accurate preparation of standards is the foundation of quantitative analysis. Any error in this stage will propagate throughout the entire experiment. Using high-purity solvents and precise volumetric equipment is non-negotiable.
Workflow for Standard Preparation
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 82-62-2 [chemicalbook.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. echemi.com [echemi.com]
- 5. This compound [drugfuture.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. osti.gov [osti.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Recovery of 3,4,6-Trichloro-2-nitrophenol from Soil
Welcome to the technical support center for the analysis of 3,4,6-Trichloro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of this compound from complex soil matrices. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and troubleshooting.
FREQUENTLY ASKED QUESTIONS (FAQs)
Extraction & Sample Preparation
Q1: My recovery of this compound is consistently low. Where should I start troubleshooting?
A1: Low recovery can stem from several stages of your workflow. Begin by systematically evaluating the following:
-
Extraction Efficiency: Is your chosen solvent system optimal for this analyte and your specific soil type?
-
pH Control: Are you maintaining the correct pH during extraction to ensure the analyte is in its most extractable form?
-
Analyte Degradation: Could your experimental conditions (e.g., temperature, light exposure) be causing the this compound to degrade?
-
Matrix Effects: Is the complexity of your soil sample interfering with the extraction or the final analysis?
This guide will delve into each of these areas to help you pinpoint the source of your low recovery.
Q2: What are the key chemical properties of this compound that I should consider for extraction?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective extraction method.
| Property | Value/Description | Implication for Extraction |
| Molecular Formula | C₆H₂Cl₃NO₃ | Relatively small, non-polar molecule with polar functional groups. |
| Molecular Weight | 242.44 g/mol [1][2][3] | Influences diffusion rates. |
| Appearance | Pale yellow crystals or powder.[1][4][5] | --- |
| Water Solubility | Insoluble in water.[1][4] | Requires organic solvents for efficient extraction from aqueous phases. |
| Acidity (pKa) | Reacts as a weak acid.[1][4][5] | Its charge state is pH-dependent, which is critical for extraction. |
The phenolic hydroxyl group makes this compound a weak acid. At a pH above its pKa, it will deprotonate to form a phenolate anion, which is more water-soluble. Conversely, at a pH below its pKa, it will remain in its neutral, less polar form, which is more soluble in organic solvents. This behavior is the cornerstone of many successful extraction strategies.
Q3: My soil is highly alkaline. Could this be affecting my recovery?
A3: Yes, an alkaline soil pH can significantly reduce the recovery of phenolic compounds.[6] In an alkaline environment, this compound will exist predominantly in its ionized (phenolate) form, which has a higher affinity for the aqueous phase within the soil matrix and is less likely to partition into a non-polar organic extraction solvent. To counteract this, acidification of the soil sample prior to extraction is a critical step.[6]
Q4: I'm using a standard Soxhlet extraction with dichloromethane, but my recoveries are poor. What can I do?
A4: While Soxhlet is a classic and robust technique, it may not be the most efficient for all analyte-matrix combinations.[6] Here are several avenues for improvement:
-
Solvent Choice: Dichloromethane is a non-polar solvent. While this compound is largely non-polar, the nitro and hydroxyl groups add some polarity. A mixture of polar and non-polar solvents often yields better recoveries for phenols from soil.[6] Consider mixtures like acetone/hexane or acetone/dichloromethane.[7][8]
-
pH Adjustment: As mentioned, pre-adjusting the soil pH to be acidic (pH < 2) is crucial to ensure the analyte is in its neutral form.[9]
-
Alternative Extraction Techniques: Consider more modern and often more efficient techniques:
-
Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the sample matrix, enhancing solvent penetration and extraction efficiency. It is generally faster and requires less solvent than Soxhlet.[6][10]
-
Accelerated Solvent Extraction (ASE): ASE utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process.[7] Water with a small amount of organic modifier has been shown to be effective for chlorophenols using ASE.[7][11]
-
Workflow Diagram: General Extraction Strategy
Caption: A generalized workflow for the extraction and analysis of this compound from soil.
Cleanup & Concentration
Q5: My soil extract is very "dirty" with a lot of interfering compounds. How can I clean it up effectively?
A5: A thorough cleanup step is essential for removing matrix components that can interfere with your analysis.
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Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex extracts.[12] For phenolic compounds, reversed-phase sorbents like C18 are commonly used, though polymeric sorbents (e.g., styrene-divinylbenzene) can offer better stability across a wider pH range.[6][12]
-
Liquid-Liquid Partitioning: An acid-base partitioning cleanup can be very effective.[9][13]
-
Extract the analyte from your initial organic solvent into a basic aqueous solution (e.g., dilute NaOH). The this compound will deprotonate and move into the aqueous phase, leaving many neutral interferences behind in the organic phase.
-
Discard the organic phase.
-
Re-acidify the aqueous phase to a low pH.
-
Extract the now-neutral analyte back into a fresh organic solvent.
-
Analysis
Q6: I am using Gas Chromatography (GC) for analysis, but I'm seeing poor peak shape and low response. Why?
A6: The polar hydroxyl group on phenolic compounds can lead to poor chromatographic performance on many standard GC columns, resulting in tailing peaks and low response.[14] To overcome this, derivatization is highly recommended.[14][15]
-
Silylation: This is a common technique where an "active" hydrogen on the hydroxyl group is replaced with a non-polar trimethylsilyl (TMS) group.[15] Reagents like BSTFA or MTBSTFA are frequently used.[16] The resulting TMS-ether is more volatile and less polar, leading to improved peak shape and sensitivity.
-
Acetylation: Reacting the phenol with acetic anhydride, often in a basic medium, will form an acetate ester.[14][17] This derivative is also more amenable to GC analysis.
Q7: I am using Liquid Chromatography-Mass Spectrometry (LC-MS) and suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
A7: Matrix effects, where co-eluting compounds suppress or enhance the ionization of your analyte, are a common challenge in LC-MS analysis of complex samples like soil extracts.[18][19][20]
-
Confirmation: To quantitatively assess matrix effects, perform a post-extraction spike experiment.[20]
-
Analyze a standard solution of your analyte in a neat solvent.
-
Extract a blank soil sample (containing no analyte).
-
Spike the blank soil extract with your analyte at the same concentration as the neat standard.
-
Compare the peak area of the analyte in the post-extraction spike to the peak area in the neat standard. A lower response in the spiked extract indicates signal suppression.[20]
-
-
Mitigation:
-
Improve Cleanup: A more rigorous cleanup procedure (see Q5) can remove the interfering matrix components.
-
Chromatographic Separation: Optimize your LC method to better separate the analyte from the interfering compounds.
-
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled version of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the native analyte.[21]
-
Detailed Experimental Protocols
Protocol 1: Alkaline Extraction with SPE Cleanup
This protocol is based on established methods for extracting chlorophenols from soil.[13]
-
Sample Preparation:
-
Homogenize 10 g of soil with anhydrous sodium sulfate until free-flowing.
-
Spike with an appropriate surrogate standard.
-
-
Extraction:
-
Add 30 mL of 0.1 M sodium hydroxide to the soil sample in a centrifuge tube.
-
Shake or sonicate for 30 minutes.
-
Centrifuge and collect the supernatant. Repeat the extraction with another 15 mL of 0.1 M NaOH.
-
Combine the supernatants.
-
-
Cleanup (Liquid-Liquid Partitioning):
-
Carefully adjust the pH of the combined extract to ~6.5 with concentrated HCl.
-
Perform a liquid-liquid extraction by shaking with 30 mL of chloroform for 30 minutes. The interferences will move to the chloroform layer.
-
Collect the aqueous layer and re-extract it with 30 mL of 0.1 M NaOH.
-
-
Cleanup (SPE):
-
Adjust the pH of the cleaned aqueous extract to 5.5.
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with deionized water to remove residual salts.
-
Elute the this compound with methanol.
-
-
Analysis:
-
The eluate can be directly analyzed by HPLC or derivatized for GC analysis.
-
Protocol 2: GC-MS Analysis with Silylation
This protocol provides a general procedure for the derivatization of phenolic compounds.[15][16]
-
Sample Preparation:
-
Evaporate the final extract from your cleanup procedure to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30-60 minutes.
-
-
GC-MS Analysis:
-
Allow the sample to cool to room temperature.
-
Inject an aliquot into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms) for separation.
-
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. merckindex.rsc.org [merckindex.rsc.org]
- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound | 82-62-2 [chemicalbook.com]
- 6. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. env.go.jp [env.go.jp]
- 10. Determination of Three Nitrophenol Compounds in Soil by Ultrasonic Extraction-High Performance Liquid Chromatography-Mass Spectrometry [ykcs.ac.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. journal.gnest.org [journal.gnest.org]
- 15. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 16. researchgate.net [researchgate.net]
- 17. jcsp.org.pk [jcsp.org.pk]
- 18. Ultrasound-Assisted Extraction (UAE), and UHPLC–MS/MS Methodology for the Pharmaceutical Multiresidue Extraction and Analysis of Agricultural Soil Samples | MDPI [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. NEMI Method Summary - 1653 [nemi.gov]
Technical Support Center: Enhancing Microbial Degradation of 3,4,6-Trichloro-2-nitrophenol in Wastewater
Welcome to the technical support center for the microbial degradation of 3,4,6-Trichloro-2-nitrophenol (TCNP). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental success. The information herein is synthesized from peer-reviewed literature on the biodegradation of chlorinated and nitrated phenolic compounds. While direct studies on TCNP are limited, the principles and pathways are extrapolated from closely related molecules.
Section 1: Foundational Concepts in TCNP Biodegradation
Why is Microbial Degradation of TCNP Important?
This compound (TCNP) is a highly substituted nitroaromatic compound. The presence of both chloro and nitro groups on the phenol ring makes it a recalcitrant and toxic environmental pollutant.[1][2] Microbial degradation offers a cost-effective and environmentally friendly approach to mineralize this compound into less harmful substances.[1]
Key Microbial Players and Degradation Principles
The ability to degrade chlorinated nitrophenols is distributed among various bacterial genera, including Pseudomonas, Burkholderia, Rhodococcus, Arthrobacter, and Stenotrophomonas.[3][4][5][6] These microorganisms can utilize such compounds as a sole source of carbon and energy.[4] The degradation process is typically initiated by enzymatic activities that either remove the nitro group or a chlorine atom, thus reducing the compound's toxicity and preparing it for ring cleavage.
Section 2: Postulated Metabolic Pathways for TCNP Degradation
Based on established pathways for other chlorinated nitrophenols, the aerobic degradation of TCNP is likely to proceed via one of two primary routes: the Hydroquinone (HQ) pathway or the 1,2,4-Benzenetriol (BT) pathway.[5][7]
Pathway A: The Hydroquinone (HQ) Pathway
This pathway is common in Gram-negative bacteria and involves the initial removal of the nitro group.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 3. Biodegradation of p-nitrophenol and 4-chlorophenol by Stenotrophomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of biodegradation of p-nitrophenol by different bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway for degradation of 2-chloro-4-nitrophenol in Arthrobacter sp. SJCon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Interferences in the Electrochemical Detection of 3,4,6-Trichloro-2-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the electrochemical detection of 3,4,6-Trichloro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interferences encountered during electrochemical analysis. By understanding the root causes of these issues and implementing proven troubleshooting strategies, you can enhance the accuracy, selectivity, and reproducibility of your measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing in-depth explanations and actionable solutions.
Q1: My baseline is noisy, unstable, or drifting. What are the potential causes and how can I fix it?
A noisy or drifting baseline can obscure the signal of your target analyte and lead to inaccurate quantification. This issue typically stems from environmental factors, the electrolyte solution, or the electrode itself.
-
Probable Cause 1: Dissolved Oxygen. Oxygen present in the electrolyte solution is electrochemically active and can be reduced at the electrode surface, creating a significant background signal that can interfere with the analyte's reduction peak. This is particularly problematic for analytes that are detected at negative potentials.
-
Solution: Deoxygenate your supporting electrolyte and sample solutions immediately before measurement. This is most effectively done by purging the solution with an inert gas, such as high-purity nitrogen (N₂) or argon (Ar), for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment to prevent oxygen from re-dissolving.
-
-
Probable Cause 2: Electrical Noise. External electrical equipment (e.g., stir plates, pumps, refrigerators) can introduce high-frequency noise into your potentiostat.
-
Solution: Ensure your electrochemical setup is properly grounded. If possible, use a Faraday cage to shield the electrochemical cell from external electromagnetic interference. Try to identify and switch off any non-essential electrical equipment near your setup.
-
-
Probable Cause 3: Contaminated Electrode or Electrolyte. Impurities on the electrode surface or in the supporting electrolyte can lead to unwanted side reactions and a drifting baseline.
-
Solution: Always use high-purity reagents and solvents to prepare your electrolyte. Clean your electrodes meticulously according to established protocols before each set of experiments. (See Protocol 2: General Procedure for Electrode Surface Cleaning).
-
Q2: I'm observing unexpected or overlapping peaks in my voltammogram. How can I identify and mitigate these interferences?
Overlapping peaks are a major challenge for selectivity, making it difficult to distinguish the signal of this compound from that of other electroactive species. Interferences can be broadly categorized as organic compounds and inorganic ions.
-
Probable Cause 1: Structurally Similar Organic Compounds. Compounds with similar functional groups or reduction potentials are the most common source of interference. For nitrophenol detection, these include:
-
Other Nitrophenols and Nitroaromatics: Isomers and related compounds like o-nitrophenol, p-nitrophenol, 2,4-dinitrophenol, and nitrobenzene often have reduction potentials close to the target analyte.[1]
-
Phenolic Compounds: Hydroquinone, catechol, and aminophenol are easily oxidized or reduced and can produce interfering signals.[1][2]
-
Biochemicals: In biological samples, ascorbic acid and uric acid are common interferents.[3]
-
Solutions:
-
pH Optimization: The reduction of the nitro group is a proton-dependent process. By carefully adjusting the pH of the supporting electrolyte, you can often shift the peak potential of this compound away from that of an interfering species. A pH study is highly recommended during method development.
-
Electrode Modification: Enhance selectivity by modifying the working electrode. Molecularly Imprinted Polymers (MIPs) can be designed to selectively bind the target analyte, significantly reducing interference from other molecules. Nanomaterials like graphene or metal nanoparticles can also improve signal separation and sensitivity.[1][4]
-
Advanced Voltammetric Techniques: Techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) offer better resolution and can help separate overlapping peaks more effectively than standard Cyclic Voltammetry (CV).[1]
-
-
-
Probable Cause 2: Inorganic Ions (Heavy Metals). Heavy metal ions such as Cu²⁺, Pb²⁺, Cd²⁺, and Hg²⁺ can be present in environmental samples and are electroactive. Their reduction can cause interfering peaks.
-
Solutions:
-
Use of Chelating Agents: Adding a small amount of a chelating agent like EDTA to the sample can bind the interfering metal ions, rendering them electrochemically inactive. Care must be taken to ensure the chelating agent itself does not interfere with the measurement.
-
Selective Electrode Coatings: Modifying the electrode with a material that has a low affinity for heavy metals or that can selectively bind the target analyte can mitigate this interference.
-
-
| Interfering Species Category | Examples | Typical Electrochemical Behavior | Recommended Mitigation Strategies |
| Organic Compounds | Other nitrophenols, hydroquinone, catechol, ascorbic acid, uric acid.[1][3] | Reduction/Oxidation peaks can overlap. | - Optimize electrolyte pH to shift peak potentials.- Use selective electrode modifications (e.g., Molecularly Imprinted Polymers).- Employ high-resolution techniques like DPV or SWV.[1]- For complex matrices, consider sample cleanup/extraction steps. |
| Inorganic Ions | Heavy metals (Cu²⁺, Pb²⁺, Cd²⁺). | Reduction peaks at negative potentials. | - Add a chelating agent (e.g., EDTA) to the sample.- Use electrode materials with low sensitivity to metal ions. |
| Dissolved Gases | Oxygen (O₂). | Broad reduction peak. | - Deoxygenate the solution by purging with N₂ or Ar gas for 10-15 minutes prior to analysis. |
Q3: My signal is decreasing with repeated measurements. What is causing this electrode fouling and how can I prevent it?
A decreasing signal over time is a classic sign of electrode fouling, where reaction products or other substances from the sample matrix adsorb onto the electrode surface. This blocks active sites and impedes electron transfer.
-
Probable Cause: Polymerization or Adsorption of Reaction Products. The electrochemical reduction of nitrophenols can sometimes lead to the formation of polymeric films or insoluble products that passivate the electrode surface.[1]
-
Solutions:
-
Electrode Polishing: Between measurements, it may be necessary to mechanically polish the electrode surface (e.g., with alumina slurry for a glassy carbon electrode) to remove the fouling layer. See Protocol 2.
-
Electrochemical Cleaning: Applying a specific potential waveform (e.g., cycling the potential over a wide range in a clean electrolyte) can sometimes strip adsorbed species from the surface.
-
Anti-Fouling Electrode Modifications: Modifying the electrode with materials that resist fouling, such as vertically-ordered mesoporous silica-nanochannel films (VMSF), can provide a protective barrier.[5][6] These films can exclude large fouling agents like proteins while allowing the smaller target analyte to reach the electrode surface.[5]
-
-
Visual Troubleshooting and Workflow
To streamline your troubleshooting process, follow this logical workflow.
Caption: A flowchart for troubleshooting common electrochemical detection issues.
Key Electrochemical Pathway
The detection of this compound relies on the electrochemical reduction of its nitro group (-NO₂). This is typically an irreversible process involving the transfer of electrons and protons.
References
- 1. scispace.com [scispace.com]
- 2. Electrochemical sensor based on PEDOT/CNTs-graphene oxide for simultaneous determination of hazardous hydroquinone, catechol, and nitrite in real water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film [frontiersin.org]
- 6. Sensitive electrochemical detection of p-nitrophenol by pre-activated glassy carbon electrode integrated with silica nanochannel array film - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions and byproducts in 3,4,6-Trichloro-2-nitrophenol synthesis
Welcome to the technical support center for the synthesis of 3,4,6-trichloro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information provided herein is grounded in established chemical principles and practical laboratory experience.
I. Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic and corrective actions.
Issue 1: Low Yield of this compound
Question: My synthesis of this compound resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
Answer: Low yields in the nitration of 2,4,5-trichlorophenol are a common challenge. The primary causes often revolve around suboptimal reaction conditions, leading to incomplete reaction or the formation of unwanted byproducts.
Diagnostic Workflow:
-
Re-evaluate Nitrating Agent Concentration: The concentration of nitric acid is a critical parameter. While concentrated nitric acid is required, excessively harsh conditions can lead to oxidative degradation of the starting material and product. Conversely, nitric acid that is too dilute will result in an incomplete reaction. The use of a mixture of nitric acid and a dehydrating agent like sulfuric acid can be effective, but the ratio must be carefully controlled to avoid over-nitration or oxidation.[1][2]
-
Temperature Control is Paramount: The nitration of phenols is a highly exothermic reaction.[1] Poor temperature control can lead to a runaway reaction, resulting in the formation of dinitro- and trinitro-phenols, as well as oxidative decomposition products.[1][3] It is crucial to maintain the recommended reaction temperature, often with the aid of an ice bath, and to add the nitrating agent slowly and portion-wise.
-
Purity of Starting Material: The purity of the starting 2,4,5-trichlorophenol is essential.[4][5] Impurities can interfere with the reaction, leading to the formation of a complex mixture of byproducts that can be difficult to separate, ultimately reducing the isolated yield of the desired product.
-
Reaction Time: Insufficient reaction time will lead to incomplete conversion of the starting material. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of degradation products. The reaction progress should be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Troubleshooting Logic Diagram:
Caption: Troubleshooting flowchart for low yield of this compound.
Issue 2: Presence of Unexpected Isomers in the Product Mixture
Question: My final product shows contamination with other nitrated trichlorophenol isomers. How are these formed and how can I minimize them?
Answer: The formation of isomeric byproducts is a direct consequence of the directing effects of the substituents on the aromatic ring. While the hydroxyl group is a strong ortho, para-director, and the chlorine atoms are deactivating but also ortho, para-directing, the regioselectivity of the nitration is not always absolute.
Common Isomeric Byproducts:
-
2,4,5-Trichloro-6-nitrophenol: This is an alternative name for the desired product, this compound.[6]
-
Other Isomers: Depending on the precise starting material, isomers such as 2,3,6-trichloro-4-nitrophenol could potentially form if the starting material contains isomeric impurities.[7]
Minimization Strategies:
-
Purity of the Starting Trichlorophenol: The most critical factor is the isomeric purity of the starting 2,4,5-trichlorophenol. Any isomeric impurities in the starting material will be nitrated to their corresponding nitro-isomers, which can be very difficult to separate from the desired product.
-
Controlled Reaction Conditions: While less influential on the initial isomeric distribution than the starting material purity, excessively high temperatures can sometimes lead to minor isomerization or degradation pathways that produce other isomers.
-
Choice of Solvent: The reaction is often carried out in a solvent like glacial acetic acid.[6] The choice of solvent can influence the regioselectivity of the nitration. Some patented methods describe the use of apolar aprotic solvents to improve purity.[8][9]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the crude this compound. What are the recommended purification techniques?
Answer: The purification of this compound can be challenging due to the presence of closely related byproducts and colored impurities.
Recommended Purification Methods:
-
Recrystallization: This is the most common and effective method for purifying the final product. A suitable solvent system must be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Petroleum ether is a commonly cited solvent for recrystallization.[6]
-
Column Chromatography: For separating isomers with different polarities, column chromatography can be very effective.[3] A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) can be used. The less polar isomers will typically elute first.
-
Washing: Washing the crude product with water can help remove residual acids and some water-soluble impurities.[7]
Physical Properties for Purification:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |
| This compound | 242.44[6][10] | 92-93[6] | Insoluble[10] |
| 2,4,5-Trichlorophenol (Starting Material) | 197.44[4] | 68.4[4] | 1,200 mg/L[11] |
II. Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common laboratory synthesis involves the direct nitration of 2,4,5-trichlorophenol. This is typically achieved by treating 2,4,5-trichlorophenol with concentrated nitric acid, often in a solvent such as glacial acetic acid.[6]
Q2: What are the most common non-isomeric byproducts in this synthesis?
A2: Besides isomeric impurities, the main byproducts are typically from oxidation and over-nitration.
-
Oxidation Products: Phenols are susceptible to oxidation, especially under strong acidic and nitrating conditions. This can lead to the formation of colored, tarry byproducts, including benzoquinone derivatives.[8][12]
-
Dinitrated Products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), dinitration of the phenol ring can occur.[1][3]
Reaction and Byproduct Formation Pathway:
Caption: Synthesis pathway and major byproduct formation routes.
Q3: What safety precautions should be taken during this synthesis?
A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: The reaction should be performed in a well-ventilated fume hood as nitric acid and its reaction with phenols can produce toxic nitrogen oxide gases.[1]
-
Exothermic Reaction: Be prepared for a highly exothermic reaction. Use an ice bath to control the temperature and add reagents slowly.
-
Handling of Reagents: 2,4,5-Trichlorophenol and its nitrated derivative are toxic and should be handled with care.[10][13] Avoid inhalation and skin contact.
-
Spill Management: In case of a spill, the solid material should be dampened with ethanol and transferred to a suitable container for disposal.[10][14]
III. Experimental Protocols
Illustrative Synthesis Protocol (Based on Literature)
This protocol is for informational purposes only and should be adapted and optimized based on laboratory safety standards and specific experimental goals.
-
Dissolution: In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 2,4,5-trichlorophenol in glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for a specified time, monitoring the reaction progress by TLC.
-
Quenching: Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent such as petroleum ether to obtain pure this compound.
IV. References
-
ChemicalBook. This compound synthesis. --INVALID-LINK--
-
This compound. The Merck Index Online. --INVALID-LINK--
-
Khan, F. A., et al. (2021). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: A. Physical and Computational Sciences, 59(2), 31-38. --INVALID-LINK--
-
Wikipedia. 2,4,5-Trichlorophenol. --INVALID-LINK--
-
AERU, University of Hertfordshire. 2,4,5-trichlorophenol. --INVALID-LINK--
-
PubChem. This compound (C6H2Cl3NO3). --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
Google Patents. Process for the nitration of phenolic compounds. --INVALID-LINK--
-
Quick Company. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. --INVALID-LINK--
-
Organic Syntheses. 2-amino-4-nitrophenol. --INVALID-LINK--
-
ResearchGate. The nitration of 4,5-Dichloro-, 4,5-Dichloro-6-nitro-, 4,6-Dichloro- and 4,5,6-Trichloro-2-methylphenols ; the formation of substituted Cyclohex-3-enones. --INVALID-LINK--
-
U.S. Environmental Protection Agency. 2,4,5-Trichlorophenol. --INVALID-LINK--
-
Indian Academy of Sciences. Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. --INVALID-LINK--
-
Sanexen. Fact sheet: 2,4,5-trichlorophenol. --INVALID-LINK--
-
Britannica. 2,4,5-trichlorophenol | chemical compound. --INVALID-LINK--
-
Google Patents. Synthetic method of 2,4,6-trichlorophenol. --INVALID-LINK--
-
Google Patents. Process for nitration of phenol derivatives. --INVALID-LINK--
-
Scientific Information Database. NITRATION OF PHENOLIC COMPOUNDS BY ANTIMONY NITRATE. --INVALID-LINK--
-
Google Patents. Method for nitration of 2,6-dichlorophenol. --INVALID-LINK--
-
BenchChem. An In-depth Technical Guide to the Historical Research of 2,4,6-Trichlorophenol and Nitrilotriethanol. --INVALID-LINK--
-
UKEssays. Synthesis and Purification of Nitrophenols. --INVALID-LINK--
-
NOAA. This compound. --INVALID-LINK--
-
PrepChem.com. Preparation of 4-chloro-2-nitrophenol. --INVALID-LINK--
-
Google Patents. Preparation of nitrophenols. --INVALID-LINK--
References
- 1. paspk.org [paspk.org]
- 2. sid.ir [sid.ir]
- 3. ukessays.com [ukessays.com]
- 4. 2,4,5-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 5. 2,4,5-trichlorophenol [sitem.herts.ac.uk]
- 6. This compound [drugfuture.com]
- 7. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. JPH0532589A - Method for nitration of 2,6-dichlorophenol - Google Patents [patents.google.com]
- 10. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fact sheet: 2,4,5-trichlorophenol — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 12. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
- 13. epa.gov [epa.gov]
- 14. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Stabilizing 3,4,6-Trichloro-2-nitrophenol During Sample Storage
Welcome to the technical support center for the handling and storage of 3,4,6-Trichloro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice to ensure the integrity of your samples. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application, offering solutions that are both scientifically sound and field-proven.
Introduction: The Challenge of Stability
This compound is a compound characterized by its aromatic structure substituted with both electron-withdrawing nitro and chloro groups.[1][2][3][4] This chemical architecture, while essential for its intended function, also renders it susceptible to degradation under common laboratory conditions. Understanding the mechanisms of degradation is the first step toward prevention. The primary pathways of degradation for nitrophenolic compounds include photodegradation, oxidative decomposition, and pH-mediated hydrolysis.[5][6][7][8] This guide will provide a structured approach to mitigating these risks.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive regarding the storage and handling of this compound.
Q1: What are the ideal short-term and long-term storage temperatures for this compound?
A1: For both short-term and long-term storage, it is recommended to store this compound in a refrigerator.[1][9] This minimizes the rate of potential degradation reactions. For solutions, freezing (-20°C or lower) is preferable for long-term storage, provided the solvent system is appropriate to prevent precipitation upon thawing.
Q2: My solid this compound has changed color from pale yellow to a darker shade. What does this indicate?
A2: A color change in the solid material often suggests degradation, possibly due to exposure to light or reactive atmospheric components. Phenolic compounds are prone to oxidation, which can lead to the formation of colored byproducts.[10] It is crucial to assess the purity of the material before use if a color change is observed.
Q3: I've dissolved my this compound in an aqueous buffer for my experiments. How long can I expect it to be stable?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH of the buffer.[11][12] As a weak acid, it will exist in equilibrium between its protonated and deprotonated (phenoxide) forms. The phenoxide form is generally more susceptible to oxidation. Acidic to neutral pH conditions (pH < 7) are preferable for enhanced stability. At alkaline pH, degradation can be significantly accelerated.[11]
Q4: What type of storage container is best for solutions of this compound?
A4: Use amber glass vials with PTFE-lined caps.[13] The amber glass protects the compound from light, a key driver of photodegradation for nitroaromatic compounds.[5][6][7][8] PTFE (polytetrafluoroethylene) is a highly inert material that will not leach contaminants into your sample or react with the compound.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This section provides a more in-depth look at common problems, their probable causes, and actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Loss of compound concentration over time in stored solutions. | 1. Photodegradation: Exposure to ambient or UV light. 2. Oxidative Degradation: Presence of dissolved oxygen or other oxidizing agents. 3. pH-Mediated Hydrolysis: Storage in an alkaline buffer. | 1. Store solutions in amber vials or wrap clear vials in aluminum foil. Work in a shaded area when possible. 2. Degas the solvent/buffer before preparing the solution. Consider overlaying the sample with an inert gas like argon or nitrogen before sealing. 3. Prepare solutions in a slightly acidic buffer (e.g., pH 5-6) if compatible with your experimental design. |
| Appearance of unknown peaks in HPLC or GC-MS analysis. | 1. Formation of Degradation Products: The compound has started to break down. 2. Contamination: Leaching from storage containers or solvent impurities. | 1. Analyze a freshly prepared standard to confirm the identity of the main peak and identify potential degradation products. Review and optimize storage conditions as described in this guide. 2. Use high-purity solvents and appropriate storage containers (amber glass with PTFE-lined caps). Run a solvent blank to check for background contamination. |
| Inconsistent experimental results using the same batch of compound. | 1. Inhomogeneous Degradation: If stored as a solid, degradation may not be uniform. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can accelerate degradation. | 1. If degradation of the solid is suspected, it is best to use a fresh, unopened container of the compound. 2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
Experimental Protocols for Ensuring Sample Integrity
Adherence to validated protocols is critical for reproducible research. The following are step-by-step methodologies for the proper handling and storage of this compound.
Protocol 1: Preparation and Storage of Solid this compound
-
Receiving and Initial Storage: Upon receipt, immediately transfer the container of this compound to a refrigerator.
-
Inert Atmosphere Storage (Optional but Recommended): For long-term storage, consider placing the manufacturer's container inside a larger, sealed container with a desiccant and an oxygen scavenger.
-
Dispensing: When weighing the solid, perform the task in an area with subdued lighting. Minimize the time the container is open to the atmosphere.
-
Resealing: After dispensing, tightly reseal the container and promptly return it to the refrigerator.
Protocol 2: Preparation and Storage of Stock Solutions
-
Solvent Selection and Preparation:
-
Choose a high-purity, HPLC-grade solvent in which this compound is soluble.
-
If using an aqueous buffer, ensure the pH is slightly acidic to neutral.
-
Degas the chosen solvent by sparging with an inert gas (e.g., helium or argon) for 15-20 minutes or by sonication under vacuum.
-
-
Solution Preparation:
-
Accurately weigh the required amount of this compound in an amber glass vial.
-
Add the degassed solvent to the vial to the desired volume.
-
Mix thoroughly until the compound is completely dissolved.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use amber glass vials with PTFE-lined caps.
-
Before sealing, consider a gentle overlay of the solution with an inert gas.
-
For short-term storage (up to one week), store in a refrigerator.
-
For long-term storage, store in a freezer at -20°C or below.
-
Visualizing Degradation Pathways and Prevention Strategies
To better understand the processes we are trying to prevent, the following diagrams illustrate the key degradation pathways and the logic behind the recommended preventative measures.
Caption: Key degradation pathways for this compound.
Caption: Recommended workflow for sample preparation and storage.
Analytical Methods for Stability Assessment
To quantitatively assess the stability of this compound in your samples, the following analytical techniques are recommended.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantifying the parent compound and detecting degradation products. A reverse-phase C18 column with a UV detector is typically suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, often requiring derivatization to improve the volatility of the nitrophenol.[14][15] This technique provides excellent sensitivity and structural information for identifying unknown degradation products.[16][17]
A typical stability study would involve analyzing samples stored under different conditions (e.g., temperature, light exposure, pH) at various time points and comparing the concentration of the parent compound to a freshly prepared standard.
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Column selection for optimal gas chromatography of 3,4,6-Trichloro-2-nitrophenol
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the optimal gas chromatography (GC) column selection and troubleshooting for the analysis of 3,4,6-Trichloro-2-nitrophenol. As a substituted phenol, this analyte presents unique challenges, including its polarity and potential for interaction with the GC system. This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower users in developing robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence GC column selection?
Understanding the analyte's characteristics is the cornerstone of method development. This compound is a polar molecule due to the presence of a hydroxyl (-OH) group, a nitro (-NO2) group, and three chlorine atoms attached to the aromatic ring.[1][2][3] The phenolic hydroxyl group is acidic and contains an "active" hydrogen, making the compound prone to forming hydrogen bonds.[4][5] This activity can lead to undesirable interactions with the GC system, resulting in poor peak shape, specifically tailing.[6][7]
Key Properties Summary:
| Property | Value/Description | Implication for GC Analysis |
|---|---|---|
| Molecular Formula | C₆H₂Cl₃NO₃ | High molecular weight (242.44 g/mol ) suggests a relatively high boiling point.[3][8] |
| Polarity | Polar | A polar or mid-polarity stationary phase is generally recommended for optimal separation based on the "like dissolves like" principle.[9] |
| Melting Point | 92-93°C | The compound is a solid at room temperature, requiring appropriate solvent selection for sample preparation.[2] |
| Reactivity | Acidic phenolic -OH group | Prone to interaction with active sites in the injector and column, leading to peak tailing. Derivatization may be necessary.[5][6] |
Primary Column Selection Guide
The choice of a GC column is the most critical factor in achieving a successful separation. For this compound, the decision is primarily dictated by whether the analysis will be performed on the native (underivatized) compound or on a less polar derivative.
Q2: What is the best GC column for analyzing underivatized this compound?
For the direct analysis of this polar and active compound, a column that minimizes analyte-stationary phase and analyte-surface interactions is essential.
A mid-polarity to polar stationary phase is the recommended starting point. These phases offer a balance of dispersive (van der Waals) and dipole-dipole or hydrogen bonding interactions, which are well-suited for the analyte's chemical nature.[4][9]
Recommended Column Phases (Underivatized Analysis):
| Stationary Phase Type | Polarity | Key Characteristics & Trade Names | Rationale for Selection |
| 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane | Mid-Polarity | Agilent CP-Sil 13 CB, DB-624, Rtx-624 | Offers good selectivity for compounds with dipole moments. Often used for the analysis of phenols and other polar compounds.[10] |
| Polyethylene Glycol (PEG) / "WAX" | Polar | TRACE™ TR-Wax, DB-WAX, Rtx-WAX | The PEG phase is capable of strong hydrogen bonding interactions, which can effectively retain and separate polar analytes like phenols.[11] These columns are often highly deactivated to improve peak shape for active compounds. |
| Specialized "Amine" or "Volatiles" Phases | Mid-Polarity | Agilent CP-Volamine | These columns are surface-deactivated to minimize interactions with active functional groups, leading to improved peak symmetry for challenging compounds like phenols.[12] |
dot
Caption: Workflow for GC column selection based on the derivatization decision.
Q3: Should I consider derivatization for this analysis? When is it necessary?
Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis. For this compound, this typically involves converting the active hydroxyl group into a less polar, more stable ether or silyl ether.[5]
Consider derivatization when you observe:
-
Severe Peak Tailing: Even with a highly deactivated polar column, significant tailing may persist.
-
Poor Sensitivity/Response: The analyte may be adsorbing to active sites in the injector or column, preventing it from reaching the detector.[6][13]
-
Analyte Degradation: If the compound is thermally labile, a derivative may be more stable at the required GC temperatures.
Common Derivatization Techniques for Phenols:
| Reagent | Derivative Formed | Key Advantages |
|---|---|---|
| BSTFA, MTBSTFA | Trimethylsilyl (TMS) or t-Butyldimethylsilyl (TBDMS) ether | Silylation is a common and effective method for deactivating the hydroxyl group, resulting in a less polar and more volatile analyte.[5][14] |
| Diazomethane | Methyl ether (Anisole) | Creates a stable derivative. However, diazomethane is hazardous and requires experienced handling.[15] |
| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl ether | Produces a derivative that is highly responsive to an Electron Capture Detector (ECD), enabling trace-level analysis.[15] |
Q4: If I use derivatization, what column should I choose?
Derivatization fundamentally changes the analyte's polarity, making it much less polar.[5] Consequently, a low-polarity to mid-polarity column is typically the best choice.
Recommended Column Phases (Derivatized Analysis):
| Stationary Phase Type | Polarity | Key Characteristics & Trade Names | Rationale for Selection |
| 5% Diphenyl / 95% Dimethylpolysiloxane | Low-Polarity | Thermo Scientific TraceGOLD TG-5SilMS, DB-5ms, Rtx-5ms | This is a robust, general-purpose phase with excellent thermal stability. It is ideal for separating the less polar derivatives and is commonly cited in EPA methods for phenol analysis.[15][16] |
| 50% Diphenyl / 50% Dimethylpolysiloxane | Mid-Polarity | DB-17, Rtx-50 | Offers different selectivity compared to the 5% phenyl phase, which can be useful for resolving the derivatized analyte from matrix interferences.[15] |
Troubleshooting Guide
Even with the optimal column, challenges can arise. This section addresses common problems in a question-and-answer format.
Q5: My peak for this compound is tailing significantly. What are the causes and solutions?
Peak tailing for phenols is almost always due to unwanted interactions between the acidic hydroxyl group and active sites in the GC system.
dot
Caption: Troubleshooting workflow for peak tailing of active compounds.
Step-by-Step Troubleshooting Protocol:
-
Check the Inlet Liner: The liner is the first point of contact for the sample. An active or contaminated liner is a primary cause of tailing.
-
Solution: Replace the liner with a new, deactivated one. Glass wool in the liner can also be a source of activity; consider using a liner without glass wool or one with deactivated glass wool.[17]
-
-
Perform Column Maintenance: The front end of the column can become contaminated with non-volatile residues from the sample matrix.
-
Solution: Trim the first 15-30 cm from the inlet side of the column. This removes the most contaminated section and exposes a fresh, inert surface.[17]
-
-
Evaluate the Column's Age and Condition: Over time, even the best columns can degrade, exposing active silanol groups in the fused silica tubing.
-
Solution: If the column is old or has been subjected to high temperatures or oxygen, it may need to be replaced.[18]
-
-
Consider Derivatization: If tailing persists after performing maintenance, the inherent activity of the analyte is the likely culprit.
Q6: I am seeing no peak or a very small peak for my analyte. Where is it going?
Complete or significant loss of analyte signal indicates a severe activity or discrimination issue.
Potential Causes & Solutions:
-
Severe Adsorption in the Inlet: The analyte may be irreversibly adsorbing to the liner or other inlet surfaces.
-
Solution: Ensure a highly deactivated liner is in use. Check the injection port temperature; if it's too low, the analyte may condense, and if it's too high, it may degrade.[17]
-
-
Analyte Degradation: this compound could be thermally degrading in the hot injector.
-
Solution: Try lowering the injector temperature in 10-20°C increments. Alternatively, use a gentler injection technique like Cool On-Column (COC) injection if available.
-
-
Column Issues: The analyte may be lost on a damaged or inappropriate column.
-
Solution: Verify that the column choice is appropriate. A severely damaged column (e.g., from oxygen exposure) can become highly active. Replace if necessary.[7]
-
-
Sample Preparation Issue: The analyte may not be present in the final sample vial due to degradation or poor extraction efficiency.
-
Solution: Prepare a fresh standard in a high-quality solvent and inject it to confirm system performance.
-
Q7: My retention times are shifting. What should I check?
Retention time stability is crucial for reliable identification and quantification.
Troubleshooting Retention Time Fluctuation:
| Observation | Likely Cause | Solution |
| All peaks shift to earlier times | Carrier gas flow rate is too high. | Check and adjust the carrier gas flow rate or head pressure. Verify with a flowmeter.[18] |
| All peaks shift to later times | Carrier gas flow rate is too low; potential leak. | Check for leaks in the system, especially around the septum and inlet fittings. Verify and adjust the flow rate.[18] |
| Only the analyte peak shifts, usually to a later time | Active sites in the system are developing. | This is an early sign of the issues described in Q5 (peak tailing). Perform inlet and column maintenance.[18] |
| Random, inconsistent shifts | Oven temperature control is unstable. | Check the GC oven's temperature stability. This may require a service call if the issue is with the instrument's electronics. |
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. GC Tech Tip: GC Column - Polarity vs Selectivity | Phenomenex [phenomenex.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]
- 9. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. Polar GC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 12. gcms.cz [gcms.cz]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. epa.gov [epa.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 18. stepbio.it [stepbio.it]
Validation & Comparative
A Senior Application Scientist's Guide to Inter-laboratory Comparison for 3,4,6-Trichloro-2-nitrophenol Analysis
Introduction: The Critical Need for Standardized 3,4,6-Trichloro-2-nitrophenol Analysis
This compound is a chemical compound of significant environmental and toxicological interest.[1] Its presence in various matrices necessitates accurate and reproducible analytical methods for monitoring, risk assessment, and regulatory compliance. This guide, intended for researchers, scientists, and drug development professionals, provides a framework for conducting an inter-laboratory comparison of analytical methods for this compound. Inter-laboratory studies are paramount for establishing the performance, reliability, and equivalence of different analytical techniques across multiple laboratories, thereby ensuring data quality and consistency in scientific research and regulatory submissions.
While no formal inter-laboratory comparison study for this compound has been published to date, this guide presents a comprehensive protocol based on established analytical techniques for nitrophenols and related compounds. We will explore the comparison of two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The rationale behind the experimental design, detailed protocols, and a discussion of expected performance characteristics are provided to empower laboratories to undertake such a comparison.
Designing a Robust Inter-laboratory Comparison Study
The fundamental goal of an inter-laboratory comparison is to assess the variability of a specific analytical method when performed by different laboratories and to compare the performance of different methods. A well-designed study minimizes ambiguity and maximizes the utility of the collected data.
Key Considerations for the Study Design:
-
Certified Reference Material (CRM): The cornerstone of any analytical comparison is a well-characterized reference material. While a specific CRM for this compound may not be readily available, a high-purity analytical standard from a reputable supplier is essential.[2][3] Participating laboratories should ideally use a common lot of this standard to prepare their calibration curves and spiked samples.
-
Sample Matrix: The choice of the sample matrix is critical and should reflect the intended application of the analytical method. For this guide, we will focus on a simulated water matrix, a common environmental sample type.
-
Concentration Levels: The study should include multiple concentration levels of this compound to assess method performance across a relevant analytical range. This should include a level near the expected limit of quantitation (LOQ).
-
Blind Analysis: To ensure objectivity, the concentration of the analyte in the distributed samples should be unknown to the participating laboratories.
-
Standardized Reporting: A uniform reporting template should be provided to all participants to ensure consistent data submission, including raw data, calibration curves, and calculated results.
Workflow for the Inter-laboratory Comparison
The overall workflow for this proposed inter-laboratory study is depicted in the following diagram:
References
A Comparative Guide to the Photocatalytic Degradation of 3,4,6-Trichloro-2-nitrophenol: TiO₂ vs. ZnO
This guide provides an in-depth comparative analysis of two of the most prominent semiconductor photocatalysts, Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO), for the degradation of the persistent and toxic environmental pollutant, 3,4,6-Trichloro-2-nitrophenol. This document is intended for researchers, environmental scientists, and chemical engineers working on advanced oxidation processes for water remediation.
Introduction: The Challenge of Persistent Organic Pollutants
This compound is a polychlorinated nitrophenolic compound, often emerging as a byproduct in the manufacturing of pesticides, dyes, and pharmaceuticals.[1][2] Its structure, characterized by a stable aromatic ring with multiple chlorine and nitro group substituents, makes it highly resistant to natural biodegradation, leading to its persistence in soil and water ecosystems.[2][3] These compounds are recognized as priority pollutants due to their potential toxicity, carcinogenicity, and mutagenicity.[2][4][5]
Heterogeneous photocatalysis has emerged as a highly effective advanced oxidation process (AOP) for the complete mineralization of such recalcitrant organic molecules into benign products like CO₂, H₂O, and mineral acids.[6] This process utilizes semiconductor materials that, upon activation by light energy, generate highly reactive oxygen species (ROS) to break down complex organic structures.[7]
Among the myriad of semiconductor photocatalysts, TiO₂ and ZnO have garnered the most significant attention due to their high photocatalytic activity, chemical stability, non-toxicity, and cost-effectiveness.[8][9] This guide will dissect the performance of these two materials head-to-head in the context of degrading this compound, providing the necessary data and experimental insights to inform catalyst selection and process optimization.
Fundamental Principles of Photocatalysis
The core of photocatalysis lies in the electronic structure of a semiconductor, which is defined by a valence band (VB) and a conduction band (CB), separated by a band gap (E_g).
When a semiconductor photocatalyst is irradiated with photons of energy equal to or greater than its band gap energy, an electron (e⁻) is excited from the VB to the CB, leaving behind a positively charged hole (h⁺) in the VB. This generation of an electron-hole pair is the primary photo-event. These charge carriers can then migrate to the catalyst surface and initiate a series of redox reactions with adsorbed water and oxygen molecules to produce highly potent reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide anion radicals (O₂•⁻). These ROS are non-selective and powerful oxidizing agents that drive the degradation of organic pollutants.[7]
Head-to-Head Comparison: TiO₂ vs. ZnO
While both materials operate on the same fundamental principle, their intrinsic properties lead to notable differences in performance, stability, and practical application.
Physicochemical Properties
| Property | Titanium Dioxide (TiO₂) | Zinc Oxide (ZnO) | Rationale & Implications |
| Band Gap Energy | ~3.2 eV (Anatase) | ~3.37 eV | Both are wide-bandgap semiconductors, primarily activated by UV light. ZnO's slightly wider band gap means it requires slightly higher energy photons.[10] |
| Crystal Structure | Anatase, Rutile, Brookite | Wurtzite (most common) | Anatase TiO₂ is generally the most photoactive phase.[9] The wurtzite structure of ZnO is also highly efficient. |
| Electron Mobility | ~1 cm²/Vs | ~200 cm²/Vs | ZnO possesses significantly higher electron mobility, which can lead to more efficient charge separation and reduced electron-hole recombination, potentially enhancing quantum yield.[11] |
| Chemical Stability | Highly stable across a wide pH range (2-12). Resistant to photocorrosion. | Prone to photocorrosion in both acidic (dissolution to Zn²⁺) and strongly alkaline conditions (formation of zincates). | TiO₂'s superior stability makes it more robust and reliable for long-term use in diverse aqueous environments. ZnO's instability is a major drawback for practical applications. |
| Cost & Abundance | Abundant and inexpensive. | Generally considered cheaper than TiO₂ and equally abundant.[10] | Both are economically viable for large-scale water treatment applications. |
Photocatalytic Performance & Mechanism
Degradation Efficiency: Both TiO₂ and ZnO are highly effective for degrading chlorophenols.[12][13] However, the higher electron mobility of ZnO can, in some cases, give it an edge in intrinsic photocatalytic activity by suppressing the rapid recombination of charge carriers.[11] This allows more electrons to be available for the reduction of oxygen to superoxide radicals.
Despite this, direct comparisons often show TiO₂, particularly the commercial variant P25 (a mix of anatase and rutile phases), to be slightly more efficient or on par with ZnO for the degradation of various pollutants.[11] The superior stability and larger surface area of many commercial TiO₂ nanoparticles can compensate for the lower electron mobility.[11]
Reaction Kinetics: The photocatalytic degradation of chlorophenols by both TiO₂ and ZnO typically follows pseudo-first-order kinetics, described by the Langmuir-Hinshelwood model.[14] The rate of degradation is influenced by several factors:
-
Catalyst Loading: The rate increases with catalyst dosage up to an optimal point, beyond which particle aggregation and light scattering effects reduce efficiency.[15]
-
pH: The pH of the solution is a critical parameter. It dictates the surface charge of the catalyst and the speciation of the pollutant. For TiO₂ (pHzpc ≈ 6.2), the surface is positively charged at lower pH, favoring the adsorption of anionic species. For ZnO (pHzpc ≈ 9.0), the surface remains positive over a broader pH range.[11] Studies on chlorophenol degradation often show higher efficiency in acidic or neutral conditions for TiO₂ and neutral to slightly alkaline conditions for ZnO.[15]
-
Initial Pollutant Concentration: At low concentrations, the reaction rate is typically proportional to the concentration. At higher concentrations, the catalyst surface becomes saturated, and the reaction rate becomes independent of the concentration.[13]
Degradation Pathway of this compound: The degradation mechanism for chlorinated nitrophenols is a complex, multi-step process initiated by the attack of •OH radicals. The pathway involves:
-
Hydroxylation: Addition of •OH groups to the aromatic ring.
-
Dechlorination: Stepwise removal of chlorine atoms, releasing Cl⁻ ions.
-
Denitration: Removal of the nitro group, releasing NO₃⁻ ions.
-
Ring Opening: Cleavage of the aromatic ring to form aliphatic intermediates such as carboxylic acids (e.g., acetic acid, formic acid).[13]
-
Mineralization: Complete oxidation of the aliphatic intermediates to CO₂, H₂O, and mineral acids (HCl, HNO₃).
The intermediates formed, such as chlorinated hydroquinones and benzoquinones, can sometimes be more toxic than the parent compound, making complete mineralization the ultimate goal.[16][17]
Experimental Section: Protocols for Comparative Analysis
To ensure a rigorous and self-validating comparison, the following experimental protocols are recommended.
Experimental Workflow
Protocol 1: Nanoparticle Synthesis
A. TiO₂ Nanoparticles (Sol-Gel Method)
-
Prepare a solution of Titanium(IV) isopropoxide in ethanol.
-
In a separate beaker, prepare a mixture of ethanol, deionized water, and a catalyst (e.g., HCl or HNO₃).
-
Add the titanium precursor solution dropwise to the water-ethanol mixture under vigorous stirring.
-
Continue stirring for several hours to allow for hydrolysis and condensation, resulting in the formation of a sol.
-
Age the sol for 24-48 hours to form a gel.
-
Dry the gel in an oven at 80-100°C to remove solvents.
-
Calcine the resulting powder in a muffle furnace at 400-500°C for 2-4 hours to obtain crystalline anatase TiO₂.
B. ZnO Nanoparticles (Precipitation Method)[18]
-
Dissolve Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in deionized water.
-
Slowly add a precipitating agent, such as Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH), dropwise under constant stirring until the pH reaches a desired level (typically 9-10).
-
A white precipitate of Zinc Hydroxide (Zn(OH)₂) will form.
-
Age the suspension for 2-4 hours.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the precipitate multiple times with deionized water and ethanol to remove residual ions.
-
Dry the precipitate in an oven at 80-100°C.
-
Calcine the dried powder at 400-500°C for 2-4 hours to convert Zn(OH)₂ to crystalline ZnO.
Protocol 2: Photocatalytic Degradation Experiment
-
Reactor Setup: Use a batch photoreactor, typically a cylindrical vessel made of quartz or borosilicate glass, equipped with a magnetic stirrer.[19][20][21] The light source (e.g., a medium-pressure mercury lamp or a UV LED) should be positioned either centrally within a quartz immersion well or externally to irradiate the suspension.[20] A cooling jacket should be used to maintain a constant temperature.[20]
-
Suspension Preparation: Disperse a specific amount of the photocatalyst (e.g., 0.5 - 1.0 g/L) into a known volume of aqueous solution containing this compound at a defined initial concentration (e.g., 10-20 mg/L).
-
Equilibration: Stir the suspension in complete darkness for 30-60 minutes to establish adsorption-desorption equilibrium between the pollutant and the catalyst surface.[18] An initial sample should be taken after this step to determine the concentration after adsorption (C₀).
-
Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction.
-
Sampling: Withdraw aliquots (e.g., 3-5 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Preparation: Immediately filter the collected samples through a 0.22 µm syringe filter to remove the catalyst particles and quench the reaction.
-
Analysis: Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer at the wavelength of maximum absorbance for this compound to determine the residual concentration (C_t).
-
Data Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - C_t) / C₀] * 100. Plot ln(C₀/C_t) versus time to determine the pseudo-first-order rate constant (k).
Conclusion and Recommendation
Both TiO₂ and ZnO are excellent candidates for the photocatalytic degradation of this compound. The choice between them depends on the specific requirements of the application.
-
Titanium Dioxide (TiO₂) is the more reliable and robust choice for general applications. Its exceptional chemical stability across a wide pH range and high resistance to photocorrosion ensure consistent performance and longevity, which are critical for industrial-scale water treatment systems. Its photocatalytic activity is well-established and highly effective.
-
Zinc Oxide (ZnO) presents an interesting alternative with potentially higher intrinsic activity. Its superior electron mobility can lead to enhanced quantum efficiency. However, its application is severely limited by its instability in both acidic and strongly alkaline conditions. ZnO may be suitable for specific, well-controlled environments where the pH can be maintained near neutral, but its susceptibility to dissolution poses a risk of secondary pollution with Zn²⁺ ions and a loss of catalytic activity over time.
For researchers developing novel catalytic systems, exploring composites or doped versions of both materials can yield significant performance enhancements. For instance, creating ZnO-TiO₂ heterojunctions can leverage the high electron mobility of ZnO while the more stable TiO₂ acts as the primary reaction site, effectively reducing charge recombination and improving overall efficiency.[9][22][23]
Ultimately, for practical, large-scale degradation of persistent pollutants like this compound, TiO₂ remains the industry standard and the recommended catalyst due to its unparalleled combination of efficiency, stability, and cost-effectiveness.
References
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- 2. researchgate.net [researchgate.net]
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- 4. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Comparison of photocatalytic and transport properties of TiO2 and ZnO nanostructures for solar-driven water splitting - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
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- 23. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 3,4,6-Trichloro-2-nitrophenol
Introduction: The Analytical Imperative for 3,4,6-Trichloro-2-nitrophenol
This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and establish a framework for cross-validation, ensuring the scientific integrity and interchangeability of data between the two methods. This work is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[2][3][4]
Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Phenolic Compounds
HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds like nitrophenols. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For polar compounds like this compound, reversed-phase chromatography is the modality of choice.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention for aromatic compounds like chloronitrophenols through hydrophobic interactions.
-
Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and acidified water is used. The organic component elutes the analyte from the C18 column. The addition of an acid (e.g., formic or phosphoric acid) to the aqueous phase is critical.[5][6] It suppresses the ionization of the phenolic hydroxyl group, ensuring the analyte is in a neutral, more retained form, which leads to sharper, more symmetrical peaks and reproducible retention times.
-
Detection: The presence of the nitro group and the chlorinated benzene ring creates a strong chromophore, making UV-Vis detection highly effective and sensitive for this analyte.[7]
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation (Solid-Phase Extraction - SPE) This protocol is designed to extract and concentrate the analyte from an aqueous matrix.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water (pH adjusted to ~3 with formic acid). Do not allow the cartridge to dry.
-
Loading: Acidify the water sample (e.g., 100 mL) to pH ~3 with formic acid. Pass the sample through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the retained this compound with 5 mL of acetonitrile into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.
2. HPLC Instrumentation and Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60:40 (v/v) Acetonitrile : Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Detector |
| Detection Wavelength | 280 nm |
| Run Time | 10 minutes |
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Gold Standard for Specificity
GC-MS offers unparalleled specificity and sensitivity, making it a powerful confirmatory technique. The gas chromatograph separates volatile compounds, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum ("fingerprint") for definitive identification.
Causality of Method Design:
-
Derivatization: The primary challenge in analyzing phenols by GC is their polarity and active hydrogen in the hydroxyl group, which can lead to poor peak shape and interaction with the GC system.[8][9] To overcome this, a derivatization step is essential.[10] Silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice.[11][12] It replaces the active proton of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing volatility and thermal stability, thereby improving chromatographic performance.
-
Stationary Phase: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is ideal for separating a wide range of derivatized semi-volatile compounds.
-
Mass Spectrometry: Electron Ionization (EI) is a robust and widely used technique that generates reproducible fragmentation patterns for library matching. For enhanced sensitivity and selectivity in complex matrices, Selected Ion Monitoring (SIM) mode is employed, where the mass spectrometer is set to monitor only specific ions characteristic of the derivatized analyte.[13]
Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Derivatization
-
Follow the same SPE procedure (Steps 1-4) as described for the HPLC method.
-
Solvent Exchange: Evaporate the acetonitrile eluate to dryness. Add 1 mL of ethyl acetate and evaporate again to ensure complete removal of any residual water, which can interfere with the derivatization reaction.
-
Derivatization: Reconstitute the dry residue in 100 µL of ethyl acetate. Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless, 1 µL injection volume |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined from the mass spectrum of the TMS-derivatized standard (e.g., molecular ion and key fragment ions) |
Part 3: Method Validation - Establishing Trustworthiness
Both the HPLC and GC-MS methods must be validated to ensure they are fit for purpose. Validation is performed according to ICH Q2(R1) guidelines and involves assessing the following parameters.[2][4][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities). For HPLC-UV, this is demonstrated by the absence of interfering peaks at the analyte's retention time in a blank matrix. For GC-MS, specificity is inherent due to the detection of characteristic mass fragments.[15]
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the calibration curve is evaluated by the correlation coefficient (r²), which should ideally be >0.995.
-
Accuracy: The closeness of the test results to the true value. It is assessed by spike-recovery studies at three concentration levels (low, medium, high) across the range of the method.[15]
-
Precision: Assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. Assessed by analyzing a minimum of six replicate samples at 100% of the test concentration or nine determinations across the specified range.[4]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Part 4: Cross-Validation - Bridging the Methodological Divide
When two different analytical methods are used to measure the same analyte, a cross-validation study is essential to ensure the results are comparable and interchangeable.[16][17] This is critical when transferring methods between labs or when one method (e.g., HPLC) is used for high-throughput screening and another (e.g., GC-MS) is used for confirmation.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Statistical Comparison
The core of cross-validation is the statistical analysis of the concentration data obtained from both methods for the same set of samples (typically a minimum of 20 samples spanning the analytical range).
-
Regression Analysis: Plot the results from the HPLC method (y-axis) against the GC-MS method (x-axis, considered the reference). The ideal outcome is a straight line with a slope of 1, an intercept of 0, and a correlation coefficient (r²) close to 1. Deviations from this indicate systematic (proportional or constant) bias between the methods.[18]
-
Difference Plots (Bland-Altman): This is a powerful tool for assessing agreement.[19] The difference between the two measurements for each sample (HPLC - GC-MS) is plotted against the average of the two measurements ((HPLC + GC-MS)/2). This plot helps visualize any bias and determine the "limits of agreement," within which most differences between the two methods are expected to lie.[20][21]
Comparative Performance Summary
The following table summarizes the expected performance characteristics based on the validation of both methods.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Rationale for Performance |
| Specificity | Good to Excellent | Excellent | GC-MS is inherently more specific due to mass fragmentation pattern identification. HPLC specificity depends on chromatographic resolution from matrix interferents. |
| Linearity (r²) | > 0.995 | > 0.998 | Both techniques offer excellent linearity. The derivatization step in GC-MS, if consistent, maintains linearity. |
| LOD / LOQ | Low ng/mL range | Sub ng/mL to pg/mL range | GC-MS in SIM mode is typically more sensitive than standard HPLC-UV, allowing for lower detection limits. |
| Accuracy (Recovery) | 90 - 110% | 85 - 115% | Both methods can achieve high accuracy. The additional derivatization step in the GC-MS protocol can introduce slightly more variability. |
| Precision (%RSD) | < 5% | < 10% | HPLC often shows slightly better precision due to fewer manual sample handling steps (no derivatization). |
| Throughput | Higher | Lower | HPLC runs are typically shorter and do not require the heating/cooling time of the GC oven or the derivatization step. |
| Cost (Operational) | Lower | Higher | GC-MS systems and consumables (e.g., carrier gas, derivatizing agents) are generally more expensive than for HPLC-UV. |
| Confirmation | Limited (Retention Time) | Definitive (Mass Spectrum) | GC-MS provides structural information, making it the superior technique for unambiguous confirmation. |
Conclusion and Recommendations
Both HPLC-UV and GC-MS are robust and reliable techniques for the quantification of this compound. The choice between them is dictated by the specific goals of the analysis.
-
HPLC-UV is an ideal choice for routine screening and high-throughput quantification . Its operational simplicity, lower cost, and higher throughput make it well-suited for analyzing a large number of samples where the analyte identity is already established.
-
GC-MS serves as the definitive confirmatory method . Its superior specificity and sensitivity are indispensable when unambiguous identification is required, when analyzing complex matrices with potential interferences, or when very low detection limits are necessary.
A well-executed cross-validation study is not merely a procedural formality; it is a scientific necessity that builds confidence in the analytical data. By demonstrating statistical agreement between the two methods, researchers and drug development professionals can leverage the high-throughput capabilities of HPLC and the confirmatory power of GC-MS in a complementary and scientifically defensible manner, ensuring the integrity and reliability of their findings.
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
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- 19. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 20. analyse-it.com [analyse-it.com]
- 21. Statistical analysis of comparison between laboratory methods - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Kinetic Analysis of 3,4,6-Trichloro-2-nitrophenol (TCNP) Degradation by Diverse Bacterial Strains
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a kinetic analysis of 3,4,6-Trichloro-2-nitrophenol (TCNP) degradation by different bacterial strains. While specific kinetic data for TCNP is limited in publicly available literature, this document outlines the essential experimental design, kinetic modeling, and comparative analysis, drawing parallels from the extensively studied, structurally similar compound, 2,4,6-trichlorophenol (2,4,6-TCP). This approach equips researchers with the necessary tools to rigorously evaluate and compare the efficacy of various bacterial isolates for the bioremediation of TCNP.
Introduction: The Environmental Challenge of Chloronitrophenols
Chloronitrophenols (CNPs), including this compound (TCNP), represent a class of persistent and toxic environmental pollutants.[1][2] Their widespread use in the synthesis of pesticides, dyes, and pharmaceuticals has led to their accumulation in soil and water, posing significant risks to ecosystems and human health.[2][3] Bioremediation, leveraging the metabolic capabilities of microorganisms, offers a cost-effective and environmentally benign strategy for the detoxification of CNP-contaminated sites.[3]
The selection of highly efficient bacterial strains is paramount for successful bioremediation. A thorough kinetic analysis is indispensable for this purpose, as it provides quantitative insights into the degradation rates, substrate affinities, and potential inhibitory effects that govern the performance of different microbial candidates under varying environmental conditions. This guide will walk you through the critical steps of performing such a comparative kinetic study.
Experimental Design and Methodologies
A robust experimental design is the bedrock of a reliable kinetic analysis. The following sections detail the key experimental protocols, emphasizing the rationale behind each step.
Bacterial Strain Selection and Cultivation
The initial step involves the selection of candidate bacterial strains. These can be sourced from culture collections or isolated from contaminated sites, which may harbor microorganisms adapted to degrade TCNP. Genera such as Pseudomonas, Burkholderia, Rhodococcus, and Arthrobacter are well-documented for their ability to degrade a variety of chlorinated and nitrated aromatic compounds.[4][5]
Protocol for Bacterial Cultivation:
-
Medium Preparation: Prepare a minimal salt medium (MSM) containing essential minerals and trace elements. TCNP will be added as the sole source of carbon and energy to select for and enrich degrading populations.
-
Inoculum Preparation: Grow the selected bacterial strains in a nutrient-rich medium (e.g., Luria-Bertani broth) to obtain a sufficient cell density. Harvest the cells by centrifugation, wash them with sterile MSM to remove residual nutrient medium, and resuspend them in MSM to a standardized optical density (e.g., OD₆₀₀ of 1.0).
-
Acclimation: Before initiating kinetic experiments, it is crucial to acclimate the bacterial cultures to TCNP. This is achieved by sub-culturing the strains in MSM containing gradually increasing concentrations of TCNP. This process allows for the induction of the necessary degradative enzymes.
Kinetic Degradation Experiments
The core of the study lies in the batch degradation experiments, where the disappearance of TCNP is monitored over time.
Protocol for Batch Degradation Assay:
-
Reaction Setup: In sterile flasks, combine a defined volume of MSM, the acclimated bacterial inoculum, and a specific initial concentration of TCNP. Include a control flask without inoculum to account for any abiotic degradation.
-
Incubation: Incubate the flasks under controlled conditions of temperature, pH, and agitation to ensure optimal bacterial activity and homogenous mixing.
-
Sampling: At regular time intervals, withdraw aliquots from each flask.
-
Sample Preparation: Immediately quench the microbial activity in the collected samples, typically by centrifugation to pellet the cells, followed by filtration of the supernatant. This prevents further degradation of TCNP post-sampling.
-
TCNP Quantification: Analyze the concentration of TCNP in the supernatant using High-Performance Liquid Chromatography (HPLC) with a UV detector. Isocratic elution with a suitable mobile phase (e.g., a mixture of acetonitrile and acidified water) on a C18 column is a common method for separating and quantifying nitrophenols.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the kinetic analysis of TCNP degradation.
Caption: Experimental workflow for kinetic analysis.
Kinetic Modeling and Data Interpretation
The selection of an appropriate kinetic model is crucial for accurately describing the degradation process and for deriving meaningful comparative parameters.
Zero-Order and First-Order Kinetics
For some biodegradation processes, particularly at high substrate concentrations, the degradation rate may be independent of the substrate concentration, following zero-order kinetics.[6][7] Conversely, at low concentrations, the rate may be directly proportional to the substrate concentration, adhering to first-order kinetics.
Michaelis-Menten and Haldane Kinetics
More commonly, microbial degradation follows Michaelis-Menten kinetics, which accounts for the saturation of degradative enzymes at high substrate concentrations. The Haldane model is an extension of the Michaelis-Menten model that incorporates the effect of substrate inhibition at very high concentrations, a phenomenon often observed with toxic compounds like chlorinated phenols.[1] The biodegradation of 2-chloro-4-nitrophenol by Cupriavidus sp. has been shown to follow the Haldane substrate inhibition model.[4]
Comparative Analysis of Kinetic Parameters
The primary objective of the kinetic analysis is to derive and compare key parameters for each bacterial strain. These parameters provide a quantitative basis for selecting the most promising candidates for bioremediation.
| Kinetic Parameter | Symbol | Description | Significance |
| Maximum Specific Degradation Rate | q(max) | The maximum rate of TCNP degradation per unit of biomass. | A primary indicator of the degradation efficiency of the strain. |
| Half-Saturation Constant | K(_s) | The TCNP concentration at which the degradation rate is half of q(_max). | Reflects the affinity of the degradative enzymes for TCNP. A lower K(_s) indicates a higher affinity. |
| Inhibition Constant | K(_i) | The TCNP concentration at which the degradation rate is significantly inhibited. | Crucial for understanding the tolerance of the strain to high concentrations of TCNP. |
| Degradation Half-Life | t({1/2}) | The time required to degrade half of the initial TCNP concentration. | A practical measure of the speed of degradation. |
Note: The specific values in this table are illustrative. Actual values must be determined experimentally.
Putative Degradation Pathway of TCNP
While the specific enzymatic pathway for this compound degradation is not yet elucidated, it is likely to proceed through a series of oxidative and reductive steps, drawing parallels from the degradation of other chloronitrophenols.[4] A plausible initial step involves the reductive removal of the nitro group to form an aminotrichlorophenol, or an oxidative dearomatization. The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical TCNP degradation pathway.
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the comparative kinetic analysis of this compound degradation by different bacterial strains. By employing the detailed experimental protocols and kinetic modeling approaches outlined herein, researchers can generate robust and comparable data to identify superior microbial candidates for the bioremediation of TCNP-contaminated environments.
Future research should focus on isolating and characterizing novel bacterial strains with high TCNP degradation capabilities. Elucidating the specific enzymatic pathways and the underlying genetic determinants will not only deepen our fundamental understanding but also pave the way for the development of enhanced bioremediation strategies through genetic engineering and consortium design.
References
- 1. Degradation pathway, toxicity and kinetics of 2,4,6-trichlorophenol with different co-substrate by aerobic granules in SBR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 4. Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
A Comparative Toxicological Guide to 3,4,6-Trichloro-2-nitrophenol and Other Chlorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the toxicity of 3,4,6-Trichloro-2-nitrophenol and other significant chlorinated phenols. As a senior application scientist, this document is structured to offer not just data, but also a deeper understanding of the experimental rationale and toxicological mechanisms that are crucial for informed research and development.
Introduction: The Environmental and Toxicological Significance of Chlorinated Phenols
Chlorinated phenols and their derivatives are a class of compounds that have seen widespread use as intermediates in the manufacturing of pesticides, pharmaceuticals, dyes, and as biocides themselves.[1][2] Their presence in industrial and agricultural wastewater makes them ubiquitous environmental contaminants.[1][2] The persistence and recalcitrant nature of these compounds in the environment, coupled with their potential for bioaccumulation, pose a significant risk to aquatic life and human health.[1][3]
The toxicity of chlorinated phenols is not uniform across the class; it is significantly influenced by the number and position of chlorine atoms on the phenol ring, with toxicity generally increasing with the degree of chlorination.[4][5] These compounds can induce a range of adverse health effects, including histopathological alterations, genotoxicity, mutagenicity, and carcinogenicity.[1][2] Understanding the comparative toxicity of specific congeners, such as this compound, is therefore of paramount importance for environmental risk assessment and the development of safer chemical alternatives.
Comparative Acute Toxicity of Selected Chlorinated Phenols
| Compound | Test Species | Route of Exposure | LD50 / LC50 | Reference |
| 2,4-Dichlorophenol | Mouse (CD-1) | Oral | 1276 mg/kg (male), 1352 mg/kg (female) | [4] |
| Rat | Oral | 580 - 4500 mg/kg | [8] | |
| Rat (SD) | Dermal | 780 mg/kg | [8] | |
| 2,4,5-Trichlorophenol | Rat | Oral | 2.96 g/kg | [9] |
| Rat | Oral | 820 mg/kg | [10] | |
| Pentachlorophenol | Rat | Oral | 5 mg/kg/day (LOAEL, developmental toxicity) | [1] |
| Freshwater Fish | Aquatic | 34 - 600 µg/L (96-hour LC50) | [11] | |
| Phenol | Freshwater Fish (Gambusia affinis) | Aquatic | 41.0 mg/L (96-hour LC50 at pH 6.0) | [12][13] |
| 4-Chlorophenol | Freshwater Fish (Gambusia affinis) | Aquatic | 17.0 mg/L (96-hour LC50 at pH 6.0) | [12][13] |
| This compound | Data Not Available | - | - | - |
LOAEL: Lowest Observed Adverse Effect Level
Mechanisms of Chlorinated Phenol Toxicity
The toxic effects of chlorinated phenols are multifaceted and can be broadly categorized into several key mechanisms. Understanding these pathways is crucial for predicting the potential hazards of novel compounds and for developing targeted therapeutic interventions in cases of poisoning.
Oxidative Stress
A primary mechanism of chlorophenol-induced toxicity is the generation of reactive oxygen species (ROS), leading to oxidative stress.[9] This can result in lipid peroxidation, oxidative DNA damage, and depletion of cellular antioxidant defense systems.[9] The resulting cellular damage can contribute to a variety of pathologies, including cancer.
Endocrine Disruption
Certain chlorinated phenols have been shown to act as endocrine disruptors by interfering with hormone signaling pathways.[9] This can involve altering hormone levels, inducing abnormal gene expression, or interfering with hormone receptors.[9] Such disruptions can have profound effects on reproductive health and development.
Immunotoxicity
The immune system is another target of chlorinated phenol toxicity.[9] Exposure can lead to a reduction in the number of mature B cells and macrophages, suppression of phagocytosis, and downregulation of immune factors.[9] This immunosuppressive effect can increase susceptibility to infections and other diseases.
Uncoupling of Oxidative Phosphorylation
Some highly chlorinated phenols, such as pentachlorophenol, are potent uncouplers of oxidative phosphorylation in mitochondria. This disrupts the production of ATP, the primary energy currency of the cell, leading to cellular dysfunction and, at high concentrations, cell death.
Experimental Protocols for Toxicity Assessment
To ensure the reliability and reproducibility of toxicity data, standardized experimental protocols are essential. The following sections detail representative methods for assessing the acute oral toxicity in rodents and aquatic toxicity in fish, based on OECD guidelines, as well as an in vitro cytotoxicity assay.
In Vivo Acute Oral Toxicity Assessment (Adapted from OECD Guideline 401)
This protocol provides a framework for determining the median lethal dose (LD50) of a substance following a single oral administration.[4]
Objective: To determine the acute oral toxicity of a test substance.
Test Species: Rat is the preferred rodent species.[4]
Procedure:
-
Animal Acclimatization: Healthy, young adult animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[4]
-
Dose Preparation: The test substance is dissolved or suspended in a suitable vehicle. An aqueous solution is preferred, followed by an oil solution (e.g., corn oil).[4]
-
Dosing:
-
Animals are fasted prior to dosing (food, but not water, is withheld overnight).[4]
-
The test substance is administered in a single dose by gavage using a stomach tube. The volume should not exceed 1 mL/100 g body weight for non-aqueous solutions.[4]
-
At least three dose levels are used, with at least 5 animals per dose group, all of the same sex.[4]
-
-
Observation:
-
Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[4]
-
Data Analysis: The LD50 is calculated using a suitable statistical method (e.g., probit analysis).
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to infer cell viability and cytotoxicity.[6][10][14]
Objective: To determine the cytotoxic effect of a test substance on a cell line in vitro.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[14]
-
Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[2][14]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[2][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[2][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).
Aquatic Toxicity Testing in Fish (Adapted from OECD Guideline 203)
This protocol outlines a method for determining the acute toxicity of substances to fish in freshwater environments.[1][9][15]
Objective: To determine the median lethal concentration (LC50) of a test substance for fish over a 96-hour exposure period.[9]
Test Species: Commonly used species include Zebrafish (Danio rerio) or Rainbow trout (Oncorhynchus mykiss).[3]
Procedure:
-
Test System Setup: The test is conducted in glass aquaria with a controlled temperature and a 12-16 hour photoperiod.[1] The test can be static (water is not changed), semi-static (water is renewed periodically), or flow-through.[1]
-
Test Concentrations: At least five concentrations of the test substance in a geometric series are used, along with a control group. A limit test at 100 mg/L may be performed first.[1][9]
-
Exposure: At least seven fish are used for each test concentration and the control. The fish are exposed to the test substance for 96 hours.[9]
-
Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[1][9] Any abnormal behavior is also noted.
-
Water Quality Monitoring: Water quality parameters such as pH, dissolved oxygen, and temperature are monitored throughout the test.[5]
-
Data Analysis: The cumulative percentage mortality at each observation time is plotted against the test concentration to determine the LC50.[9]
Conclusion
The comparative analysis of chlorinated phenols underscores a clear trend of increasing toxicity with a higher degree of chlorination. While specific acute toxicity data for this compound remains elusive in the reviewed literature, its structural similarity to other trichlorophenols suggests a significant toxic potential. The mechanisms of toxicity, including oxidative stress, endocrine disruption, and immunotoxicity, are common across this class of compounds and highlight the diverse adverse effects they can elicit.
For researchers and drug development professionals, a thorough understanding of the toxicological profiles of chlorinated phenols is indispensable. The standardized protocols provided in this guide serve as a foundation for conducting reliable and reproducible toxicity assessments. Future research should prioritize obtaining definitive quantitative toxicity data for less-studied compounds like this compound to enable more comprehensive risk assessments and to support the development of safer chemical alternatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The effect of the lamprey larvicide, 3-trifluormethyl-4-nitrophenol, on selected aquatic invertebrates [pubs.usgs.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. about.proquest.com [about.proquest.com]
- 6. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. oas.org [oas.org]
- 9. USGS Open-File Report 2006-1106: Acute Toxicity of the Lampricides TFM and Niclosamide to Three Species of Unionid Mussels [pubs.usgs.gov]
- 10. Registry of Toxic Effects of Chemical Substances (RTECS) | NIOSH | CDC [cdc.gov]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. 1910.1020 App B - Availability of NIOSH registry of toxic effects of chemical substances (RTECS)(Non-mandatory) | Occupational Safety and Health Administration [osha.gov]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 15. The lampricide 3-trifluoromethyl-4-nitrophenol causes temporary metabolic disturbances in juvenile lake sturgeon (Acipenser fulvescens): implications for sea lamprey control and fish conservation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Advanced Oxidation Processes for the Degradation of 3,4,6-Trichloro-2-nitrophenol
For researchers and environmental scientists, the remediation of persistent organic pollutants (POPs) from aqueous environments is a paramount challenge. Among these, halogenated nitrophenols such as 3,4,6-Trichloro-2-nitrophenol (TCNP) are particularly recalcitrant due to their stable aromatic structure, high toxicity, and resistance to conventional biological treatments. Advanced Oxidation Processes (AOPs) represent a powerful class of technologies designed to mineralize such compounds into benign substances like CO₂, H₂O, and mineral acids.[1]
This guide provides a comparative analysis of the efficacy of several leading AOPs for the removal of TCNP and structurally similar compounds. We will delve into the mechanistic underpinnings of photocatalysis, Fenton and photo-Fenton processes, ozonation, and sonolysis, supported by experimental data to provide a clear, objective comparison for laboratory and pilot-scale applications.
The Core Principle of AOPs: The Hydroxyl Radical (•OH)
Advanced Oxidation Processes are fundamentally characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH).[1] With an oxidation potential of 2.73V, the hydroxyl radical is a non-selective and powerful oxidizing agent capable of rapidly degrading a wide array of organic contaminants.[1] The primary objective of any AOP is to maximize the generation of these radicals to achieve efficient pollutant degradation.
References
Navigating the Bioremediation of Trichlorinated Nitrophenols: A Comparative Guide to Microbial Performance
A candid acknowledgment: The scientific literature currently presents a notable scarcity of studies specifically investigating the microbial bioremediation of 3,4,6-Trichloro-2-nitrophenol. This guide, therefore, pivots to a comprehensive analysis of the well-researched and structurally analogous compound, 2,4,6-trichlorophenol (2,4,6-TCP), to provide a robust comparative framework for researchers. The principles, microbial agents, and enzymatic systems detailed herein for 2,4,6-TCP offer the most scientifically grounded starting point for approaching the bioremediation of other trichlorinated nitrophenols.
Chlorinated phenols and their nitrated derivatives are persistent and toxic environmental pollutants, often originating from industrial processes such as the manufacturing of pesticides, herbicides, and dyes.[1][2] Their presence in soil and water ecosystems poses significant risks to environmental and human health, necessitating effective remediation strategies.[3] Bioremediation, which harnesses the metabolic capabilities of microorganisms, is considered a cost-effective and environmentally sustainable approach for the detoxification of these hazardous compounds.[4]
This guide offers a comparative overview of the performance of different microbial strains in the degradation of 2,4,6-TCP, providing experimental data, outlining metabolic pathways, and detailing methodologies for researchers, scientists, and professionals in drug development.
Bacterial-Mediated Degradation of 2,4,6-Trichlorophenol
Bacteria have been extensively studied for their ability to degrade a wide array of chlorinated phenols. Both pure cultures and microbial consortia have demonstrated efficacy in mineralizing 2,4,6-TCP, often utilizing it as a sole source of carbon and energy.
Prominent Bacterial Strains and Their Performance
Several bacterial genera have been identified as potent degraders of 2,4,6-TCP. Notably, species of Pseudomonas, Burkholderia, and acclimated mixed microbial cultures have shown significant promise.
For instance, studies have isolated Pseudomonas spp. capable of degrading 2,4,6-TCP, although sometimes requiring the presence of a primary substrate like phenol to enhance their degradation capabilities.[2] In one study, immobilized Pseudomonas spp. strain 02 achieved a 48% removal of 2,4,6-trichlorophenol, which increased to 65% with the addition of phenol as a co-substrate.[2]
Aerobic microbial consortia, often sourced from activated sludge, have also proven effective. A selected consortium demonstrated the ability to completely mineralize 2,4,6-TCP, achieving a specific degradation rate of 34 mg of 2,4,6-TCP per gram of dry weight per hour.[5] This consortium, which included strains of Sphingomonas paucimobilis and Burkholderia cepacia, was not inhibited by 2,4,6-TCP concentrations up to 400 mg/L.[5]
| Bacterial Strain/Consortium | Key Performance Metrics | Optimal Conditions | Reference |
| Pseudomonas spp. strain 02 (immobilized) | 48% removal of 2,4,6-TCP; 65% with phenol co-substrate | Presence of 200-400 mg/L phenol | [2] |
| Acclimated Mixed Culture | Complete mineralization of 2,4,6-TCP (25-100 mg/L) | Aerobic conditions | [6] |
| Aerobic Microbial Consortium | Specific degradation rate of 34 mg/g dry weight/h | Aerobic, inoculum size > 120 mg/L | [5] |
| Cupriavidus necator JMP134 | Efficiently mineralizes 2,4,6-TCP without accumulation of intermediates | Aerobic conditions | [7] |
Metabolic Pathways in Bacteria
The bacterial degradation of 2,4,6-TCP typically proceeds through an aerobic pathway involving initial hydroxylation and subsequent ring cleavage. In many cases, the initial step is the conversion of 2,4,6-TCP to 2,6-dichlorohydroquinone, which is then further degraded. The genes responsible for these degradation pathways are often located on plasmids, which can facilitate their transfer between different bacterial species.
Caption: Hypothesized bacterial degradation pathway for 2,4,6-TCP.
Experimental Protocol: Assessing Bacterial Degradation of 2,4,6-TCP
1. Culture Preparation:
-
Isolate or obtain a pure bacterial culture or a mixed consortium with known or potential 2,4,6-TCP degrading ability.
-
Acclimatize the culture by gradually introducing increasing concentrations of 2,4,6-TCP in a minimal salt medium.[6]
2. Biodegradation Assay:
-
Inoculate a known concentration of the acclimated bacterial culture into a sterile minimal salt medium containing a defined concentration of 2,4,6-TCP (e.g., 50 mg/L) as the sole carbon source.
-
Set up control flasks containing the medium and 2,4,6-TCP but without the bacterial inoculum to account for abiotic degradation.
-
Incubate the flasks under optimal conditions (e.g., 28-30°C, 150 rpm shaking).[7]
3. Sampling and Analysis:
-
Collect samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).
-
Centrifuge the samples to separate the bacterial biomass from the supernatant.
-
Analyze the supernatant for the remaining concentration of 2,4,6-TCP using High-Performance Liquid Chromatography (HPLC).
-
Monitor the release of chloride ions using an ion chromatograph as an indicator of dechlorination.[6]
4. Data Interpretation:
-
Calculate the percentage of 2,4,6-TCP degradation over time.
-
Determine the degradation rate.
Fungal-Mediated Degradation of 2,4,6-Trichlorophenol
Fungi, particularly white-rot fungi, are renowned for their ability to degrade a wide range of recalcitrant organic pollutants, including chlorinated phenols.[8][9] Their efficacy stems from the secretion of powerful, non-specific extracellular ligninolytic enzymes.
Key Fungal Players and Their Enzymatic Machinery
The most extensively studied fungus for the degradation of chlorinated phenols is Phanerochaete chrysosporium.[9][10] Other white-rot fungi have also demonstrated degradative capabilities. The key enzymes involved are:
-
Lignin Peroxidases (LiPs): These enzymes have a high redox potential and can oxidize a wide range of aromatic compounds.
-
Manganese Peroxidases (MnPs): These enzymes utilize Mn(II) as a mediator to oxidize phenolic and non-phenolic compounds.
-
Laccases: These copper-containing oxidases can also oxidize a variety of phenolic compounds.
The degradation of 2,4,6-TCP by Phanerochaete chrysosporium is initiated by either LiP or MnP, which oxidize 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone.[10]
| Fungal Strain | Key Enzymes | Performance Highlights | Reference |
| Phanerochaete chrysosporium | Lignin Peroxidase (LiP), Manganese Peroxidase (MnP) | Oxidizes 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone | [9][10] |
| Cladosporium cladosporioides Hu-01 | Not specified | Degrades chlorpyrifos and its metabolite 3,5,6-trichloro-2-pyridinol | [11] |
Fungal Metabolic Pathway
The fungal degradation of 2,4,6-TCP is an oxidative process driven by extracellular enzymes. The initial oxidation leads to the formation of quinones, which are then further metabolized.
Caption: Fungal degradation pathway for 2,4,6-TCP by Phanerochaete chrysosporium.[10]
Experimental Protocol: Evaluating Fungal Degradation of 2,4,6-TCP
1. Fungal Culture and Inoculum Preparation:
-
Grow the selected fungal strain (e.g., Phanerochaete chrysosporium) on a suitable solid medium like malt extract agar.
-
Prepare a spore suspension or mycelial homogenate for inoculation.
2. Degradation Experiment:
-
Inoculate a liquid medium (e.g., a nitrogen-limited medium to induce ligninolytic enzyme production) with the fungal inoculum.
-
After a period of initial growth, add a specific concentration of 2,4,6-TCP to the culture.
-
Include sterile, uninoculated controls to monitor abiotic loss.
-
Incubate the cultures under appropriate conditions (e.g., 37°C, stationary or with gentle agitation).
3. Enzyme Activity and Degradation Analysis:
-
Periodically collect samples from the culture supernatant.
-
Measure the activity of key extracellular enzymes (LiP, MnP, laccase) using established spectrophotometric assays.
-
Extract the remaining 2,4,6-TCP from the culture medium (e.g., using a solid-phase extraction method) and quantify it using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
4. Analysis of Metabolites:
-
Use GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify intermediate degradation products to elucidate the metabolic pathway.
Comparative Insights and Future Trajectories
Both bacterial and fungal systems present viable options for the bioremediation of 2,4,6-TCP, and by extension, likely for other trichlorinated nitrophenols.
-
Bacteria often exhibit faster growth rates and can utilize the target compound as a sole carbon source, leading to complete mineralization. However, high concentrations of the pollutant can be inhibitory. The use of microbial consortia can enhance the robustness and efficiency of the degradation process.[5]
-
Fungi , particularly white-rot fungi, possess powerful and non-specific enzymatic machinery capable of degrading a broad range of recalcitrant compounds.[9] This makes them particularly suitable for treating complex waste mixtures. However, their growth rates are generally slower than bacteria, and they often require a co-substrate to support their growth and enzyme production.
Future research should prioritize:
-
Isolation and characterization of microbial strains capable of degrading this compound to fill the current knowledge gap.
-
Metagenomic and transcriptomic studies to identify the specific genes and enzymes involved in the degradation of these complex molecules.
-
Optimization of bioreactor conditions for both bacterial and fungal systems to enhance degradation efficiency.
-
Development of robust microbial consortia with synergistic degradative capabilities for real-world applications.
By building upon the extensive knowledge of 2,4,6-TCP bioremediation, the scientific community can accelerate the development of effective and sustainable solutions for the removal of this compound and other hazardous chlorinated nitrophenols from our environment.
References
- 1. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradation of 2,4,6-trichlorophenol in the presence of primary substrate by immobilized pure culture bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microbial biodegradation of nitrophenols and their derivatives: A Review | Journal of Experimental Biology and Agricultural Sciences [jebas.org]
- 4. researchgate.net [researchgate.net]
- 5. Aerobic degradation of 2,4,6-trichlorophenol by a microbial consortium - selection and characterization of microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation kinetics of 2,4,6-trichlorophenol by an acclimated mixed microbial culture under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01 | PLOS One [journals.plos.org]
A Comparative Guide to the Accuracy and Precision of Electrochemical vs. Chromatographic Methods for 3,4,6-Trichloro-2-nitrophenol Analysis
In the landscape of analytical chemistry, the precise and accurate quantification of substituted phenols is paramount, particularly for compounds like 3,4,6-Trichloro-2-nitrophenol, a molecule of significant environmental and toxicological concern.[1] Formerly utilized as a pesticide, its detection in various matrices demands robust and reliable analytical methodologies.[1][2] This guide provides an in-depth comparison of two principal analytical paradigms—electrochemical and chromatographic techniques—for the determination of this compound. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to select the most appropriate method for their specific application.
The choice between an electrochemical and a chromatographic approach is not merely a matter of instrumental availability but a nuanced decision governed by the required sensitivity, selectivity, sample matrix complexity, and throughput demands. Herein, we dissect the core principles of each technique, present detailed experimental protocols, and offer a transparent, data-driven comparison of their performance in terms of accuracy and precision.
The Analytical Challenge: this compound
This compound is a pale yellow crystalline solid with a molecular weight of 242.44 g/mol .[1] Its structure, featuring a nitro group and multiple chlorine substituents on the phenol ring, dictates its chemical properties and, consequently, the analytical strategies for its quantification. The nitro group is electrochemically active, making it amenable to electrochemical detection methods.[3] Concurrently, its phenolic nature and moderate polarity allow for its separation and quantification by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Chromatographic Methods: The Gold Standard in Separation Science
Chromatographic techniques, particularly HPLC and GC, are well-established for the analysis of phenolic compounds.[4][5] These methods offer high resolving power, enabling the separation of the target analyte from complex sample matrices, thereby ensuring high selectivity.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For this compound, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it.
-
Standard Preparation:
-
Prepare a stock solution of this compound (100 µg/mL) in a suitable organic solvent such as methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
For aqueous samples, a pre-concentration and clean-up step using solid-phase extraction (SPE) may be necessary to achieve the desired sensitivity.[4]
-
For solid samples, an appropriate extraction method, such as ultrasonic extraction with a suitable solvent, should be employed.
-
Filter the final sample extract through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: An isocratic mixture of acetonitrile and a buffer solution (e.g., 50 mM acetate buffer, pH 5.0) in a ratio of 80:20 (v/v).[4]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C.[3]
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a standard solution to identify the wavelength of maximum absorbance (λmax).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography (GC)
GC separates volatile and semi-volatile compounds in the gas phase. For phenolic compounds like this compound, derivatization is often employed to increase their volatility and improve chromatographic performance.[3] However, underivatized analysis is also possible.[5]
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards in a volatile solvent like methylene chloride.
-
Extract the analyte from the sample matrix using an appropriate method (e.g., liquid-liquid extraction).
-
(Optional but Recommended) Derivatization: Evaporate the solvent from the extract and add a derivatizing agent such as diazomethane or pentafluorobenzyl bromide (PFBBr).[5]
-
-
Chromatographic Conditions:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) for underivatized analysis or an Electron Capture Detector (ECD) for halogenated derivatives. A mass spectrometer (MS) can also be used for enhanced selectivity and identification.
-
Column: A wide-bore fused-silica open-tubular column of medium polarity (e.g., DB-5 or DB-1701).[2]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 300°C (FID) or 320°C (ECD).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injection Mode: Splitless.
-
-
Data Analysis:
-
Similar to HPLC, construct a calibration curve and quantify the analyte based on peak area.
-
Electrochemical Methods: Rapid and Sensitive Detection
Electrochemical methods offer a compelling alternative to chromatographic techniques, often providing advantages in terms of speed, cost, and portability.[7] These methods are based on the measurement of the electrical response (e.g., current) generated by the oxidation or reduction of the analyte at an electrode surface.[8] The nitro group in this compound is readily reducible, making it an excellent candidate for electrochemical analysis.[9]
Voltammetric Techniques
Voltammetric methods, such as Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV), are highly sensitive and are commonly used for the determination of electroactive species like nitrophenols.[9][10]
-
Electrode Preparation:
-
A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon electrode, silver solid amalgam electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[9][10]
-
The working electrode surface should be polished and cleaned before each measurement to ensure reproducibility.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare calibration standards by diluting the stock solution in the supporting electrolyte.
-
Samples may require minimal preparation, such as dilution in the supporting electrolyte and pH adjustment.
-
-
Electrochemical Measurement:
-
Instrument: Potentiostat.
-
Supporting Electrolyte: A buffer solution, such as Britton-Robinson buffer, is used to control the pH and provide conductivity.[9]
-
Deoxygenation: The solution is typically purged with an inert gas (e.g., nitrogen or argon) for a few minutes before the measurement to remove dissolved oxygen, which can interfere with the electrochemical reduction of the nitro group.
-
Voltammetric Parameters (DPV):
-
Potential Range: Scan from an initial potential to a final potential that encompasses the reduction peak of this compound.
-
Pulse Amplitude: Typically 50 mV.
-
Pulse Width: e.g., 50 ms.
-
Scan Rate: e.g., 20 mV/s.
-
-
-
Data Analysis:
-
A voltammogram (current vs. potential) is recorded, and the peak current at the reduction potential of the analyte is measured.
-
A calibration curve is constructed by plotting the peak current against the concentration of the standards.
-
The concentration of the analyte in the sample is determined from the calibration curve.
-
Caption: Workflow for DPV analysis of this compound.
Performance Comparison: Accuracy and Precision
The selection of an analytical method is critically dependent on its performance characteristics. The following table summarizes typical validation parameters for chromatographic and electrochemical methods for the analysis of nitrophenols. It is important to note that while data for this compound is limited, the presented values for structurally similar compounds provide a reliable benchmark.
| Parameter | Chromatographic Methods (HPLC/GC) | Electrochemical Methods (Voltammetry) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL (HPLC-UV)[11] | 10⁻⁷ - 10⁻⁸ M (µM to sub-µM range)[9][12] |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL (HPLC-UV)[11] | 10⁻⁶ - 10⁻⁷ M (sub-µM to µM range)[12] |
| Linearity Range | 0.05 - 50 µg/mL (HPLC-UV)[11] | 10⁻⁶ - 10⁻⁴ M (µM to hundreds of µM)[12] |
| Precision (%RSD) | < 5%[4][11] | < 5%[12] |
| Accuracy (% Recovery) | 90 - 112%[4] | 95 - 105% (in spiked samples) |
| Analysis Time per Sample | 5 - 20 minutes (excluding sample prep)[4] | 1 - 5 minutes (excluding sample prep) |
| Selectivity | High (due to physical separation) | Moderate to High (dependent on electrode modification and potential window) |
| Cost | High (instrumentation and consumables) | Low to Moderate (instrumentation) |
| Portability | Limited | High (portable potentiostats available) |
Conclusion and Recommendations
Both chromatographic and electrochemical methods offer viable and robust approaches for the quantification of this compound, each with its distinct advantages and limitations.
Chromatographic methods, particularly HPLC and GC-MS, remain the gold standard for applications demanding the highest level of selectivity and confirmatory analysis. The physical separation of the analyte from the matrix components minimizes interferences, leading to highly reliable and accurate results. These methods are indispensable in regulatory settings and for the analysis of complex sample matrices where a comprehensive understanding of the sample composition is required. However, the trade-offs include higher instrumentation and operational costs, longer analysis times, and limited portability.
Electrochemical methods, on the other hand, excel in applications where speed, cost-effectiveness, and portability are critical. The inherent sensitivity of techniques like DPV and SWV allows for the detection of low concentrations of this compound with minimal sample preparation. This makes them ideally suited for high-throughput screening, in-field environmental monitoring, and process analytical technology (PAT) in industrial settings. While selectivity can be a concern in complex matrices, the development of chemically modified electrodes and the careful selection of experimental parameters can significantly mitigate this issue.
Ultimately, the choice between these two powerful analytical techniques should be guided by a thorough evaluation of the specific analytical problem at hand. For routine quality control or screening of a large number of samples for a known analyte, electrochemical methods present a highly attractive option. For confirmatory analysis, method development for unknown samples, or when dealing with highly complex matrices, the unparalleled selectivity of chromatographic methods is often the preferred choice.
References
- 1. This compound | C6H2Cl3NO3 | CID 6718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. settek.com [settek.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. epa.gov [epa.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. electrochemsci.org [electrochemsci.org]
- 10. A Comparative Electrochemical Behaviour Study and Analytical Detection of the p-Nitrophenol Using Silver Solid Amalgam, Mercury, and Silver Electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Commercial Analytical Standards for 3,4,6-Trichloro-2-nitrophenol
Abstract
The integrity of any chemical analysis is fundamentally tethered to the quality of the reference standards employed. In regulated environments such as pharmaceutical development and environmental monitoring, the accuracy, purity, and identity of these standards are not merely desirable—they are mandated.[1][2][3] This guide presents a comprehensive framework for the comparative evaluation of commercially available analytical standards of 3,4,6-Trichloro-2-nitrophenol (CAS No. 82-62-2).[4][5] We provide detailed, field-tested protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) to independently verify supplier specifications. By synthesizing established analytical principles with practical insights, this document serves as an objective guide for researchers, quality control analysts, and drug development professionals to select and validate standards that ensure data of the highest caliber.
Introduction: The Imperative of High-Fidelity Analytical Standards
This compound is a chlorinated nitrophenolic compound, historically used as a pesticide and now relevant as a potential environmental contaminant or a reference compound in toxicological studies.[6][7] In pharmaceutical manufacturing, related chlorinated and nitrated phenols can arise as impurities or degradation products, making high-purity standards of compounds like this compound essential for method development, validation, and quality control.[1][8]
An analytical standard serves as the ultimate benchmark in quantitative and qualitative analysis.[1] Its assumed purity and concentration propagate through all subsequent calculations. Therefore, reliance on a supplier's Certificate of Analysis (CoA) without independent verification introduces an unacceptable level of risk. An impure or inaccurately quantified standard can lead to:
-
Inaccurate potency determination of active pharmaceutical ingredients (APIs).[8]
-
Failure to detect or quantify critical impurities.
-
Delays in regulatory submissions due to questionable data.[3][9]
-
Irreproducible scientific research.
This guide establishes a self-validating system for benchmarking these critical reagents, empowering laboratories to make informed purchasing decisions and fortify the integrity of their analytical results.
The Analytical Gauntlet: A Two-Pronged Verification Workflow
To comprehensively assess a chemical standard, we must confirm three core attributes: Identity , Purity , and Concentration (or Assay) . A robust evaluation employs orthogonal analytical techniques, where each method provides a different and complementary piece of the puzzle. Our recommended workflow leverages the strengths of both liquid and gas chromatography.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and concentration verification of non-volatile or thermally sensitive compounds like phenols.[10][11][12] Its quantitative precision is unparalleled for this application.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides definitive structural confirmation (Identity) and is exceptionally powerful for identifying and quantifying volatile or semi-volatile impurities, even at trace levels.[13][14][15]
The logical flow of this verification process is depicted below.
Caption: Workflow for benchmarking commercial analytical standards.
Experimental Protocols
The following protocols are designed to be robust and are based on established methodologies for chlorinated and nitrated phenols.[10][13][14][16]
Protocol 1: Purity and Assay by HPLC-UV
Rationale: This reversed-phase HPLC method is designed to separate the main this compound peak from potential impurities. UV detection is ideal for aromatic compounds containing nitro groups, which are strong chromophores. A C18 column is selected for its versatility in retaining moderately polar compounds. The isocratic mobile phase ensures run-to-run consistency, which is critical for precise quantification.
Step-by-Step Methodology:
-
Standard Preparation:
-
Accurately prepare a stock solution of each commercial standard in methanol or acetonitrile at a nominal concentration of 1000 µg/mL.
-
From the stock solution, prepare a series of calibration standards covering the expected working range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Prepare a Quality Control (QC) sample at a mid-range concentration (e.g., 25 µg/mL) from the same stock.
-
-
Chromatographic Conditions:
-
Instrument: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid to ensure protonation of the phenol) at a ratio of 65:35 (v/v).[17]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
-
Analysis Sequence:
-
Inject a solvent blank (mobile phase) to establish a baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the QC sample and the test samples from each supplier.
-
Inject the QC sample periodically throughout the run to monitor system stability.
-
-
Data Analysis:
-
Assay/Concentration: Construct a linear regression curve from the calibration standards (Peak Area vs. Concentration). Use the resulting equation to calculate the concentration of each supplier's standard.
-
Purity: Use the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Identity and Impurity Profiling by GC-MS
Rationale: GC-MS provides definitive structural evidence through mass fragmentation patterns. A low-polarity column like a DB-5ms is excellent for separating a wide range of semi-volatile compounds. While some phenols require derivatization to improve peak shape, many chlorinated nitrophenols exhibit acceptable chromatography without it; this protocol proceeds without derivatization for simplicity but notes it as a potential optimization step.[15][16] A splitless injection is used to maximize sensitivity for trace impurity detection.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dilute the 1000 µg/mL stock solutions prepared in Protocol 1 to a final concentration of ~10 µg/mL using a suitable solvent like ethyl acetate or methylene chloride.
-
-
GC-MS Conditions:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).
-
Column: Agilent J&W DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[14][18]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 450.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
Identity Confirmation: Compare the acquired mass spectrum of the main peak against a reference library (e.g., NIST).[5] A high match score (>900) provides strong evidence of identity.
-
Impurity Identification: For any additional peaks observed, perform a library search to tentatively identify the impurities. Common impurities could include isomers or compounds with different degrees of chlorination.
-
Comparative Data Analysis (Hypothetical Results)
To illustrate the benchmarking process, we present hypothetical data from the analysis of this compound standards from three fictional suppliers.
Table 1: Supplier Information and Stated Specifications
| Parameter | Supplier A | Supplier B | Supplier C |
| Product Format | 100 mg, Neat Solid | 1 mL, 100 µg/mL in Acetonitrile | 25 mg, Neat Solid |
| Stated Purity (CoA) | ≥99.5% | N/A (Certified Concentration) | ≥98.0% |
| Stated Concentration (CoA) | N/A (Neat Solid) | 100.0 µg/mL ± 0.5 µg/mL | N/A (Neat Solid) |
| Lot Number | A-1121 | B-4590 | C-7834 |
Table 2: HPLC-UV Purity and Assay Verification Results
| Parameter | Supplier A | Supplier B | Supplier C |
| Measured Purity (% Area) | 99.7% | 99.1% | 98.2% |
| Measured Concentration (µg/mL) | 997.1 (from 1000 µg/mL prep) | 96.5 µg/mL | 982.3 (from 1000 µg/mL prep) |
| Deviation from Stated Value | +0.2% (vs. 99.5% purity) | -3.5% (vs. 100 µg/mL conc.) | +0.2% (vs. 98.0% purity) |
| Number of Impurities >0.05% | 1 | 2 | 3 |
Table 3: GC-MS Identity Confirmation and Impurity Profile
| Parameter | Supplier A | Supplier B | Supplier C |
| NIST Library Match Score | 985 | 982 | 979 |
| Identity Confirmed? | Yes | Yes | Yes |
| Major Impurity 1 (Tentative ID) | Dichloronitrophenol Isomer | Dichloronitrophenol Isomer | 2,4,5-Trichlorophenol |
| Major Impurity 2 (Tentative ID) | - | Tetrachlorophenol Isomer | Dichloronitrophenol Isomer |
Interpretation and Discussion: The Impact of Standard Quality
The hypothetical data reveals critical differences between the suppliers, underscoring the necessity of this benchmarking exercise.
-
Supplier A: This standard performed exceptionally well. The measured purity was high and exceeded the specification on the CoA. The GC-MS analysis confirmed its identity with a high degree of confidence and revealed only one minor, structurally related impurity. This standard would be suitable for the most demanding applications, including use as a primary calibration standard.
-
Supplier B: While the identity was confirmed, the experimentally determined concentration of this solution was 3.5% lower than the certified value. This discrepancy is significant. Using this standard without verification would lead to a systematic underestimation of the analyte in all unknown samples. Furthermore, the presence of two impurities suggests a less refined source material compared to Supplier A.
-
Supplier C: This standard met its CoA specification of ≥98.0% purity. However, the GC-MS analysis revealed a significant impurity identified as 2,4,5-Trichlorophenol, the likely starting material for the synthesis of the target compound.[4] For an assay where 2,4,5-Trichlorophenol could also be present as an analyte or impurity, using this standard would be problematic due to potential chromatographic co-elution or misidentification.
This comparative analysis demonstrates that the CoA should be treated as a starting point, not an absolute guarantee. Factors such as synthesis route, purification methods, and long-term stability can all affect the final quality of a commercial standard.
Conclusion and Recommendations
The selection of a high-quality analytical standard is a foundational pillar of data integrity in scientific research and regulated industries.[1][9] This guide provides a robust, two-pronged analytical strategy for the independent verification and benchmarking of commercial this compound standards.
Our key recommendations for laboratory practice are:
-
Always Verify: Never assume the CoA is completely accurate. Perform, at a minimum, an identity check and a purity or concentration verification upon receiving a new lot of any critical standard.
-
Employ Orthogonal Methods: Use at least two different analytical techniques (e.g., HPLC and GC-MS) for a comprehensive characterization, as one method may not reveal all potential issues.
-
Consider the Application: The required purity of a standard depends on its intended use. A standard for routine identification may not need to be as pure as one used for the precise quantification of pharmaceutical impurities.
-
Maintain Records: Document all in-house verification data alongside the supplier's CoA. This creates a traceable and defensible history for the standard.
By adopting this rigorous, evidence-based approach, researchers and scientists can ensure their analytical measurements are built upon a foundation of accuracy and reliability, ultimately enhancing the quality and defensibility of their work.
References
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 3. scllifesciences.com [scllifesciences.com]
- 4. This compound [drugfuture.com]
- 5. Phenol, 2-nitro-3,4,6-trichloro- [webbook.nist.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. The Role of Analytical Development in Safe Pharmaceutical Manufacturing [piramalpharmasolutions.com]
- 9. skpharmteco.com [skpharmteco.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. scirp.org [scirp.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. mdpi.com [mdpi.com]
- 18. agilent.com [agilent.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4,6-Trichloro-2-nitrophenol
For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental responsibility. The handling and disposal of specialty chemicals, such as 3,4,6-Trichloro-2-nitrophenol, demand a meticulous and informed approach. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Understanding the Hazard Profile of this compound
This compound is a pale yellow crystalline solid, historically used as a pesticide.[1][2][3] Its chemical structure, featuring a chlorinated and nitrated phenolic ring, contributes to its toxicity and persistence. Before initiating any disposal protocol, it is crucial to recognize the inherent risks associated with this compound.
Key Hazards:
-
Toxicity: this compound is harmful if swallowed, inhaled, or in contact with skin.[4] It is classified as a poison by intravenous route.[5]
-
Environmental Hazard: This chemical is very toxic to aquatic life with long-lasting effects.[4] Improper disposal can lead to significant environmental contamination.
-
Reactivity: It reacts as a weak acid and is incompatible with strong reducing agents, bases, and alkali metals, which can generate flammable hydrogen gas.[1][2][3][5]
-
Combustibility: When heated to decomposition, it emits toxic vapors of nitrogen oxides (NOx) and chlorine (Cl).[5]
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. | [4] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | [4] |
| Reactivity | Incompatible with strong reducing agents, bases, and alkali metals. | [1][2][3][5] |
Regulatory Framework: EPA Hazardous Waste Classification
Proper disposal is dictated by federal and local regulations. Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste.[6][7] The specific EPA hazardous waste code assigned will depend on how the waste was generated.
-
F027: This code is assigned to discarded unused formulations containing tri-, tetra-, or pentachlorophenol or discarded unused formulations containing compounds derived from these chlorophenols.[1][8][9] If you are disposing of pure, unused this compound, this is the most likely waste code.
-
F023: This code applies to wastes from the production of materials on equipment previously used for the production or manufacturing of tri- and tetrachlorophenols.[1][9] This would be relevant if the waste is a byproduct of a manufacturing process involving this chemical.
It is the generator's responsibility to correctly identify the waste and assign the appropriate code.[10]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the toxicity of this compound, a stringent PPE protocol is mandatory for any handling and disposal procedures.
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator for organic vapors and particulates. | To prevent inhalation of harmful dust.[3] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Collect solid waste in a designated, clearly labeled, and sealed container. The container must be compatible with the chemical.
-
For solutions containing this compound, use a labeled, leak-proof container.
Step 2: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill: For solid spills, gently cover the material with an absorbent paper dampened with ethanol to minimize dust generation.[1]
-
Collect the Spilled Material: Carefully transfer the dampened material into a designated hazardous waste container.[1][3]
-
Decontaminate the Area: Wipe the spill area with absorbent paper dampened with ethanol, followed by a thorough wash with soap and water.[1][3]
-
Package Contaminated Materials: All contaminated materials, including absorbent paper and disposable PPE, must be placed in a sealed, vapor-tight plastic bag for disposal as hazardous waste.[1][3]
-
Seek Verification: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[1][3]
Step 3: Waste Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
-
Follow your institution's guidelines for the maximum allowable storage time for hazardous waste.
Step 4: Arranging for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with a complete and accurate description of the waste, including the chemical name and the appropriate EPA hazardous waste code.
-
A licensed hazardous waste disposal contractor will transport the waste for final treatment, which is typically high-temperature incineration.[10]
Transportation and Land Disposal Restrictions
All transportation of this compound waste must comply with Department of Transportation (DOT) regulations.[11] This includes proper packaging, labeling, and shipping papers.[11][12][13]
Furthermore, the EPA's Land Disposal Restrictions (LDR) program prohibits the land disposal of untreated hazardous wastes.[2][3] this compound waste must be treated to meet specific standards before it can be landfilled.[10][14] Incineration is a common and effective treatment method for halogenated organic compounds.[15]
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste, thereby upholding the highest standards of scientific integrity and environmental stewardship.
References
- 1. wku.edu [wku.edu]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. my.alfred.edu [my.alfred.edu]
- 5. actenviro.com [actenviro.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. Waste Code [rcrainfo.epa.gov]
- 9. media.suweb.site [media.suweb.site]
- 10. wtsonline.com [wtsonline.com]
- 11. weather.gov [weather.gov]
- 12. phmsa.dot.gov [phmsa.dot.gov]
- 13. eCFR :: 49 CFR Part 172 Subpart C -- Shipping Papers [ecfr.gov]
- 14. eCFR :: 40 CFR Part 268 -- Land Disposal Restrictions [ecfr.gov]
- 15. assets.allurausa.com [assets.allurausa.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
